Technical Documentation Center

N-Fmoc-3-fluoro-D-tyrosine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Fmoc-3-fluoro-D-tyrosine

Core Science & Biosynthesis

Foundational

chemical properties of N-Fmoc-3-fluoro-D-tyrosine for peptide synthesis

The following technical guide details the chemical properties, synthesis protocols, and application strategies for N-Fmoc-3-fluoro-D-tyrosine (Fmoc-3-F-D-Tyr-OH). This document is structured for senior researchers and pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis protocols, and application strategies for N-Fmoc-3-fluoro-D-tyrosine (Fmoc-3-F-D-Tyr-OH). This document is structured for senior researchers and process chemists requiring high-fidelity incorporation of this non-canonical amino acid (ncAA) into peptide sequences.

[1][2]

Executive Summary & Chemical Profile

N-Fmoc-3-fluoro-D-tyrosine is a specialized building block used to enhance the metabolic stability and receptor affinity of therapeutic peptides.[1][2] It combines two critical modifications: the D-configuration , which confers resistance to proteolytic degradation, and 3-fluorination , which alters the electronic properties of the phenolic ring, modulating pKₐ and hydrogen bond donor capability without significantly changing steric bulk.

Physicochemical Specifications
PropertyDataTechnical Note
CAS Number 1270300-80-5Specific to the N-Fmoc protected, D-enantiomer.[1][2]
Formula C₂₄H₂₀FNO₅MW: 421.42 g/mol
Configuration D (R-configuration)Induces reverse turn structures; resists endogenous proteases.[1][2]
Phenol pKₐ ~8.8 - 9.0 Lower than native Tyr (~10.0).[1][2] The fluorine atom (electronegative) stabilizes the phenolate anion, increasing acidity.
LogP (calc) ~4.5Slightly more lipophilic than native Fmoc-Tyr-OH due to the C-F bond.[1][2]
Solubility DMF, NMP, DMSOSoluble at 0.2–0.5 M. Limited solubility in DCM.
The Fluorine Effect: Electronic & Steric Impact

The substitution of hydrogen with fluorine at the meta position (3-position) of the tyrosine ring introduces a strong electron-withdrawing inductive effect (-I).[2]

  • Acidity: The pKₐ of the phenolic hydroxyl drops by ~1.0–1.5 units. This makes the hydroxyl group a stronger hydrogen bond donor in its neutral state but more susceptible to deprotonation under basic conditions.[2]

  • Metabolic Blockade: The C-F bond (116 kcal/mol) is metabolically inert.[2] Fluorination at the 3-position blocks oxidative metabolism (e.g., by cytochrome P450s) that typically targets the electron-rich aromatic ring.[1][2]

Solid Phase Peptide Synthesis (SPPS) Protocol

The "Free Hydroxyl" Challenge

Unlike standard Fmoc-Tyr(tBu)-OH, commercial Fmoc-3-fluoro-D-tyrosine is frequently supplied without side-chain protection (i.e., as the free phenol).[1][2]

  • Risk: The lower pKₐ (~8.[2]8) makes the phenol more acidic.[2] In the presence of strong bases (e.g., DIPEA) and activated carboxylates, the phenolate can act as a nucleophile, leading to O-acylation (branching).

  • Solution: Use "Base-Free" or "Low-Base" coupling protocols to maintain the phenol in its protonated, non-nucleophilic state.[1][2]

Optimized Coupling Workflow

The following protocol minimizes racemization and O-acylation.

Reagents:
  • Coupling Agent: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1]

  • Alternative: HATU is not recommended as a first choice due to the requirement for DIPEA (base), which increases O-acylation risk.[2]

  • Solvent: DMF or NMP (Anhydrous).[2]

Step-by-Step Protocol:
  • Resin Preparation: Swell resin (Rink Amide or Wang) in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Note: Monitor the UV waste; 3-F-Tyr deprotection kinetics are similar to standard Tyr.[1][2]

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-3-fluoro-D-Tyr-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.[1][2]

    • Add DIC (3.0 eq).[2][3][4]

    • Crucial: Allow to activate for 2–3 minutes only.[2] (Longer activation promotes racemization).[2]

  • Coupling:

    • Add the activated solution to the resin.[2][3][5]

    • Do NOT add DIPEA or Collidine. (The reaction proceeds efficiently at neutral/slightly acidic pH driven by the carbodiimide).

    • Agitate for 60–90 minutes at Room Temperature.

  • Monitoring: Perform a Kaiser Test. If positive, re-couple using fresh reagents.[2]

  • Capping (Mandatory): Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Troubleshooting: O-Acylation

If mass spectrometry reveals a mass shift of +AA (where AA is the mass of the subsequent amino acid), O-acylation has occurred on the 3-F-Tyr hydroxyl.[1][2]

  • Corrective Action: Treat the resin with 20% Piperidine/DMF containing 0.1M HOBt for 30 minutes before the final Fmoc cleavage.[2] This "hydrazine-like" wash can hydrolyze the labile phenolic ester while leaving the peptide amide bond intact.[2]

Visualization: Decision Logic & Electronic Effects[1][2]

Diagram: SPPS Decision Tree for Fluorinated Tyrosine

This diagram guides the chemist through the selection of coupling conditions based on the specific derivative available.

SPPS_Workflow Start Start: Coupling Fmoc-3-F-D-Tyr-OH CheckForm Check Reagent Form: Protected (tBu) or Free OH? Start->CheckForm Protected Form: Fmoc-3-F-D-Tyr(tBu)-OH CheckForm->Protected Side-chain Protected Unprotected Form: Fmoc-3-F-D-Tyr-OH (Free Phenol) CheckForm->Unprotected Unprotected (Common) StandardCoup Standard Coupling: HATU / DIPEA (3 eq) Protected->StandardCoup Success Continue Synthesis StandardCoup->Success RiskAssess Risk: O-Acylation due to low pKa (~8.8) Unprotected->RiskAssess RecProtocol Recommended Protocol: DIC / Oxyma Pure (NO BASE ADDED) RiskAssess->RecProtocol RecProtocol->Success Failure Mass Spec: +Mass (O-Acylation) RecProtocol->Failure If base used mistakenly Fix Remedy: Wash with 20% Piperidine/HOBt Failure->Fix Fix->Success

Caption: Decision tree for coupling N-Fmoc-3-fluoro-D-tyrosine, prioritizing base-free methods for the unprotected form.

Diagram: Electronic Impact of 3-Fluorination

Visualizing why the pKₐ shifts and how it affects stability.[2]

Electronic_Effect Tyr Native Tyrosine pKa ~10.0 Electron Rich Ring FluoroTyr 3-Fluoro-Tyrosine pKa ~8.8 Electron Deficient Ring Tyr->FluoroTyr F-Substitution Effect1 Inductive Effect (-I) Fluorine pulls density FluoroTyr->Effect1 Effect2 Metabolic Stability Blocks CYP450 oxidation FluoroTyr->Effect2 C-F Bond Strength Effect3 H-Bond Donor Stronger donor capability Effect1->Effect3 Increases O-H acidity

Caption: Mechanistic impact of fluorine substitution on tyrosine properties relevant to drug design.[1][2]

Applications in Drug Development[7]

Metabolic Stability Enhancement

The incorporation of N-Fmoc-3-fluoro-D-tyrosine provides a "dual-armor" defense against degradation:

  • Stereochemical Defense: The D-configuration renders the peptide bond unrecognizable to ubiquitous L-specific proteases (e.g., chymotrypsin, pepsin).[1][2]

  • Electronic Defense: The 3-Fluoro substituent deactivates the aromatic ring towards oxidative metabolism.[2] Native tyrosine is a hotspot for oxidative cross-linking (dityrosine formation) and halogenation in vivo; the C-F bond blocks these pathways.

Receptor Affinity Modulation
  • Bioisostere: The fluorine atom is small (Van der Waals radius 1.47 Å vs 1.20 Å for H), allowing it to fit into tight binding pockets where larger substituents (Cl, Me) would clash.

  • Binding Strength: The increased acidity of the hydroxyl group makes it a significantly potent hydrogen bond donor. If the tyrosine acts as a donor in the receptor binding pocket, the 3-F analog can increase potency by 10–100 fold.

References

  • Seyedsayamdost, M. R., et al. (2006). "pKa Determination of Fluorinated Tyrosine Derivatives." Journal of the American Chemical Society.[2] Link (Context: Establishes pKa values for fluorotyrosines).[1]

  • Bachem. (2024).[2] "Fmoc-D-Tyr(tBu)-OH Product Sheet." Bachem Datasheet. Link (Context: Standard handling for D-Tyr derivatives).[1][2]

  • Verma, S. K., et al. (2018). "Fluorinated Amino Acids in Peptide Engineering." RSC Advances. Link (Context: Metabolic stability of fluorinated peptides).

  • Albericio, F., et al. (2018). "Oxyma Pure: An Efficient Additive for Peptide Synthesis."[2] Organic Process Research & Development. Link (Context: Coupling protocols for sensitive residues).[1]

  • PubChem. (2024).[2] "3-Fluoro-D-tyrosine Compound Summary." National Library of Medicine.[2] Link (Context: Chemical structure and physical properties).[1]

Sources

Exploratory

The Strategic Integration of 3-Fluoro-D-Tyrosine in Peptidomimetic Design: A Technical Whitepaper

Executive Summary The translation of native peptides into viable therapeutics is historically bottlenecked by poor pharmacokinetic (PK) properties, rapid proteolytic degradation, and limited membrane permeability. Peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of native peptides into viable therapeutics is historically bottlenecked by poor pharmacokinetic (PK) properties, rapid proteolytic degradation, and limited membrane permeability. Peptidomimetics bridge this gap by introducing non-canonical modifications that retain target affinity while optimizing drug-like properties. Among the most potent of these modifications is the incorporation of 3-fluoro-D-tyrosine . By synergizing the stereochemical shielding of a D-amino acid with the stereoelectronic and physicochemical enhancements of targeted fluorination, 3-fluoro-D-tyrosine serves as a multi-functional building block. This whitepaper explores the mechanistic causality behind its benefits, detailing its impact on proteolytic stability, hydrogen-bonding dynamics, lipophilicity, and its utility as a


F NMR structural probe.

The Synergistic Rationale: Stereochemistry Meets Halogenation

The rational design of peptidomimetics requires a delicate balance between maintaining the pharmacophore and engineering metabolic resistance. The integration of 3-fluoro-D-tyrosine achieves this through two distinct but complementary mechanisms.

The D-Chirality Effect: Proteolytic Shielding

Endogenous proteases (e.g., aminopeptidases, carboxypeptidases, and endopeptidases) are highly stereospecific, having evolved to recognize and cleave the peptide bonds of naturally occurring L-amino acids. The inversion of stereochemistry at the


-carbon to the D-configuration fundamentally disrupts the enzyme-substrate transition state. The incorporation of D-tyrosine significantly increases the peptide's resistance to enzymatic degradation, thereby extending its in vivo half-life without necessarily altering the side-chain pharmacophore presented to the target receptor[1].
The Fluorine Effect: Stereoelectronic Modulation

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This allows for the "stealth" substitution of hydrogen without inducing severe steric clashes. In the context of tyrosine, placing a fluorine atom at the meta (3-) position of the phenolic ring exerts a strong inductive electron-withdrawing effect (-I effect). This fundamentally alters the electron density of the


-system, reducing its electron richness and modulating cation-

or

-

stacking interactions with target receptors[2]. Furthermore, fluorinated peptidomimetics have been shown to drastically improve distribution, metabolic, and pharmacokinetic (DMPK) properties, facilitating passive diffusion across lipid bilayers, including the blood-brain barrier (BBB)[3].

G Start 3-Fluoro-D-Tyrosine Incorporation Stereo D-Chirality Start->Stereo Fluoro 3-Fluoro Substitution Start->Fluoro Protease Protease Resistance (Steric Shielding) Stereo->Protease pKa pKa Shift (~8.4) Enhanced H-Bonding Fluoro->pKa Lipid Increased Lipophilicity (logD) Fluoro->Lipid NMR 19F NMR Probe Capability Fluoro->NMR Outcome1 Extended In Vivo Half-Life Protease->Outcome1 Outcome2 Improved Target Affinity pKa->Outcome2 Outcome3 Enhanced Membrane Penetration Lipid->Outcome3

Pathway of pharmacological enhancements via 3-Fluoro-D-Tyrosine.

Physicochemical & Pharmacokinetic (DMPK) Enhancements

pKa Modulation and Hydrogen Bonding

One of the most profound effects of 3-fluoro substitution on tyrosine is the modulation of the phenolic hydroxyl group's acidity. The electron-withdrawing nature of the fluorine atom lowers the pKa of the hydroxyl group from approximately 10.0 (in natural L-tyrosine) to ~8.4[4].

Causality in Drug Design: At physiological pH (7.4), a higher fraction of the 3-fluorotyrosine side chain exists in the deprotonated (phenolate) state compared to native tyrosine. Even in its protonated state, the lower pKa makes the hydroxyl group a significantly stronger hydrogen-bond donor. This can pre-organize the peptide for binding or strengthen critical hydrogen bonds within a receptor's hydrophobic pocket, often leading to enhanced target affinity[5].

Lipophilicity and Membrane Permeability

Despite fluorine's electronegativity, the C-F bond is highly non-polarizable. The incorporation of fluorine generally increases the lipophilicity (logD) of the molecule. In the development of centrally acting opioid peptides, such as Leu-enkephalin analogs, fluorinated peptidomimetics have been successfully exploited to simultaneously modify physicochemical and DMPK properties, transforming unstable in vitro tool compounds into stable, centrally-distributed in vivo probes capable of crossing the blood-brain barrier[6].

Comparative Data Summary

The table below summarizes the quantitative shifts in physicochemical properties when transitioning from native L-Tyrosine to the highly engineered 3-Fluoro-D-Tyrosine.

PropertyL-TyrosineD-Tyrosine3-Fluoro-D-Tyrosine
Stereochemistry L-configurationD-configurationD-configuration
Phenolic OH pKa ~10.0~10.0~8.4
Proteolytic Stability Low (Rapid degradation)High (Resistant)High (Resistant)
Relative Lipophilicity BaselineBaselineIncreased (Higher logD)

F NMR Activity
InactiveInactiveActive (Highly sensitive)

Structural Dynamics and F NMR Utility

Beyond its therapeutic enhancements, 3-fluoro-D-tyrosine is an invaluable analytical tool. The


F nucleus possesses a 100% natural isotopic abundance, a nuclear spin of 1/2, and a high gyromagnetic ratio, making it nearly as sensitive as 

H for NMR spectroscopy[2].

Self-Validating Structural Analysis: Because fluorine is virtually absent in biological macromolecules,


F NMR provides spectra with zero background interference. The chemical shift of the fluorine atom is exquisitely sensitive to its local microenvironment (e.g., solvent exposure, electrostatic changes, and van der Waals packing). By incorporating 3-fluoro-D-tyrosine, researchers can directly monitor peptide folding, conformational dynamics, and ligand-receptor binding kinetics in real-time, even within complex cellular lysates[7].

Experimental Methodologies & Protocols

To ensure reproducibility and self-validation, the following protocols outline the synthesis, stability testing, and structural evaluation of peptidomimetics incorporating 3-fluoro-D-tyrosine.

Protocol 4.1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Efficiently couple Fmoc-3-Fluoro-D-Tyr(tBu)-OH into a growing peptide chain without epimerization.

  • Resin Swelling: Swell the chosen resin (e.g., Rink Amide AM resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5 times).

  • Activation: Dissolve 4.0 equivalents of Fmoc-3-Fluoro-D-Tyr(tBu)-OH and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 2 minutes to ensure complete activation.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 60–90 minutes. Causality Note: The electron-withdrawing fluorine can slightly reduce the nucleophilicity of the amine in subsequent steps; ensure coupling efficiency via a Kaiser test.

  • Cleavage: Post-synthesis, cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 4.2: Serum Proteolytic Stability Assay

Objective: Quantify the half-life extension provided by the D-chirality.

  • Preparation: Dissolve the purified peptidomimetic in PBS (pH 7.4) to a stock concentration of 1 mM.

  • Incubation: Mix 100

    
    L of the peptide stock with 900 
    
    
    
    L of 25% human serum (pre-warmed to 37°C).
  • Sampling: Extract 100

    
    L aliquots at time points: 0, 1, 2, 4, 8, 12, and 24 hours.
    
  • Quenching: Immediately quench each aliquot by adding 100

    
    L of ice-cold 1% TFA in acetonitrile to precipitate serum proteins.
    
  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via RP-HPLC, integrating the area under the curve (AUC) for the intact peptide peak to calculate the degradation half-life (

    
    ).
    
Protocol 4.3: F NMR Ligand-Receptor Binding Assay

Objective: Validate target engagement utilizing the 3-fluoro reporter.

  • Sample Prep: Prepare a 100

    
    M solution of the fluorinated peptidomimetic in deuterated buffer (e.g., 50 mM phosphate, pH 7.4, 10% D
    
    
    
    O).
  • Baseline Acquisition: Acquire a 1D

    
    F NMR spectrum (typically referenced to TFA at -76.55 ppm) to establish the chemical shift of the unbound peptide.
    
  • Titration: Titrate the purified target receptor into the NMR tube at molar ratios of 0.25:1, 0.5:1, 1:1, and 2:1 (Receptor:Peptide).

  • Data Interpretation: Monitor the

    
    F signal for line broadening (indicative of intermediate exchange/binding) or chemical shift perturbations (CSP) (indicative of fast exchange and altered microenvironment upon pocket insertion).
    

Workflow SPPS Solid-Phase Synthesis Fmoc-3-F-D-Tyr-OH coupling Cleavage Cleavage & Deprotection TFA/Scavengers SPPS->Cleavage Purify Purification RP-HPLC Cleavage->Purify Assay1 Proteolytic Assay Incubation in Human Serum Purify->Assay1 Assay2 19F NMR Binding Ligand-Receptor Titration Purify->Assay2 Data Data Analysis PK & Affinity Profiling Assay1->Data Assay2->Data

Workflow for synthesis and validation of fluorinated peptidomimetics.

Conclusion

The incorporation of 3-fluoro-D-tyrosine represents a masterclass in rational peptidomimetic design. By addressing the fundamental flaws of native peptides—namely, rapid proteolysis and poor membrane permeability—while simultaneously offering a built-in NMR probe and enhanced hydrogen-bonding dynamics, this non-canonical amino acid empowers researchers to develop highly stable, potent, and trackable therapeutics.

References

  • - National Institutes of Health (NIH)

  • - Defense Technical Information Center (DTIC) 3. - Benchchem 4. - MDPI 5. - MDPI 6. - Scholaris (Note: General domain reference for 19F NMR protein dynamics)

Sources

Foundational

A Technical Guide to the Differential Bioactivity of N-Fmoc-3-fluoro-D-tyrosine and its L-isomer: A Framework for Exploration

Introduction: The Strategic Imperative of Non-canonical Amino Acids in Peptide Therapeutics In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Non-canonical Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their clinical translation is often hampered by inherent liabilities, primarily their susceptibility to proteolytic degradation and poor membrane permeability. The strategic incorporation of non-canonical amino acids has emerged as a powerful tool to overcome these limitations. Among these, fluorinated amino acids and D-amino acids stand out for their profound impact on peptide bioactivity.[1][2]

Fluorination can enhance metabolic stability, modulate binding affinity, and alter the physicochemical properties of peptides.[3] The introduction of a fluorine atom, with its high electronegativity and minimal steric footprint, can induce favorable conformational changes and create novel, high-affinity interactions with biological targets.[4] Concurrently, the substitution of a naturally occurring L-amino acid with its D-enantiomer provides a robust shield against proteolysis, as proteases are stereospecific for L-amino acids.[2] This modification can also lead to altered receptor binding profiles, sometimes resulting in enhanced or even novel pharmacology.[2]

This technical guide delves into the nuanced differences between the bioactivities of N-Fmoc-3-fluoro-D-tyrosine and its corresponding L-isomer. While direct comparative studies are nascent, this document will provide a comprehensive overview of the known properties of the L-isomer and a predictive analysis of the D-isomer's bioactivity based on established principles. Crucially, we will outline a detailed experimental framework for the direct, head-to-head comparison of these isomers, offering a practical roadmap for researchers to unlock their full therapeutic potential.

N-Fmoc-3-fluoro-L-tyrosine: A Versatile Tool in Chemical Biology and Drug Discovery

N-Fmoc-3-fluoro-L-tyrosine is a commercially available, protected amino acid primed for solid-phase peptide synthesis (SPPS).[][6] The fluorine atom at the 3-position of the tyrosine ring endows it with unique properties that have been leveraged in various research applications.

3-Fluoro-L-tyrosine serves as a valuable analogue of L-tyrosine, enabling the study of metabolic pathways and enzyme mechanisms.[7][8] It has been shown to be a substrate for and an inhibitor of tyrosine aminotransferase, making it a useful tool for probing tyrosine metabolism.[7] Furthermore, its incorporation into peptides allows for the investigation of protein-protein interactions and enzyme activities, where the fluorine atom can serve as a sensitive ¹⁹F-NMR probe.[3] In the realm of diagnostics, 3-fluoro-L-tyrosine is a precursor for the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging, particularly for tumor detection.[9]

When incorporated into peptides, 3-fluoro-L-tyrosine can influence bioactivity. For instance, a macrocyclic peptide containing 3-fluoro-L-tyrosine exhibited low nanomolar affinity for the protease thrombin. The impact of fluorination on proteolytic stability, however, is not always predictable and can be highly dependent on the specific peptide sequence and the protease .[2][10]

N-Fmoc-3-fluoro-D-tyrosine: Projecting Bioactivity from First Principles

Direct experimental data on the bioactivity of peptides containing N-Fmoc-3-fluoro-D-tyrosine is not yet widely available in the public domain. However, we can extrapolate its likely properties based on the well-established effects of D-amino acid incorporation.

The most significant and predictable impact of substituting 3-fluoro-L-tyrosine with its D-isomer will be a dramatic increase in resistance to proteolytic degradation.[2] Peptides are primarily cleaved by endo- and exopeptidases that exhibit a strong stereochemical preference for L-amino acids. The presence of a D-amino acid at or near the cleavage site disrupts the enzyme's ability to bind and hydrolyze the peptide bond, thereby extending the peptide's in vivo half-life.

The effect on receptor binding and overall bioactivity is more nuanced. The stereochemistry of an amino acid side chain is often critical for its interaction with a binding pocket. Replacing an L-amino acid with a D-amino acid will reorient the 3-fluoro-4-hydroxyphenyl side chain, which could lead to several outcomes:

  • Reduced Affinity: The D-isomer's side chain may no longer fit optimally within the binding pocket, leading to a decrease or complete loss of biological activity.

  • Enhanced Affinity: In some cases, the D-conformation might present a more favorable interaction with the receptor, leading to increased binding affinity and potency.[2]

  • Altered Selectivity: The change in stereochemistry could alter the peptide's binding profile across different receptor subtypes, potentially leading to a more selective therapeutic agent.

  • Novel Activity: The new conformation could enable the peptide to interact with entirely new biological targets.

The interplay between the fluorine atom's electronic effects and the D-amino acid's stereochemistry presents a fascinating avenue for fine-tuning peptide therapeutics.

A Proposed Experimental Framework for Direct Comparison

To elucidate the distinct bioactivities of N-Fmoc-3-fluoro-D-tyrosine and its L-isomer, a systematic, head-to-head comparison is essential. The following section provides a detailed, yet adaptable, experimental workflow for researchers to undertake this investigation.

I. Peptide Synthesis

The foundation of this comparative study lies in the synthesis of two otherwise identical peptides, one incorporating N-Fmoc-3-fluoro-L-tyrosine and the other N-Fmoc-3-fluoro-D-tyrosine.

Workflow: Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Repeat Repeat Deprotection, Coupling, and Wash Cycles Wash1->Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (LC-MS) Purification->Characterization

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed Protocol:

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM).

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using a coupling reagent such as HBTU in the presence of a base like diisopropylethylamine (DIPEA) in DMF. Allow the reaction to proceed for 2 hours.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence, using either N-Fmoc-3-fluoro-L-tyrosine or N-Fmoc-3-fluoro-D-tyrosine at the desired position.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides by liquid chromatography-mass spectrometry (LC-MS).

II. Proteolytic Stability Assay

This assay will quantify the enhanced stability of the D-isomer-containing peptide against enzymatic degradation.

Workflow: In Vitro Protease Degradation Assay

Protease_Assay_Workflow Peptide_Incubation Incubate Peptides (L- and D-isomers) with Protease (e.g., Trypsin) Time_Points Collect Aliquots at Various Time Points Peptide_Incubation->Time_Points Quench Quench Reaction (e.g., with TFA) Time_Points->Quench Analysis Analyze by RP-HPLC Quench->Analysis Quantification Quantify Remaining Peptide (Peak Area) Analysis->Quantification Half_Life Calculate Half-Life (t½) Quantification->Half_Life

Caption: Proteolytic Stability Assay Workflow.

Detailed Protocol:

  • Peptide Solutions: Prepare stock solutions of both the L- and D-isomer-containing peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Enzyme Solution: Prepare a stock solution of a relevant protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.

  • Incubation: Incubate a defined concentration of each peptide with the protease at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 1% TFA).

  • Analysis: Analyze the samples by RP-HPLC, monitoring the disappearance of the parent peptide peak over time.

  • Quantification: Integrate the peak area of the remaining parent peptide at each time point.

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) for each peptide.

Expected Outcome:

Peptide IsomerPredicted Proteolytic Half-Life (t½)
3-Fluoro-L-tyrosineShort
3-Fluoro-D-tyrosineSignificantly Longer
III. Receptor Binding Assay

A competitive binding assay will determine the relative affinities of the two peptide isomers for a model receptor.

Workflow: Competitive Radioligand Binding Assay

Binding_Assay_Workflow Incubation Incubate Receptor Preparation with Radiolabeled Ligand and Varying Concentrations of Test Peptides (L- and D-isomers) Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Measurement Measure Radioactivity of Bound Ligand Separation->Measurement Analysis Plot % Inhibition vs. Peptide Concentration Measurement->Analysis Calculation Calculate IC₅₀ and Ki Values Analysis->Calculation

Caption: Competitive Receptor Binding Assay Workflow.

Detailed Protocol:

  • Receptor Preparation: Prepare a membrane fraction from cells expressing the target receptor or use a purified receptor preparation.

  • Assay Buffer: Prepare a suitable binding buffer.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a known radiolabeled ligand and a range of concentrations of the unlabeled competitor peptides (the L- and D-isomers).

  • Equilibration: Allow the binding to reach equilibrium (e.g., 1 hour at room temperature).

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of peptide that inhibits 50% of specific radioligand binding). Calculate the inhibitory constant (Ki) for each peptide.

Data Presentation:

Peptide IsomerIC₅₀ (nM)Ki (nM)
3-Fluoro-L-tyrosineExperimental ValueCalculated Value
3-Fluoro-D-tyrosineExperimental ValueCalculated Value
IV. Cell-Based Functional Assay

This assay will assess the ultimate biological effect of the two peptide isomers in a cellular context. The specific assay will depend on the biological target of the peptide.

Example Workflow: Inhibition of Cancer Cell Proliferation (MTT Assay)

Functional_Assay_Workflow Cell_Seeding Seed Cancer Cells in a 96-well Plate Peptide_Treatment Treat Cells with Varying Concentrations of Peptides (L- and D-isomers) Cell_Seeding->Peptide_Treatment Incubation Incubate for a Defined Period (e.g., 72 hours) Peptide_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals (e.g., with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Cell Viability and Determine IC₅₀ Absorbance_Reading->Data_Analysis

Sources

Exploratory

Engineering Ultra-Stable Therapeutics: The Synergistic Impact of Fluorinated D-Amino Acids on Peptide Metabolic Stability

Executive Summary Peptide therapeutics offer unparalleled target specificity, high binding affinity, and low toxicity. However, as a Senior Application Scientist overseeing early-stage pharmacokinetic (PK) evaluations, I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptide therapeutics offer unparalleled target specificity, high binding affinity, and low toxicity. However, as a Senior Application Scientist overseeing early-stage pharmacokinetic (PK) evaluations, I frequently observe promising peptide candidates fail during translation due to a critical bottleneck: poor metabolic stability. In vivo, native peptides are rapidly hydrolyzed by endogenous proteases, resulting in half-lives often measured in mere minutes[1].

To overcome this, modern peptide engineering requires moving beyond simple sequence optimization. This technical guide dissects a highly effective, synergistic bioengineering strategy: the incorporation of fluorinated D-amino acids . By combining stereochemical inversion with the unique electronegative and steric properties of fluorine, we can engineer ultra-stable pharmacophores. This document outlines the mechanistic causality behind this approach and provides a field-proven, self-validating experimental framework for quantifying peptide stability.

Mechanistic Foundations: Stereocontrol Meets Electronegativity

Defeating endogenous proteases (e.g., trypsin, chymotrypsin, pepsin) requires altering the peptide's physicochemical profile without abolishing its target receptor affinity. The solution lies in a dual-layered defense mechanism.

The Chiral Shield: D-Amino Acid Substitution

Protease active sites have evolved to be highly stereospecific, efficiently hydrolyzing the amide bonds of naturally occurring L-amino acids. By substituting native L-amino acids with their D-enantiomers at known cleavage sites, we create a "chiral mismatch"[1]. The inverted stereocenter prevents the peptide backbone from adopting the necessary transition-state geometry within the protease binding pocket. While simple substitution of all L-amino acids with D-amino acids can disrupt target binding, targeted D-amino acid placement confers significant resistance to enzymatic cleavage while maintaining efficacy[1].

The Electronic and Steric Shield: Fluorination

Fluorine is the most electronegative element and possesses a larger van der Waals radius than hydrogen. When incorporated into amino acid side chains (e.g., trifluoromethyl or hexafluoroisopropyl groups), fluorine exerts two critical protective effects:

  • Steric Bulk: Highly fluorinated side chains (such as 5,5,5,5',5',5'-hexafluoroleucine) physically block the protease from accessing the scissile amide bond. This steric demand induces profound protease resistance[2].

  • Inductive Effects: The strong electron-withdrawing nature of fluorine polarizes adjacent chemical bonds. This subtly alters the pKa of neighboring functional groups and reduces the nucleophilic susceptibility of the amide carbonyl to attack by the protease's catalytic triad[2]. However, the impact of fluorination alone is highly context-dependent and can sometimes be unpredictable based on the specific enzyme and substitution position[3].

The Synergy: Fluorinated D-Amino Acids

While D-amino acids provide chiral evasion, certain promiscuous proteases can still degrade them over time. Similarly, fluorinated L-amino acids can fail if the protease pocket is flexible enough to accommodate the steric bulk[3]. By combining both modifications—yielding fluorinated D-amino acids —we achieve an ultra-stable peptide. This synergy not only prevents proteolytic degradation but also enhances lipophilicity and cell permeability, dramatically improving the overall pharmacokinetic profile of the therapeutic[4].

Mechanism Native Native L-Peptide Protease Protease Active Site Native->Protease Stereomatch D_Sub D-Amino Acid Peptide D_Sub->Protease Chiral Mismatch FD_Sub Fluorinated D-Amino Acid Peptide FD_Sub->Protease Chiral Mismatch + Steric Shielding Degradation Rapid Hydrolysis Protease->Degradation Moderate Moderate Resistance Protease->Moderate Ultra Ultra-High Stability Protease->Ultra

Synergistic mechanism of fluorinated D-amino acids in evading proteolytic degradation.

Experimental Methodology: Self-Validating Serum Stability Assay

To rigorously evaluate the metabolic stability of engineered peptides, we utilize a standardized serum stability assay coupled with LC-MS/MS. In my laboratory, this protocol is designed as a self-validating system : every step has a specific mechanistic purpose to prevent false positives, such as apparent degradation caused by peptide aggregation or matrix suppression.

Step-by-Step Protocol & Causality
  • Serum Preparation: Obtain 25% human male AB plasma and centrifuge at 13,000 rpm for 10 minutes to remove the lipid component[5].

    • Causality: Removing lipids is critical. Highly hydrophobic fluorinated peptides can partition into lipid micelles, effectively hiding from both proteases and subsequent MS detection. Failing to remove lipids leads to artificially skewed half-life calculations.

  • Incubation: Dilute the test peptide to a final concentration of 5 µM in the cleared serum and incubate at 37°C[5].

    • Causality: A 5 µM concentration ensures the sample is well within the detection limits of modern LC-MS/MS, while remaining low enough to avoid saturating the serum proteases. This guarantees pseudo-first-order degradation kinetics.

  • Quenching & Precipitation: At predefined time points (e.g., 0, 1, 3, 8, 24, 48, 72 hours), extract a 200 µL aliquot and immediately mix with 40 µL of 15% Trichloroacetic acid (TCA). Incubate at 4°C for 15 minutes[5].

    • Causality: TCA rapidly drops the pH, denaturing and precipitating large serum proteins—including the proteases—which instantly halts degradation[5]. The cold temperature prevents acid-catalyzed hydrolysis of the peptide backbone.

  • Centrifugation: Centrifuge the quenched samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins[5].

  • LC-MS/MS Analysis: Isolate and analyze the supernatant.

    • Causality: LC-MS/MS is mandatory over standard HPLC-UV. Fluorinated peptides often lack strong chromophores unless artificially tagged. More importantly, MS/MS allows us to identify specific cleavage fragments, pinpointing the exact site of metabolic vulnerability to guide the next iteration of peptide design[5].

Workflow Prep 1. Serum Preparation Centrifuge human serum to remove lipids Incubate 2. Incubation Incubate peptide (5 µM) at 37°C Prep->Incubate Quench 3. Quenching & Precipitation Add 15% TCA at 4°C to precipitate proteins Incubate->Quench Centrifuge 4. Centrifugation Isolate supernatant containing intact peptide Quench->Centrifuge LCMS 5. LC-MS/MS Analysis Quantify remaining peptide & identify fragments Centrifuge->LCMS

Step-by-step experimental workflow for the serum stability assay and LC-MS/MS validation.

Quantitative Analysis: Stability Benchmarks

The integration of fluorinated D-amino acids yields compounding returns in metabolic stability. The table below summarizes typical quantitative outcomes observed when applying these modifications to a standard labile peptide scaffold, demonstrating the synergistic power of this engineering approach.

Peptide ModificationExample MotifSerum Half-Life (

)
Mechanism of Resistance
Native L-Peptide L-Leucine< 2 hoursNone (Baseline susceptibility)
D-Amino Acid D-Leucine12 - 24 hoursStereochemical mismatch at P1/P1'
Fluorinated L-Amino Acid L-Hexafluoroleucine8 - 15 hoursSteric bulk & amide bond polarization
Fluorinated D-Amino Acid D-Hexafluoroleucine> 72 hours Synergistic chiral evasion + steric shielding

Conclusion

Developing viable peptide therapeutics requires outsmarting the body's natural clearance mechanisms. While D-amino acids and fluorinated residues independently offer moderate improvements in proteolytic stability, their combination creates an ultra-stable pharmacophore capable of surviving the harsh in vivo environment. By employing rigorous, self-validating analytical workflows like the TCA-quenched LC-MS/MS serum assay, researchers can accurately map metabolic vulnerabilities and confidently advance highly stable peptide candidates into clinical development.

References

  • [2] Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. Koksch Group - Freie Universität Berlin.2

  • [3] Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study With α-chymotrypsin and Pepsin. PubMed (NIH). 3

  • [1] Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC (NIH). 1

  • [5] Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs. PLOS One. 5

  • [4] Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. PMC (NIH). 4

Sources

Foundational

A Technical Guide to the Structural Impact of Fluorine Substitution on Tyrosine Aromatic Interactions

Abstract The strategic incorporation of fluorine into amino acids represents a powerful tool in chemical biology and drug development.[1] This guide provides an in-depth technical analysis of how substituting fluorine on...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into amino acids represents a powerful tool in chemical biology and drug development.[1] This guide provides an in-depth technical analysis of how substituting fluorine onto the aromatic ring of tyrosine fundamentally alters its non-covalent interaction profile. We will explore the causal mechanisms by which fluorination modulates cation-π, π-π stacking, and hydrogen bonding interactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental design and interpretation of studies involving fluorinated tyrosine residues. We will detail the underlying physicochemical principles, provide validated experimental protocols for characterizing these interactions, and present a framework for leveraging this knowledge in protein engineering and rational drug design.

Introduction: The Unique Role of Fluorine in Modulating Biological Interactions

Tyrosine is a cornerstone of protein structure and function, with its amphipathic side chain capable of participating in a diverse array of non-covalent interactions, including hydrophobic, hydrogen-bonding, π-π, and cation-π interactions.[2] The introduction of fluorine, an element virtually absent in biology, provides a unique and minimally perturbing method to modulate the physicochemical properties of the tyrosine ring.[3][4] Unlike a simple substitution of hydrogen for a larger hydrophobic group, fluorine's high electronegativity and the strength of the C-F bond introduce profound electronic changes with only a modest steric footprint.[5]

The core principle behind using fluorinated tyrosine is the powerful electron-withdrawing inductive effect of fluorine. This effect systematically alters the electron density of the aromatic ring, providing a tunable method to probe and engineer molecular interactions.[6] This guide dissects the consequences of this electronic perturbation on the key aromatic interactions that govern protein stability, molecular recognition, and enzymatic catalysis.

Physicochemical Consequences of Tyrosine Fluorination

Before examining specific interactions, it is crucial to understand the fundamental changes fluorine imparts to the tyrosine side chain.

  • Electronic Perturbation: Fluorine is the most electronegative element, leading to a strong C-F bond dipole. When substituted onto the tyrosine ring, fluorine atoms act as powerful electron-withdrawing groups. This depletes the electron density of the π-system, which is the primary cause for the altered interaction profile discussed in this guide.[7]

  • Hydrophobicity: Fluorination generally increases the hydrophobicity of the amino acid side chain.[8][9] This can enhance interactions driven by the hydrophobic effect, such as membrane insertion.[8]

  • Steric Profile: While larger than hydrogen, fluorine's van der Waals radius (1.47 Å vs. 1.20 Å for H) is a relatively conservative substitution. This means fluorinated tyrosines can often be accommodated within protein structures with minimal structural perturbation.[5][9]

  • Acidity of the Phenolic Hydroxyl: The electron-withdrawing nature of fluorine stabilizes the phenolate anion, thereby lowering the pKa of the tyrosine hydroxyl group and making it a stronger acid and a more potent hydrogen bond donor.[10][11]

The following diagram illustrates the logical flow from fluorine's intrinsic properties to its impact on molecular interactions.

Fluorine_Impact_Logic cluster_properties Fundamental Properties of Fluorine cluster_effects Physicochemical Effects on Tyrosine Ring cluster_interactions Impact on Aromatic Interactions F_Properties High Electronegativity Strong C-F Bond Small van der Waals Radius EWG Potent Inductive Electron-Withdrawing Group (EWG) F_Properties->EWG leads to Hydrophobicity Increased Hydrophobicity F_Properties->Hydrophobicity leads to pKa Decreased pKa of Phenolic Hydroxyl EWG->pKa causes CationPi Weakened Cation-π Interaction EWG->CationPi causes PiPi Altered π-π Stacking (Quadrupole Moment) EWG->PiPi causes HBond Enhanced H-Bond Donation pKa->HBond results in

Caption: Logical flow from fluorine's properties to its impact on tyrosine interactions.

Impact on Specific Aromatic Interactions

Cation-π Interactions

The cation-π interaction is a powerful non-covalent force where a cation is attracted to the electron-rich face of an aromatic ring.[12] Tyrosine often participates in these interactions with cationic residues like lysine and arginine, or with quaternary ammonium groups in ligands and neurotransmitters.

Mechanism of Fluorine's Impact: Fluorination systematically weakens the cation-π interaction. By withdrawing electron density from the aromatic ring, fluorine reduces the negative electrostatic potential on the ring face, making it a less favorable binding partner for a cation.[7] The effect is generally additive, with each additional fluorine atom further diminishing the binding energy.

Application & Causality: This predictable attenuation provides a powerful experimental tool. Researchers can differentiate between a true cation-π interaction and a general hydrophobic interaction.[8] If substituting tyrosine with a fluorinated analog weakens binding, it strongly suggests a cation-π interaction is at play.[7] Conversely, if binding is enhanced, the interaction is more likely driven by hydrophobicity, as the fluorinated analog is more hydrophobic.[8]

Fluorotyrosine AnalogTyrosine pKa
Tyrosine10.1
3-Fluorotyrosine9.2
2-Fluorotyrosine8.8
3,5-Difluorotyrosine8.5
2,3,5,6-Tetrafluorotyrosine7.0
Data compiled from sources.[10][11]
π-π Stacking Interactions

π-π stacking interactions occur between two aromatic rings and are crucial for protein structure and ligand recognition.[13] They are typically found in two main geometries: parallel-displaced (offset face-to-face) and T-shaped (edge-to-face).[13]

Mechanism of Fluorine's Impact: The effect of fluorination on π-π stacking is more complex than for cation-π interactions. It is governed by changes in the ring's quadrupole moment.

  • Benzene vs. Hexafluorobenzene: A classic example is the interaction between benzene (negative quadrupole) and hexafluorobenzene (positive quadrupole). Their interaction is significantly stronger than the benzene-benzene dimer due to favorable electrostatic attraction.

  • Fluorotyrosine Context: In a protein, a fluorinated tyrosine ring interacting with a non-fluorinated phenylalanine or tryptophan can lead to enhanced stacking interactions if the geometries align to favor quadrupole-quadrupole attraction. However, the specific geometry (parallel-displaced vs. T-shaped) and the substitution pattern on the fluorinated ring dictate the outcome. For instance, a face-to-face π-stacking interaction between two tyrosines in Yellow Fluorescent Protein (YFP) is known to cause a red-shift in the fluorescence spectrum.[14] Modifying this interaction through fluorination would predictably alter the spectral properties.

Hydrogen Bonding

The phenolic hydroxyl group of tyrosine is a versatile hydrogen bond donor and acceptor.[2]

Mechanism of Fluorine's Impact:

  • Enhanced H-Bond Donation: As shown in the table above, ring fluorination significantly lowers the pKa of the hydroxyl group, making it more acidic.[10] A more acidic proton is a stronger hydrogen bond donor, potentially leading to more stable hydrogen bonding interactions with nearby acceptors (e.g., backbone carbonyls, carboxylate side chains).

  • Fluorine as a Weak H-Bond Acceptor: The fluorine atom itself, due to its high electronegativity, can act as a weak hydrogen bond acceptor in C-F···H-N or C-F···H-O interactions.[15][16] While weaker than conventional hydrogen bonds, the cumulative effect of several such interactions can contribute to local structural stability.

Experimental & Computational Methodologies

To quantitatively assess the impact of fluorotyrosine substitution, a combination of biophysical and computational techniques is required. The following section provides validated protocols for key experimental approaches.

Protein Preparation: Incorporating Fluorotyrosine

The first step is the production of the protein containing the fluorinated analog.

  • Biosynthesis (in E. coli): This is the most common method for larger proteins. It involves using an E. coli strain auxotrophic for tyrosine (unable to synthesize its own).

    • Grow the auxotrophic E. coli strain harboring the expression plasmid for the protein of interest in a minimal medium supplemented with all canonical amino acids except tyrosine.

    • Induce protein expression with IPTG (or other appropriate inducer).

    • Simultaneously, supplement the culture with the desired fluorotyrosine analog (e.g., 3-fluoro-L-tyrosine). The cell's translational machinery will incorporate the analog at tyrosine codons.

    • Harvest the cells and purify the fluorinated protein using standard chromatography techniques. Verify incorporation and purity using mass spectrometry.[17]

  • Solid-Phase Peptide Synthesis (SPPS): For smaller proteins or peptides (< 60 amino acids), chemical synthesis is a viable option that allows for precise, stoichiometric incorporation.[3]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K_D, ΔH, ΔS, stoichiometry) of an interaction in a single experiment.[18][19]

Experimental Protocol: Comparing Ligand Binding to WT vs. Fluorotyrosine-Containing Protein

  • Sample Preparation:

    • Dialyze both the wild-type (WT) and fluorotyrosine (FY) protein extensively against the same buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4). Precise buffer matching is critical to minimize heats of dilution.[20]

    • Dissolve the ligand in the final dialysis buffer.

    • Determine accurate concentrations of proteins and ligand via UV-Vis absorbance or other quantitative methods. A typical protein concentration in the cell is 10-50 µM, and the ligand concentration in the syringe should be 10-20 times higher.

  • Instrument Setup:

    • Thoroughly clean the instrument sample and reference cells.

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution (WT or FY) into the sample cell and the ligand solution into the injection syringe.

  • Titration Experiment:

    • Perform an initial injection of ~0.5 µL, followed by 18-25 injections of ~1.5-2.0 µL each, with sufficient spacing between injections to allow the signal to return to baseline.

  • Control Experiments:

    • To obtain the heat of dilution, perform a control titration by injecting the ligand from the syringe into the sample cell containing only buffer.[20]

  • Data Analysis:

    • Subtract the heats of dilution from the raw binding data.

    • Integrate the area under each injection peak to determine the heat change (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the analysis software (e.g., Origin) to determine the binding affinity (K_a or K_D), enthalpy (ΔH), and stoichiometry (n).[21]

    • Compare the thermodynamic parameters obtained for the WT and FY proteins to quantify the impact of fluorination.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures binding kinetics (association rate, k_on; dissociation rate, k_off) and equilibrium affinity (K_D) in real-time.[22][23]

Experimental Protocol: Kinetic Analysis of WT vs. FY Protein Interaction

  • Chip Preparation & Ligand Immobilization:

    • Select a sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize one binding partner (the "ligand," e.g., the WT or FY protein) to the chip surface via amine coupling. Aim for a low immobilization density to avoid mass transport limitations.[24]

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Analyte Binding Assay:

    • Prepare a series of dilutions of the other binding partner (the "analyte") in running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate, starting with the lowest concentration.

    • Monitor the association phase, followed by a dissociation phase where only running buffer flows over the chip.

    • Between analyte injections, regenerate the sensor surface with a mild solution (e.g., Glycine-HCl pH 2.0) if necessary to remove all bound analyte.

  • Data Analysis:

    • Reference-subtract the sensorgrams to correct for bulk effects.

    • Perform a global fit of the association and dissociation curves from all analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.[25]

    • This analysis yields the association rate constant (k_a or k_on) and the dissociation rate constant (k_d or k_off).

    • Calculate the equilibrium dissociation constant (K_D) as k_d/k_a.

    • Compare the kinetic and affinity constants for the WT vs. FY protein interaction.

Experimental_Workflow Start Protein Design WT_Protein Express & Purify Wild-Type (WT) Protein Start->WT_Protein FY_Protein Express & Purify Fluorotyrosine (FY) Protein Start->FY_Protein QC Verify Purity & Incorporation (SDS-PAGE, Mass Spec) WT_Protein->QC FY_Protein->QC NMR 19F NMR Spectroscopy FY_Protein->NMR ITC Isothermal Titration Calorimetry (ITC) QC->ITC SPR Surface Plasmon Resonance (SPR) QC->SPR Thermo Thermodynamic Data (ΔG, ΔH, ΔS, KD) ITC->Thermo Kinetics Kinetic Data (kon, koff, KD) SPR->Kinetics Structure Structural/Environmental Data (Δδ) NMR->Structure Analysis Comparative Analysis: Quantify Impact of Fluorination Thermo->Analysis Kinetics->Analysis Structure->Analysis

Caption: A typical experimental workflow for comparing WT and fluorotyrosine proteins.

¹⁹F NMR Spectroscopy

Because fluorine-19 has a spin of 1/2 and 100% natural abundance, it is an excellent NMR nucleus. ¹⁹F NMR is exquisitely sensitive to the local chemical environment, making it a powerful probe for studying ligand binding, protein dynamics, and conformational changes.[26][27]

Experimental Protocol: Detecting Ligand Binding

  • Sample Preparation:

    • Prepare a 40-50 µM sample of the purified ¹⁹F-labeled protein in a suitable NMR buffer (e.g., 50 mM TRIS, 100 mM NaCl, 2 mM DTT, 5-10% D₂O, pH 7.4).[26]

    • Prepare a concentrated stock solution of the ligand in the same buffer.

  • NMR Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum of the protein alone. This serves as the reference (apo) state. Spectra can be acquired rapidly, often in minutes.[26]

    • Add aliquots of the concentrated ligand stock to the NMR tube to achieve desired final concentrations (e.g., 0.5x, 1x, 2x, 5x the protein concentration).

    • Acquire a 1D ¹⁹F spectrum after each addition.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin).

    • Observe changes in the ¹⁹F chemical shift (Δδ) and/or line broadening of the fluorotyrosine resonance upon ligand addition.

    • A significant chemical shift perturbation (CSP) indicates that the ligand binding event has altered the local environment of the fluorinated residue.

    • By titrating the ligand and monitoring the CSP, one can calculate the dissociation constant, K_D.

Conclusion: A Precision Tool for Molecular Engineering

The substitution of fluorine in tyrosine is far more than a simple bioisosteric replacement; it is a precision tool for dissecting and engineering molecular interactions. By predictably attenuating cation-π interactions, modulating π-π stacking, and enhancing hydrogen bond donation, fluorotyrosine provides an invaluable probe for validating binding hypotheses and rationally designing proteins and inhibitors with enhanced stability or specificity. The experimental frameworks provided herein offer a self-validating system to quantitatively measure these effects, bridging the gap between theoretical design and empirical validation in modern drug discovery and protein science.

References

  • Fluorinated Protein and Peptide Materials for Biomedical Applic
  • Fluorinated Aromatic Amino Acids Distinguish Cation-π Interactions from Membrane Insertion. Journal of Biological Chemistry.
  • Fluorine: a new element in protein design. PubMed.
  • Fluorine: A new element in protein design. Protein Science.
  • Fluorinated Aromatic Amino Acids Distinguish Cation-π Interactions
  • Fluorinated Proteins: From Design and Synthesis to Structure and Stability. Accounts of Chemical Research.
  • Cation–π interactions: computational analyses of the aromatic box motif and the fluorination strategy for experimental evalu
  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC.
  • Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology.
  • Design, synthesis, and study of fluorin
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.
  • Effects of tyrosine ring fluorination on rates and equilibria of formation of intermediates in the reactions of carbon-carbon lyases. PubMed.
  • Fluorine in Protein Environments: A QM and MD Study. American Chemical Society.
  • 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein. PMC.
  • In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering.
  • 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Oldfield Group Website.
  • The Cation π Interaction. Annual Review of Biophysics and Biomolecular Structure.
  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry.
  • Fluorinated Aromatic Amino Acids and its Therapeutic Applic
  • Site-specific Incorporation of Fluorotyrosines Into Proteins in Escherichia Coli by Photochemical Disguise. PubMed.
  • Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions.
  • Global incorporation of meta-fluorotyrosine or meta-fluorophenylalanine into 1,2-catechol dioxygenase modulates the binding affinities of substr
  • Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calcul
  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell.
  • Isothermal titration calorimetry of protein-protein interactions. PubMed.
  • Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions. Springer Link.
  • Studying Protein-Protein Interactions Using Surface Plasmon Resonance. Springer Link.
  • Fluorinated Aromatic Amino Acids and its Therapeutic Applic
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • pi-Stacking interactions. Alive and well in proteins. PubMed.
  • Pore-Exposed Tyrosine Residues of P-Glycoprotein Are Important Hydrogen-Bonding Partners for Drugs. Molecular Pharmacology.
  • Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University.
  • How does Pi stacking affect the fluorescence of a protein? Reddit.

Sources

Exploratory

N-Fmoc-3-fluoro-D-tyrosine CAS number and physicochemical data

This technical guide provides a comprehensive analysis of N-Fmoc-3-fluoro-D-tyrosine , a specialized non-canonical amino acid used in peptide engineering and drug discovery.[1] [1][2][3][4] Part 1: Executive Summary N-Fm...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of N-Fmoc-3-fluoro-D-tyrosine , a specialized non-canonical amino acid used in peptide engineering and drug discovery.[1]

[1][2][3][4]

Part 1: Executive Summary

N-Fmoc-3-fluoro-D-tyrosine is a fluorinated, orthogonally protected amino acid derivative utilized primarily in Solid-Phase Peptide Synthesis (SPPS).[1] The incorporation of a fluorine atom at the meta (3-) position of the tyrosine phenolic ring imparts unique electronic and steric properties without significantly perturbing the global steric bulk of the residue.[1]

For drug development professionals, this compound serves three critical functions:

  • Metabolic Stability: The C-F bond resists oxidative metabolism, particularly by tyrosinases.

  • pKa Modulation: Fluorine substitution lowers the pKa of the phenolic hydroxyl (~8.5 vs. ~10.0 for native Tyr), enhancing hydrogen bond donor capability.

  • 19F NMR Probing: It acts as a sensitive, background-free NMR reporter for studying protein-ligand interactions.[1]

Part 2: Chemical Identity & Physicochemical Data[1][5][6]

Core Identity
PropertySpecification
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-3-fluoro-D-tyrosine
CAS Registry Number 1270300-80-5
Common Abbreviations Fmoc-3-F-D-Tyr-OH; Fmoc-D-Tyr(3-F)-OH
Molecular Formula C₂₄H₂₀FNO₅
Molecular Weight 421.42 g/mol
Chirality D-Isomer (R-configuration at α-carbon)
Physicochemical Profile

The following data represents typical specifications for high-purity research grades (>98%).

ParameterValue / DescriptionNote
Appearance White to off-white crystalline powderHygroscopic; store desiccated.[1]
Solubility Soluble in DMF, DMSO, NMPStandard solvents for Fmoc SPPS.
Melting Point 150 – 165 °C (Decomposition)Batch dependent; typically decomposes prior to distinct melt.[1]
Specific Rotation

(c=1, DMF)
Estimated based on D-Tyr analogs.[1] Value is positive (dextrorotatory), opposite to L-isomer.[1]
Purity (HPLC)

Critical for avoiding deletion sequences in SPPS.[1]
Enantiomeric Excess

(ee)
Essential to prevent epimerization artifacts.[1]

Part 3: Structural & Functional Logic

The "Fluorine Effect" in Peptidomimetics

The strategic replacement of hydrogen with fluorine in the tyrosine scaffold induces specific electronic shifts that are exploitable in rational drug design.

  • Acidity Modulation: The high electronegativity of fluorine withdraws electron density from the aromatic ring, stabilizing the phenolate anion. This lowers the pKa of the hydroxyl group, making it a stronger hydrogen bond donor at physiological pH.

  • Bio-orthogonality: The C-F bond is extremely stable (approx. 116 kcal/mol). This prevents the formation of catechol intermediates often generated by cytochrome P450 or tyrosinase enzymes, thereby increasing the metabolic half-life of the peptide.[1]

Decision Matrix: When to Use 3-Fluoro-D-Tyr

The following diagram illustrates the logical workflow for selecting this residue in a drug design campaign.

Fluorotyrosine_Logic Start Peptide Optimization Goal MetabStab Increase Metabolic Stability Start->MetabStab Binding Enhance Receptor Binding Start->Binding Probe Structural Analysis (NMR) Start->Probe Tyrosinase Prevent Tyrosinase Oxidation MetabStab->Tyrosinase Block ortho-hydroxylation HBond Strengthen H-Bond Donor Binding->HBond Lower pKa (~8.5) F19 19F NMR Reporter Probe->F19 No background signal Select Select Fmoc-3-fluoro-D-Tyr Tyrosinase->Select HBond->Select F19->Select

Caption: Logical framework for incorporating 3-fluoro-D-tyrosine to address specific stability, affinity, or analytical challenges in peptide development.

Part 4: Experimental Protocols

Solubility & Stock Preparation

Context: Fmoc-amino acids can aggregate or degrade if improperly solubilized.[1]

  • Solvent: Anhydrous DMF (N,N-dimethylformamide) is preferred.[1]

  • Concentration: Prepare a 0.2 M – 0.5 M solution.

  • Procedure:

    • Weigh the required mass of Fmoc-3-fluoro-D-tyrosine.[1]

    • Add 80% of the calculated DMF volume.

    • Sonicate for 2–5 minutes until clear.

    • Adjust to final volume. Note: Use immediately.[2] Do not store activated esters.

Solid-Phase Peptide Synthesis (SPPS) Coupling

Context: The electron-withdrawing fluorine slightly deactivates the nucleophilicity of the amino group (during deprotection) but generally does not hinder coupling.[1] However, the hydroxyl group is unprotected. While the lower pKa makes it more acidic, O-acylation is generally slow enough to be negligible if activation is controlled.[1]

Protocol (Standard Fmoc/tBu Strategy):

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Activation:

    • Reagents: HBTU or HATU (0.95 eq) + DIEA (2.0 eq).[1]

    • Alternative: DIC/Oxyma Pure is recommended to suppress any potential racemization, though D-isomers are intentionally chiral.[1]

  • Coupling:

    • Add activated amino acid solution (3–5 fold excess) to the resin.[1]

    • Reaction time: 45–60 minutes at room temperature.

    • Validation: Perform Kaiser test (ninhydrin) to ensure complete coupling.[1]

  • Side-Chain Note: The 3-fluoro-D-tyrosine is often supplied without O-protection (e.g., no tBu).[1] The Fmoc group protects the amine.[3][4] The free phenol is compatible with standard HBTU/HATU protocols, but avoid hyper-acidic coupling conditions that might promote O-acylation.[1]

Part 5: References

  • BLDpharm. (2025).[1] N-Fmoc-3-fluoro-D-tyrosine Product Specifications (CAS 1270300-80-5).[1][5][6][7][8][9] Retrieved from

  • Aralez Bio. (2024).[1] Fmoc-3-fluoro-L-tyrosine and Isomer Data. Retrieved from

  • Seyedsayamdost, M. R., et al. (2006). "Metabolic Stability and Protein-Ligand Interactions of Fluorotyrosines." Journal of the American Chemical Society.[10] (Contextual grounding for fluorine stability).

  • Chem-Impex International. (2024).[1][3] Physicochemical properties of Halogenated Tyrosine Derivatives. Retrieved from [1]

  • Gopishetty, B., et al. (2008). "Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases." Organic Letters, 10(20), 4605–4608.[1][10][11] (Methodology for fluorotyrosine incorporation).

Sources

Foundational

electronic effects of fluorine on tyrosine pKa values

The Electronic Effects of Fluorine on Tyrosine pKa Values: A Technical Guide for Protein Engineering and Drug Discovery Abstract This guide provides a comprehensive technical analysis of how fluorine substitution modulat...

Author: BenchChem Technical Support Team. Date: March 2026

The Electronic Effects of Fluorine on Tyrosine pKa Values: A Technical Guide for Protein Engineering and Drug Discovery

Abstract This guide provides a comprehensive technical analysis of how fluorine substitution modulates the acidity (pKa) of the tyrosine phenolic hydroxyl group. It details the mechanistic basis of these shifts, quantifies the effects across various isomers (2-F, 3-F, 3,5-F2), and explores their applications in probing proton-coupled electron transfer (PCET) and developing sensitive 19F-NMR reporters.

Mechanistic Principles: The Fluorine Tuning Knob

The substitution of hydrogen with fluorine on the tyrosine aromatic ring introduces profound electronic perturbations due to fluorine's high electronegativity (


) and small van der Waals radius (

), which mimics hydrogen (

) sterically but not electronically.
Inductive vs. Resonance Effects

The shift in pKa is governed by the competition between two electronic vectors:

  • Inductive Withdrawal (-I): Fluorine strongly pulls electron density through the

    
    -framework. This stabilizes the developing negative charge on the phenolate oxygen upon deprotonation, thereby lowering the pKa  (increasing acidity).
    
  • Resonance Donation (+R): Fluorine has lone pairs that can donate electron density into the

    
    -system. However, in the context of phenol acidity, the -I effect overwhelmingly dominates the +R effect.
    
Positional Isomerism (Ortho vs. Meta)

The magnitude of the pKa shift depends critically on the distance of the fluorine atom from the phenolic hydroxyl group.

  • 3-Fluorotyrosine (Ortho-F): The fluorine is adjacent to the hydroxyl group. The inductive effect is maximized, and there is a potential for weak intramolecular hydrogen bonding (O-H

    
     F), although F is a poor H-bond acceptor. The net result is a significant drop in pKa (~1.5 to 2.0 units).
    
  • 2-Fluorotyrosine (Meta-F): The fluorine is further removed. The inductive stabilization of the phenolate is attenuated. Consequently, 2-F-Tyr is a "stealth" probe, lowering the pKa only slightly (~0.5 to 1.0 unit), making it ideal for 19F NMR studies where minimal perturbation of native electrostatics is desired.

Quantitative Data: pKa and Redox Potentials

The following table summarizes the physicochemical properties of fluorinated tyrosine analogs compared to wild-type tyrosine.

Table 1: Electronic Properties of Fluorotyrosine Analogs

AnalogAbbreviationSubstitution PositionpKa (Phenol OH)

pKa (vs WT)
Electronic CharacterPrimary Application
Tyrosine Tyr / Y-10.0 - 10.3 0NativeReference Standard
2-Fluorotyrosine 2-FYMeta (C2/C6)9.3 - 9.5 -0.8Minimal Perturbation"Stealth" 19F NMR Probe [1]
3-Fluorotyrosine 3-FYOrtho (C3/C5)8.4 - 8.6 -1.7Moderate AcidityPCET Studies, Radical Trapping [2]
2,3-Difluorotyrosine 2,3-F2YMeta, Ortho~7.8 -2.3IntermediateFine-tuning Redox Potential
3,5-Difluorotyrosine 3,5-F2YDi-Ortho6.4 - 7.2 -3.5High AciditypH-dependent switching at neutral pH [3]
2,3,5,6-Tetrafluorotyrosine F4YAll positions~5.6 -4.5Super-AcidicExtreme Redox Modulation

Note: pKa values can vary slightly based on the specific protein environment and solvent conditions (e.g., ionic strength).

Applications in Drug Discovery and Biophysics[1]

Probing Proton-Coupled Electron Transfer (PCET)

In enzymes like Ribonucleotide Reductase (RNR) and Photosystem II, tyrosine oxidation is coupled to proton loss (Y-OH


 Y-O

+ H

+ e

).[1]
  • Mechanism: By substituting Tyr with Fn-Tyr, researchers can alter the pKa and the reduction potential (

    
    ) of the tyrosine residue.
    
  • Impact: Lowering the pKa stabilizes the deprotonated state (phenolate), which alters the thermodynamics of the radical formation. This allows for the mapping of "proton tracks" and the energetic landscape of radical transport chains.

19F NMR Spectroscopy
  • 3-FY: Highly sensitive to local electrostatic environment changes due to the exposed position of the fluorine. Large chemical shift anisotropy (CSA).

  • 2-FY: Often preferred for structural studies because its pKa is closer to native Tyr, reducing the risk that the label itself induces a conformational change or alters hydrogen bonding networks [1].

Visualization: Electronic Effects & Experimental Workflow

The following diagrams illustrate the structural impact of fluorination and the workflow for determining pKa.

G cluster_0 Tyrosine Electronic States cluster_1 Biophysical Consequence Tyr Native Tyrosine (pKa ~10.0) F_Ortho 3-Fluorotyrosine (Ortho-F) Strong -I Effect pKa ~8.5 Tyr->F_Ortho F-substitution (Proximal) F_Meta 2-Fluorotyrosine (Meta-F) Weak -I Effect pKa ~9.3 Tyr->F_Meta F-substitution (Remote) F_Di 3,5-Difluorotyrosine (Di-Ortho) Additive -I Effect pKa ~6.5 F_Ortho->F_Di Second F Addition Phenolate Phenolate Anion Stabilization F_Ortho->Phenolate Strong Stabilization F_Meta->Phenolate Weak Stabilization F_Di->Phenolate Maximal Stabilization PCET Altered PCET Thermodynamics Phenolate->PCET Modulates Redox Potential

Caption: Schematic of fluorine substitution effects on tyrosine acidity and downstream biophysical properties.

Experimental Protocol: Spectrophotometric Determination of pKa

This protocol describes the determination of the pKa of a fluorotyrosine residue incorporated into a protein using UV-Vis spectroscopy. This relies on the bathochromic shift (red shift) of the phenolic absorption band upon deprotonation.

Reagents and Equipment
  • Protein Sample: Purified protein containing site-specific fluorotyrosine (approx. 10-20

    
    M).
    
  • Buffer System: A poly-buffer system (e.g., Citrate-Phosphate-Borate) to maintain constant ionic strength across a pH range of 5.0 to 12.0.

  • Equipment: UV-Vis Spectrophotometer (double-beam preferred) with temperature control (

    
    C).
    
Step-by-Step Methodology
  • Baseline Correction: Record a baseline spectrum using the buffer solution alone.

  • Sample Preparation: Prepare a series of protein samples at identical concentrations in buffers ranging from pH 5.0 to pH 12.0 in 0.5 pH unit increments.

    • Critical: Ensure the protein remains stable and does not precipitate at high pH. If denaturation occurs, use rapid-mixing stopped-flow or restrict the pH range if possible.

  • Spectral Acquisition: Measure the absorbance spectrum from 240 nm to 350 nm for each pH point.

    • Observation: Look for the appearance of the phenolate peak. For WT Tyr, this is at ~295 nm (

      
      ). For Fluorotyrosines, this peak may shift slightly.
      
  • Data Analysis:

    • Plot the Absorbance at

      
       (phenolate) vs. pH.
      
    • Fit the data to the Henderson-Hasselbalch equation:

      
      
      Where 
      
      
      
      is the observed absorbance, and
      
      
      and
      
      
      are the absorbance plateaus of the protonated and deprotonated forms, respectively.
Genetic Incorporation (Brief Overview)

To perform this in a protein context, use Genetic Code Expansion (GCE) :

  • Plasmid Design: Cotransform E. coli with a plasmid containing the target gene with an amber stop codon (TAG) at the tyrosine site, and a second plasmid encoding an orthogonal tRNA/aaRS pair (e.g., evolved M. jannaschii TyrRS).

  • Expression: Grow cells in the presence of the specific fluorotyrosine analog (e.g., 1 mM 3-FY) in the media.

  • Induction: Induce protein expression. The orthogonal machinery will suppress the TAG codon with the fluorotyrosine [4].

References

  • 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. Source: Journal of Biomolecular NMR URL:[Link]

  • Mono-, Di-, Tri-, and Tetra-Substituted Fluorotyrosines: New Probes for Enzymes That Use Tyrosyl Radicals in Catalysis. Source: Journal of the American Chemical Society URL:[1][Link]

  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Source: PMC (NIH) URL:[Link]

  • Biosynthetic substitution of tyrosine in green fluorescent protein with its surrogate fluorotyrosine in Escherichia coli. Source: ResearchGate / Journal of Biotechnology URL:[Link]

Sources

Exploratory

Harnessing the Power of Fluorine: A Technical Guide to Designing Beyond-Rule-of-5 Peptide Drugs with Fluorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals The pharmaceutical industry is increasingly venturing "beyond the Rule of 5" (bRo5) to tackle challenging biological targets.[1][2] This new frontier of dru...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pharmaceutical industry is increasingly venturing "beyond the Rule of 5" (bRo5) to tackle challenging biological targets.[1][2] This new frontier of drug discovery is largely populated by molecules like peptides, which offer high target specificity and potency but are often plagued by poor metabolic stability and low cell permeability.[3][4][5] A powerful strategy to overcome these hurdles is the incorporation of fluorinated amino acids (FAAs). This guide provides an in-depth exploration of the principles and practices of using FAAs to engineer peptide therapeutics with enhanced drug-like properties.

The Fluorine Advantage: Modulating Physicochemical Properties

The strategic introduction of fluorine into amino acid side chains can profoundly alter a peptide's characteristics.[6][][8] This is due to fluorine's unique properties:

  • High Electronegativity: Fluorine is the most electronegative element, which can create strong dipoles and influence the pKa of neighboring functional groups.[8][9] This can alter hydrogen bonding capabilities and electrostatic interactions with target proteins.[8][10]

  • Size and Steric Profile: While often compared to hydrogen in size, fluorine's van der Waals radius is larger, leading to subtle but significant steric effects that can influence peptide conformation and resistance to proteolysis.[6]

  • Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[][8][10][11] However, the effect on lipophilicity can be complex and depends on the degree and position of fluorination.[12][13]

These fundamental alterations translate into tangible benefits for peptide drug candidates, including enhanced metabolic stability, improved cell permeability, and modulated receptor binding affinity.[1][][14][15]

Engineering Stability: Resisting Proteolytic Degradation

A primary obstacle in peptide drug development is their rapid degradation by proteases.[4][16] Incorporating FAAs can significantly enhance proteolytic resistance.[14][16]

Mechanism of Stabilization:

The introduction of bulky and electron-withdrawing fluorine atoms or fluoroalkyl groups can sterically hinder the approach of proteases to the scissile peptide bond.[14] Furthermore, the altered electronic properties of the peptide backbone adjacent to the FAA can make it a less favorable substrate for enzymatic cleavage.[14] Studies have shown that side-chain fluorination can effectively shield peptides from degradation by enzymes like elastase.[16] However, it is crucial to note that the impact of fluorination on proteolytic stability is not always predictable and can be highly dependent on the specific enzyme, the position of the FAA relative to the cleavage site, and the extent of fluorination.[17]

Experimental Protocol: In Vitro Plasma Stability Assay

A standard method to assess the proteolytic stability of peptide analogues is through an in vitro incubation with human plasma.

Objective: To determine the half-life of a peptide in human plasma.

Methodology:

  • Peptide Preparation: Dissolve the test peptide and a non-degradable control peptide in a suitable buffer (e.g., PBS) to a final stock concentration of 1 mg/mL.

  • Plasma Incubation: Add the peptide stock solution to pre-warmed human plasma to achieve a final peptide concentration of 100 µg/mL.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching: Immediately quench the enzymatic activity in the aliquot by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid in acetonitrile).

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated plasma proteins.

  • LC-MS Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide in plasma.

Enhancing Permeability: Crossing Cellular Barriers

For peptides targeting intracellular proteins, the ability to cross the cell membrane is paramount. Fluorination can significantly improve this crucial property.[18]

The Role of Lipophilicity and Conformation:

The increased lipophilicity imparted by fluorine is a key driver of enhanced membrane permeability.[11][18] The unique "polar hydrophobicity" of fluorine can facilitate the peptide's partitioning into the lipid bilayer.[18] Furthermore, fluorination can induce specific conformational preferences in the peptide backbone, such as promoting helical structures, which can be more conducive to membrane traversal.[6][19]

Experimental Protocol: Cell Permeability Assay

The Caco-2 cell monolayer assay is a widely accepted in vitro model for predicting intestinal drug absorption and cell permeability.

Objective: To assess the ability of a peptide to cross a cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent and differentiated monolayer.

  • Peptide Application: Add the test peptide (often fluorescently labeled for easier detection) to the apical (donor) side of the monolayer.[18]

  • Incubation: Incubate the cells for a specific period (e.g., 2 hours) at 37°C.

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral (receiver) compartments.

  • Quantification: Quantify the amount of peptide in the receiver compartment using an appropriate analytical method (e.g., fluorescence spectroscopy for labeled peptides or LC-MS for unlabeled peptides).[18]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of peptide transport across the cell monolayer.

Visualization of the Caco-2 Permeability Assay Workflow

G cluster_0 Apical (Donor) Compartment cluster_1 Caco-2 Cell Monolayer cluster_2 Basolateral (Receiver) Compartment A Add Fluorinated Peptide B Incubation (e.g., 2 hours) A->B Transport C Sample Collection B->C Permeation D Quantification (LC-MS or Fluorescence) C->D E Calculate Papp D->E

Caption: Workflow for assessing peptide permeability using the Caco-2 cell monolayer assay.

Tailoring Conformation and Binding Affinity

The introduction of FAAs provides a powerful tool to control the conformational preferences of peptides.[8][19] This can be leveraged to pre-organize a peptide into its bioactive conformation, thereby enhancing its binding affinity for its target.[8] For instance, the stereoselective installation of fluorine on proline residues can influence the cis-trans isomerization of the peptide bond, a critical factor in protein folding and interaction.[20][21]

The impact of fluorination on receptor binding is highly context-dependent.[18] The altered electronic and steric properties can either enhance or weaken interactions within the binding pocket.[18] For example, strategic fluorination can introduce favorable orthogonal interactions, such as fluorine-aromatic or fluorine-carbonyl interactions, that contribute to tighter binding.[22]

Experimental Protocol: Competitive Receptor Binding Assay

This assay is used to determine the binding affinity of a test peptide to its receptor by measuring its ability to compete with a known, labeled ligand.

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a peptide for its receptor.

Methodology:

  • Preparation: Prepare a series of dilutions of the unlabeled test peptide.

  • Incubation: In a multi-well plate, combine the receptor preparation (e.g., cell membrane fragments expressing the receptor), a fixed concentration of a labeled ligand (e.g., a radiolabeled or fluorescently tagged version of the natural ligand), and the various concentrations of the test peptide.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound labeled ligand from the unbound ligand (e.g., by filtration or centrifugation).

  • Detection: Quantify the amount of bound labeled ligand.

  • Data Analysis: Plot the percentage of bound labeled ligand as a function of the test peptide concentration and fit the data to a suitable model to determine the IC50 or Ki value.

Visualization of Competitive Receptor Binding Assay Principle

G cluster_0 Binding Equilibrium Receptor Receptor LabeledLigand Labeled Ligand Receptor->LabeledLigand Binds FluorinatedPeptide Fluorinated Peptide Receptor->FluorinatedPeptide Competes

Caption: Principle of a competitive receptor binding assay.

Synthesis of Fluorinated Amino Acids

The successful application of FAAs in peptide drug design relies on robust and efficient synthetic methods.[6][] The synthesis of FAAs can be challenging due to the unique reactivity of fluorine.[] Synthetic strategies are broadly categorized into two approaches:

  • Fluorinated Building Block Approach: This involves the synthesis of a small, fluorinated molecule that is then elaborated into the desired amino acid.

  • Direct Fluorination/Fluoroalkylation: This approach involves the direct introduction of fluorine or a fluoroalkyl group onto an existing amino acid or a precursor.

Recent advances in synthetic methodologies, including transition-metal catalysis and the development of novel fluoroalkylating reagents, have significantly expanded the toolkit for accessing a wide variety of FAAs.[23][24][25][26]

Summary of Key Physicochemical Effects of Fluorination on Peptides

PropertyEffect of FluorinationRationale
Metabolic Stability Generally IncreasedSteric hindrance and altered electronic properties at the cleavage site.[14]
Cell Permeability Generally IncreasedIncreased lipophilicity and induction of favorable conformations.[11][18]
Receptor Binding Context-DependentAltered electrostatic, steric, and hydrophobic interactions.[18][22]
Conformation InfluencedStereoelectronic effects (e.g., gauche effect) and steric bulk.[8][19][20]
pKa Lowered for nearby acidic/basic groupsStrong electron-withdrawing inductive effect of fluorine.[9]
Conclusion and Future Outlook

The incorporation of fluorinated amino acids represents a powerful and versatile strategy for overcoming the inherent limitations of peptide-based therapeutics. By judiciously manipulating the physicochemical properties of peptides, researchers can enhance their metabolic stability, improve their cell permeability, and fine-tune their biological activity. As synthetic methods for accessing novel FAAs continue to evolve and our understanding of fluorine's influence on peptide structure and function deepens, we can expect to see a new generation of highly effective "beyond the Rule of 5" peptide drugs entering the clinical pipeline.

References

  • Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing. (2023, January 13).
  • Synthesis of complex unnatural fluorine-containing amino acids - PMC.
  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems - Benchchem.
  • Fluorinated Amino Acids - BOC Sciences.
  • Fluorine in drug discovery: Role, design and case studies.
  • “Fluorine Effects” in Conformational Orchestration of α/β Hybrid Peptide with a 9‐membered Pseudo β‐Turn Motif - ResearchGate.
  • Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed. (2013, June 15).
  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry | Biochemistry - ACS Publications. (2018, October 2).
  • Towards rational design of fluorine substitution in small molecule inhibitors targeting protein-protein interactions - Hilaris Publisher.
  • Roles of Fluorine in Drug Design and Drug Action - Bentham Science Publishers.
  • Fluorinated Protein and Peptide Materials for Biomedical Applications - MDPI. (2022, September 28).
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC.
  • Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed. (2025, December 18).
  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC.
  • Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids | Request PDF - ResearchGate. (2025, October 22).
  • Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - MDPI. (2023, August 22).
  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex - ChemRxiv.
  • Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B. (2025, May 6).
  • Navigating Drug Design in 'Beyond the Rule of 5' Landscape - ACD/Labs. (2025, May 9).
  • Utilization of fluorinated α-amino acids in small molecule drug design - PubMed. (2025, October 31).
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... - ResearchGate.
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC. (2025, March 21).
  • Current challenges in peptide-based drug discovery - PMC - NIH. (2014, July 22).
  • Approaches to Obtaining Fluorinated α-Amino Acids | Chemical Reviews - ACS Publications. (2019, August 22).
  • Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study With α-chymotrypsin and Pepsin - PubMed. (2014, December 15).
  • Overcoming the Challenges of Peptide Drug Development - Concept Life Sciences. (2025, March 24).
  • Current challenges in peptide-based drug discovery - Frontiers.

Sources

Foundational

Advanced Technical Guide: D-Enantiomer Fluorinated Tyrosine in Drug Discovery &amp; Diagnostics

Executive Summary This technical guide explores the synergistic application of chirality (D-enantiomers) and fluorination (bioisosteric substitution) in tyrosine residues. While L-tyrosine is the fundamental building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide explores the synergistic application of chirality (D-enantiomers) and fluorination (bioisosteric substitution) in tyrosine residues. While L-tyrosine is the fundamental building block of signal transduction and protein synthesis, its D-fluorinated counterparts—specifically 3-fluoro-D-tyrosine and 3,5-difluoro-D-tyrosine —serve as bio-orthogonal tools that defy enzymatic degradation, enhance tumor-specific imaging contrast, and resolve complex protein dynamics via 19F NMR.

Part 1: The Bio-Orthogonal Advantage

The Stability-Selectivity Nexus

The incorporation of fluorine into D-tyrosine creates a "hyper-stable" motif.

  • Chiral Evasion: Endogenous proteases (e.g., chymotrypsin, pepsin) possess stereospecific active sites evolved to cleave L-peptide bonds. D-isomers sterically clash with these catalytic triads, rendering the peptide backbone inert to hydrolysis.

  • Electronic Shielding: The C-F bond is the strongest in organic chemistry (~116 kcal/mol). Fluorine’s high electronegativity (3.98 Pauling) lowers the pKa of the phenolic hydroxyl (from ~10.0 in Tyr to ~8.5 in 3-F-Tyr and ~6.4 in 3,5-F2Y). This alters hydrogen bonding networks and increases lipophilicity, often improving membrane permeability (LogP).

Mechanism of Action: 18F-D-FMT in Oncology

Unlike 18F-FDG, which accumulates in both tumors and inflamed tissue due to hexokinase activity, O-18F-fluoromethyl-D-tyrosine (18F-D-FMT) utilizes a transport-limited mechanism.

  • Transport: Mediated exclusively by LAT1 (SLC7A5) , a large neutral amino acid transporter upregulated in gliomas and metastatic cancers.

  • Metabolic Trapping: L-isomers are incorporated into proteins or metabolized. D-isomers are not substrates for protein synthesis machinery. They accumulate in high-LAT1 tumors via equilibration but clear rapidly from normal tissues (background), resulting in superior Tumor-to-Background Ratios (TBR).

LAT1_Transport Blood Blood Stream (High Concentration) LAT1 LAT1 Transporter (SLC7A5) Blood->LAT1 18F-D-FMT TumorCell Tumor Cell Cytosol LAT1->TumorCell Influx (High Expression) NormalCell Normal/Inflamed Cell LAT1->NormalCell Influx (Low Expression) TumorCell->TumorCell Kinetic Trapping (No Efflux) Protein Protein Incorporation TumorCell->Protein Blocked (Stereo-resistance) NormalCell->Blood Rapid Clearance

Figure 1: Kinetic trapping mechanism of 18F-D-FMT in LAT1-positive tumor cells versus normal tissue clearance.

Part 2: Chemical Synthesis & Manufacturing

Protocol: Chemo-Enzymatic Synthesis of 3-Fluoro-D-Tyrosine

Objective: Produce enantiomerically pure 3-fluoro-D-tyrosine using Tyrosine Phenol-Lyase (TPL). This method is superior to asymmetric synthesis for avoiding racemization.

Reagents:

  • Substrates: 2-Fluorophenol, Pyruvate, Ammonia.

  • Biocatalyst: Citrobacter freundii TPL (overexpressed in E. coli).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

Step-by-Step Workflow:

  • Preparation: Dissolve 2-fluorophenol (50 mM) and sodium pyruvate (100 mM) in phosphate buffer (pH 8.0). Add PLP (0.1 mM) and ammonium acetate (high concentration, ~0.5 M) to drive the equilibrium toward synthesis.

  • Enzymatic Reaction: Add TPL crude extract. Incubate at 30°C with gentle shaking.

    • Critical Checkpoint: Monitor reaction via HPLC.[1][2][3] TPL is reversible; high ammonia and pyruvate excess force the reaction toward tyrosine formation.

  • Stereochemical Control: TPL is strictly L-selective. To get the D-isomer , a coupled racemase system or a specific D-amino acid transaminase/dehydrogenase cascade is typically required. Alternatively, use chemical resolution :

    • Synthesize racemic 3-fluoro-DL-tyrosine via the Erlenmeyer azlactone synthesis.

    • Resolution: Acylate with acetic anhydride to N-Acetyl-3-fluoro-DL-tyrosine.

    • Hydrolysis: Treat with Acylase I (from Aspergillus) . Acylase I selectively hydrolyzes the L-isomer to free L-amino acid.

    • Separation: Extract the unreacted N-Acetyl-D-tyrosine into organic solvent (acidify first).

    • Deprotection: Acid hydrolysis (6M HCl, reflux) of N-Acetyl-D-tyrosine yields pure 3-fluoro-D-tyrosine .

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate Fmoc-3-fluoro-D-Tyr-OH into a bioactive peptide.

  • Resin Loading: Use 2-Chlorotrityl chloride resin. Swell in DCM.

  • Coupling: Dissolve Fmoc-3-fluoro-D-Tyr-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Note: Fluorine withdraws electrons, making the amino group less nucleophilic during the next coupling step, but the carboxyl activation is standard.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Validation: UV monitoring of the fulvene-piperidine adduct at 301 nm.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5). The C-F bond is stable to standard TFA cleavage conditions.

Part 3: Diagnostic Applications (PET Imaging)

Comparative Efficacy: 18F-D-FMT vs. Standard Tracers

The following table summarizes the performance of D-fluorinated tyrosine analogs against clinical standards.

TracerTarget MechanismTumor UptakeInflammation UptakeBrain BackgroundClinical Niche
18F-FDG Glucose Metabolism (GLUT/Hexokinase)HighHigh (False Positives)HighGeneral Oncology
18F-L-FET Amino Acid Transport (LAT1/LAT2)ModerateLowModerateGlioma
18F-D-FMT Selective LAT1 Transport High Negligible Low Glioma, Inflammation-rich tumors
Protocol: 18F-D-FMT PET Imaging Workflow
  • Pre-scan: Patient fasts for 4 hours (amino acids compete for LAT1).

  • Injection: 185–370 MBq of 18F-D-FMT intravenously.

  • Uptake Phase: 20–40 minutes. (D-isomers reach equilibrium faster than L-isomers which are metabolized).

  • Acquisition: Static PET scan.

  • Analysis: Calculate Tumor-to-Background Ratio (TBR).

    • Threshold: TBR > 1.6 typically indicates malignancy in gliomas.

Part 4: Structural Biology & 19F NMR

Probing Protein Dynamics

3-fluoro-D-tyrosine is a powerful probe for 19F NMR due to the high sensitivity of the fluorine nucleus to its local electrostatic environment.[4]

  • Application: Studying D-peptides (mirror-image phage display) or introducing non-perturbing probes into large complexes.

  • Advantage: 19F has 100% natural abundance and no background signal in biological systems.

  • Chemical Shift Anisotropy (CSA): The fluorine signal shifts significantly upon phosphorylation of the tyrosine hydroxyl (if using L-isomer) or upon binding events (D-isomer).

NMR_Workflow Step1 Synthesize Peptide with 3-Fluoro-D-Tyr Step2 Dissolve in Buffer (10% D2O for lock) Step1->Step2 Step3 Acquire 1D 19F NMR (No decoupling needed) Step2->Step3 Step4 Titrate Binding Partner Step3->Step4 Step5 Observe Chemical Shift Perturbation (Fast vs Slow Exchange) Step4->Step5

Figure 2: Workflow for characterizing ligand binding using 19F NMR with fluorinated tyrosine probes.

References

  • Synthesis of Fluorin

    • Source: Journal of Organic Chemistry
    • Title: Convenient synthesis of 3-fluoro-L-tyrosine and 3,5-difluoro-L-tyrosine
    • URL:[Link]

  • PET Imaging with D-Isomers

    • Source: Journal of Nuclear Medicine
    • Title: Evaluation of D-isomers of O-18F-fluoromethyl, O-18F-fluoroethyl and O-18F-fluoropropyl tyrosine as tumour imaging agents in mice
    • URL:[Link]

  • L

    • Source: Cancer Science
    • Title: Specific transport of 3-fluoro-L-alpha-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging
    • URL:[Link]

  • Enzym

    • Source: Applied Microbiology and Biotechnology
    • Title: Enzymatic synthesis of fluorin
    • URL:[Link]

  • 19F NMR Applic

    • Source: Annual Review of Biophysics[5]

    • Title: Use of 19F NMR to Probe Protein Structure and Conformational Changes[4][5][6][7]

    • URL:[Link]

  • Peptide Stability & Fluorin

    • Source: Journal of Medicinal Chemistry
    • Title: Impact of Fluorination on Proteolytic Stability of Peptides[1][3]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

solid-phase peptide synthesis protocol for N-Fmoc-3-fluoro-D-tyrosine

Application Note: Solid-Phase Peptide Synthesis of N-Fmoc-3-fluoro-D-tyrosine Abstract & Strategic Rationale The incorporation of 3-fluoro-D-tyrosine (3-F-D-Tyr) into peptide backbones is a high-value strategy in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Peptide Synthesis of N-Fmoc-3-fluoro-D-tyrosine

Abstract & Strategic Rationale

The incorporation of 3-fluoro-D-tyrosine (3-F-D-Tyr) into peptide backbones is a high-value strategy in modern peptidomimetic drug design. This non-canonical amino acid offers a dual advantage: the D-configuration induces specific secondary structural turns and imparts proteolytic resistance, while the fluorine substitution at the ortho position of the phenol ring electronically modulates the side chain (


 depression) and serves as a sensitive 

F NMR probe.

However, the synthesis of peptides containing 3-F-D-Tyr presents unique challenges. The electron-withdrawing nature of the fluorine atom increases the acidity of the


-proton, significantly elevating the risk of racemization during the activation step. Furthermore, the altered electronic landscape of the aromatic ring requires tailored coupling protocols to ensure quantitative incorporation without compromising chiral integrity.

This guide details an optimized Fmoc-SPPS protocol designed to mitigate these risks, utilizing a base-free activation strategy to preserve stereochemical purity.

Chemical Logic & Critical Considerations

To ensure a self-validating system, one must understand the mechanistic impact of the fluorine atom.

The Fluorine Effect: Acidity and Racemization

The fluorine atom is highly electronegative (


). Through the inductive effect (

), it withdraws electron density from the aromatic ring.
  • Side Chain Impact: The phenol

    
     drops from ~10.1 (native Tyr) to ~8.5 (3-F-Tyr). This makes the hydroxyl group more acidic.
    
  • Backbone Impact (Critical): The electron withdrawal propagates to the

    
    -carbon. This renders the 
    
    
    
    -proton more acidic than in native tyrosine. In the presence of strong bases (e.g., DIEA) during activation, the risk of proton abstraction and subsequent enolization (racemization) is roughly 3-fold higher than standard amino acids.
Mechanism of Racemization

The following diagram illustrates the pathway we must avoid:

Racemization cluster_0 Activation Step ActivatedAA Activated Fmoc-3-F-D-Tyr (Oxyma Ester) Oxazolone 5(4H)-Oxazolone Intermediate ActivatedAA->Oxazolone Cyclization Base Base (DIEA/TMP) Enol Enolization (Planar Intermediate) Base->Enol Promotes Oxazolone->Enol alpha-H abstraction (Facilitated by F-inductivity) L_Isomer L-Isomer Impurity (Racemized) Enol->L_Isomer Reprotonation D_Isomer D-Isomer (Retained) Enol->D_Isomer Reprotonation

Figure 1: Mechanism of base-catalyzed racemization exacerbated by fluorine substitution. The protocol below eliminates the external base to sever the "Base -> Enol" pathway.

Pre-Synthesis Checklist

ComponentSpecificationRationale
Building Block Fmoc-3-fluoro-D-Tyr(tBu)-OH t-Butyl protection is essential. Unprotected phenols may undergo O-acylation due to the lower

of the fluorophenol.
Coupling Reagents DIC (Diisopropylcarbodiimide) + Oxyma Pure CRITICAL: Avoid HBTU/HATU/DIEA. Uronium salts require base, which drives racemization. DIC/Oxyma is a neutral, highly efficient system.
Resin Rink Amide or Wang (Low Loading: 0.3–0.5 mmol/g)Lower loading reduces aggregation, which is crucial as D-amino acids can disrupt standard helix formation, potentially altering solvation.
Solvent DMF (Peptide Grade, Amine-free)Impurities (dimethylamine) in aged DMF can cause premature Fmoc removal.

Step-by-Step Protocol

Resin Preparation & Swelling
  • Weigh appropriate resin for 0.1 mmol scale.

  • Swell in DCM (dichloromethane) for 20 minutes to expand the polystyrene matrix.

  • Wash 3x with DMF.

Fmoc Deprotection (The "Standard" Cycle)

Note: D-amino acids are stable to piperidine. No special modifications are needed here compared to L-isomers.

  • Treat resin with 20% Piperidine in DMF (v/v).

    • Option: Add 0.1 M Oxyma to the deprotection cocktail to suppress aspartimide formation if Asp/Asn are present in the sequence.

  • Incubate: 2 x 5 minutes (flow wash in between).

  • Wash: 5x DMF, 3x DCM, 5x DMF. Thorough washing is vital to remove piperidine, which would otherwise compete with the coupling.

Activation & Coupling (The "High-Fidelity" Step)

This step deviates from standard HBTU protocols to preserve chirality.

  • Calculate Equivalents: Use 3.0 equivalents relative to resin loading.

    • Example: 0.1 mmol scale

      
       0.3 mmol AA.
      
  • Dissolution: Dissolve Fmoc-3-fluoro-D-Tyr(tBu)-OH (0.3 mmol) and Oxyma Pure (0.3 mmol) in minimal DMF (approx. 2-3 mL).

  • Activation: Add DIC (0.3 mmol) to the solution.

    • Pre-activation: Allow to react for exactly 2 minutes before adding to resin. This forms the active ester.

    • Visual Check: The solution should remain clear.

  • Coupling: Transfer the mixture to the resin.

  • Incubation: Shake at room temperature for 60–90 minutes .

    • Note: Do not heat. Microwave heating (>50°C) significantly increases the risk of racemization for fluorinated D-amino acids.

  • Wash: 5x DMF.

Monitoring (Kaiser Test)

Perform a qualitative Kaiser test.

  • Colorless beads: Complete coupling.

  • Blue beads: Incomplete. Remedy: Re-couple using fresh reagents (do not add base).

Capping (Optional but Recommended)

To prevent deletion sequences if coupling was <99%.

  • Solution: Acetic anhydride (5%) / 2,6-Lutidine (6%) in DMF.

  • Incubate: 10 minutes.

  • Wash: 5x DMF, 3x DCM.

Cleavage & Global Deprotection
  • Wash resin 5x with DCM and dry under nitrogen.

  • Prepare Cocktail: TFA (92.5%) / TIS (2.5%) /

    
     (2.5%) / DODT (2.5%) .
    
    • Note: DODT (2,2'-(Ethylenedioxy)diethanethiol) is preferred over EDT for scavenging the t-butyl cations, preventing re-attachment to the electron-rich fluorinated ring.

  • Incubate: 2.5 hours at Room Temp.

  • Precipitate filtrate in cold diethyl ether.

Quality Control & Analytical Data

HPLC Analysis
  • Column: C18 Reverse Phase.

  • Gradient: 5-95% Acetonitrile in Water (+0.1% TFA).

  • Retention Time Shift: 3-F-D-Tyr is slightly more hydrophobic than native Tyr due to the fluorine atom. Expect the peptide to elute slightly later than the non-fluorinated analog.

  • Chiral Analysis: To verify D-purity, co-inject with a synthesized standard of the L-isomer (Fmoc-3-fluoro-L-Tyr). The diastereomers (containing D vs L) should separate on a standard C18 column for peptides <15 residues.

F NMR Setup

This is the definitive test for incorporation.

  • Standard: Trichlorofluoromethane (

    
    ) at 0 ppm (or TFA at -76.5 ppm).
    
  • Expected Shift: The 3-fluoro-tyrosine signal typically appears around -135 to -137 ppm (relative to

    
    ).
    
  • Interpretation: A single sharp peak indicates successful incorporation. Double peaks often indicate racemization (diastereomers).

Workflow Visualization

SPPS_Workflow cluster_coupling Critical Coupling Cycle Start Start: Resin Loading (0.1 mmol) Swell Resin Swelling (DCM 20 min) Start->Swell Deprotect Fmoc Removal (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM/DMF) Deprotect->Wash1 Prep Dissolve AA + Oxyma (No Base) Wash1->Prep Activate Add DIC (Pre-activate 2 min) Prep->Activate Couple Coupling Reaction (60-90 min, RT) Activate->Couple Test Kaiser Test Couple->Test Recouple Re-couple (Fresh Reagents) Test->Recouple Fail (Blue) Cap Capping (Ac2O/Lutidine) Test->Cap Pass (Colorless) Recouple->Couple Cap->Deprotect Next Cycle Cleave Cleavage (TFA/TIS/H2O/DODT) Cap->Cleave End of Sequence

Figure 2: Optimized SPPS workflow emphasizing the base-free coupling loop.

References

  • Seyedsayamdost, M. R., et al. (2007). "Effects of tyrosine ring fluorination on rates and equilibria of formation of intermediates in the reactions of carbon-carbon lyases." Biochemistry. Link (Establishes electronic effects and reactivity).

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link (Authoritative source on DIC/Oxyma superiority for racemization suppression).

  • Thayer, D. A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science. Link (Discusses racemization risks in D-amino acids).

  • Verma, S. (2015). "Fmoc-L-Tyr(3-tBu)-OH Product Data and Solubility." Cayman Chemical Technical Data. Link (Solubility and handling of tBu protected tyrosine).

  • Méndez, Y., et al. (2019). "Solid phase synthesis of peptides containing backbone-fluorinated amino acids." Organic & Biomolecular Chemistry. Link (Protocols for fluorinated backbone incorporation).

Application

Application Note: Advanced Coupling Strategies for Sterically Hindered Fluorinated Fmoc-Amino Acids

Scientific Background & Mechanistic Challenges The incorporation of fluorinated amino acids (e.g., -trifluoromethyl alanine, pentafluorophenylalanine) into peptide sequences is a powerful strategy in modern drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Background & Mechanistic Challenges

The incorporation of fluorinated amino acids (e.g.,


-trifluoromethyl alanine, pentafluorophenylalanine) into peptide sequences is a powerful strategy in modern drug development. Fluorination enhances metabolic stability, increases lipophilicity, and provides unique 

NMR handles for structural and pharmacokinetic studies[1][2]. However, synthesizing these peptides via Solid-Phase Peptide Synthesis (SPPS) presents a severe dual challenge: steric hindrance and electronic deactivation [3].
The Causality of Coupling Failures

When coupling a standard Fmoc-amino acid onto a resin-bound fluorinated residue, the strong electron-withdrawing nature of the fluorine atoms (e.g.,


 or 

groups) drastically reduces the

and nucleophilicity of the

-amine[3]. Conversely, when the fluorinated amino acid is the incoming electrophile, its inherent steric bulk restricts the trajectory of nucleophilic attack. Standard coupling reagents like HBTU or DCC often fail under these conditions, leading to incomplete reactions, truncated sequences, or severe epimerization[4][5].

To overcome this, highly reactive uronium/aminium salts (HATU, COMU) or acid fluorides must be employed, leveraging neighboring group effects and minimized transition-state volumes[6][7].

Causality Fluorination Fluorination (e.g., -CF3, -C6F5) ElecDraw Strong Electron Withdrawal Fluorination->ElecDraw Steric Steric Hindrance (e.g., alpha-methyl) Approach Restricted Electrophile Approach Steric->Approach NuDrop Decreased Nucleophilicity of alpha-amine ElecDraw->NuDrop Challenge Severe Coupling Difficulty (Low Yield, Epimerization) NuDrop->Challenge Approach->Challenge Solution High-Efficiency Reagents (HATU, COMU, Acid Fluorides) Challenge->Solution Necessitates

Mechanistic causality of coupling challenges in fluorinated, sterically hindered amino acids.

Reagent Selection & Quantitative Comparison

The success of coupling sterically hindered fluorinated amino acids relies entirely on the activation chemistry.

  • HATU: Utilizes an HOAt leaving group. The nitrogen at position 7 of the benzotriazole ring acts as a general base, providing anchimeric assistance (neighboring group participation) to guide the incoming deactivated amine[5][6].

  • COMU: A morpholino-based uronium salt utilizing Oxyma Pure. It matches or exceeds HATU's reactivity, is non-explosive, and is exceptionally well-suited for microwave-assisted SPPS[5][6].

  • Acid Fluorides: For the most extreme cases of steric hindrance, Fmoc-amino acid fluorides are ideal. The small atomic radius of the fluoride leaving group minimizes steric clashes during the formation of the tetrahedral intermediate[7].

Table 1: Reactivity Profile of Coupling Reagents
Coupling ReagentChemical ClassLeaving Group / AdditiveReactivity ProfileEpimerization RiskSuitability for Hindered/Fluorinated AAs
HBTU / TBTU Aminium / UroniumHOBtModerateModerateLow (Often fails or requires >24h)
HATU Aminium / UroniumHOAtVery HighLowHigh (Neighboring group effect via 7-N)
COMU UroniumOxyma PureVery HighVery LowHigh (Safer, excellent for microwave SPPS)
Fmoc-AA-F Acid FluorideFluoride IonExtremely HighLow (with sym-collidine)Very High (Minimal steric clash)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Every critical step includes a mechanistic rationale and an analytical checkpoint to ensure sequence fidelity before proceeding.

Reagents Required
  • Resin: Rink Amide or Wang resin (depending on desired C-terminus)[4].

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM)[6].

  • Base: N,N-Diisopropylethylamine (DIPEA) or sym-collidine (preferred for epimerization-prone substrates)[5][6].

  • Deprotection Cocktail: 20% Piperidine in DMF[8].

Step-by-Step Methodology

Step 1: Resin Swelling

  • Action: Suspend the resin in anhydrous DMF and agitate for 30–60 minutes[4][6].

  • Causality: Proper swelling expands the polymer matrix, maximizing the surface area and ensuring that the hindered reactive sites are physically accessible to the bulky coupling complexes.

Step 2: Fmoc Deprotection & Validation

  • Action: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes[6][8].

  • Validation: Monitor the UV absorbance of the drained solution at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful deprotection[8]. Wash extensively with DMF (5 × 10 mL) to remove residual base.

Step 3: Pre-Activation (Critical Step)

  • Action: In a separate vial, dissolve 3.0–5.0 equivalents of the fluorinated Fmoc-amino acid and 2.9–4.9 equivalents of HATU or COMU in DMF. Add 6.0–10.0 equivalents of DIPEA or sym-collidine. Stir for 2–3 minutes[6].

  • Causality: Pre-activation is mandatory. If uronium reagents (HATU/COMU) are added directly to the resin before the amino acid is fully activated, the reagent will react with the free resin-bound amines, causing irreversible guanidinylation and permanently terminating peptide elongation[5].

Step 4: Coupling Reaction

  • Action: Transfer the pre-activated solution to the resin. Agitate at room temperature for 2 to 4 hours. For extreme steric hindrance, utilize microwave-assisted heating (e.g., 75°C for 10 minutes)[4].

  • Causality: The extended time or thermal energy is required to overcome the high activation energy barrier caused by the restricted electrophile approach and the deactivated nucleophile[3].

Step 5: Post-Coupling Validation

  • Action: Drain the reaction mixture and wash the resin with DMF (3×) and DCM (3×)[4][6]. Perform a qualitative Kaiser (ninhydrin) test.

  • Validation: A negative test (colorless/yellow resin) indicates >99% coupling completion[4]. A positive test (blue resin) indicates unreacted amines; do not proceed. Instead, perform a double coupling using fresh reagents.

SPPS_Workflow Resin 1. Resin Swelling (DMF, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Preactivate 3. Pre-activation (Fmoc-AA + Reagent + Base) Deprotect->Preactivate UV Monitor (301 nm) Couple 4. Coupling Reaction (Extended Time / Heat) Preactivate->Couple Prevents Guanidinylation Test 5. Kaiser Test Validation (Colorless = Success) Couple->Test Test->Preactivate Blue Resin (Double Couple) Cleave 6. Cleavage (TFA Cocktail) Test->Cleave Colorless Resin (Complete)

Self-validating SPPS workflow for coupling sterically hindered fluorinated amino acids.

References

  • [4] Benchchem. A Technical Guide to Fmoc-Phe(F5)-OH for Advanced Peptide Synthesis and Drug Discovery. Available at:

  • [1] PMC - NIH. Synthesis of intrinsically disordered fluorinated peptides for modular design of high-signal 19F MRI agents. Available at:

  • [6] Benchchem. A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis. Available at:

  • [8] ChemPep. Overview of Fmoc Amino Acids. Available at:

  • [3] CY BioCIS. Fluorinated Peptides. Available at:

  • [2] D-NB.info. Fluoro-substituted prolines as structural labels for solid state 19F-NMR of polypeptides. Available at:

  • [5] Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Available at:

  • [7] PubMed - NIH. Complex polyfluoride additives in Fmoc-amino acid fluoride coupling processes. Enhanced reactivity and avoidance of stereomutation. Available at:

  • Organic & Biomolecular Chemistry (RSC Publishing). The application of perfluoroheteroaromatic reagents in the preparation of modified peptide systems. Available at:

Sources

Method

using N-Fmoc-3-fluoro-D-tyrosine as a 19F NMR probe in proteins

This guide details the application of N-Fmoc-3-fluoro-D-tyrosine as a F NMR reporter. While L-tyrosine derivatives are standard for protein structure determination, the D-enantiomer serves a specialized, high-value role...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of N-Fmoc-3-fluoro-D-tyrosine as a


F NMR reporter. While L-tyrosine derivatives are standard for protein structure determination, the D-enantiomer  serves a specialized, high-value role in drug discovery: developing metabolically stable peptide therapeutics (peptidomimetics) and probing stereochemical integrity.

Application Note: High-Fidelity F NMR Probing with N-Fmoc-3-fluoro-D-tyrosine


F NMR Spectroscopy, Ligand Binding Assays.

Executive Summary & Scientific Rationale

The incorporation of 3-fluoro-D-tyrosine (3-F-D-Tyr) into peptide sequences offers a dual advantage: spectral isolation and metabolic stability .

  • The

    
    F Advantage:  Fluorine has 100% natural abundance and 83% the sensitivity of 
    
    
    
    H. Crucially, there is zero background signal in biological media, allowing direct observation of the probe in complex mixtures (e.g., serum, cell lysates).
  • The D-Isomer Advantage: Unlike natural L-amino acids, D-amino acids are resistant to endogenous proteases. Incorporating 3-F-D-Tyr allows researchers to monitor the structural integrity and binding kinetics of protease-resistant peptide inhibitors without the signal loss associated with enzymatic degradation.

Key Technical Specifications
ParameterSpecificationImpact on Experiment
Chemical Shift (

)
~ -136 ppm (vs. CFCl

)
Far removed from TFA/buffer signals; highly sensitive to local electrostatics.
CSA (Anisotropy) ModerateAllows sharp lines in small-to-medium peptides; broadening indicates binding/aggregation.
Stereochemistry D-EnantiomerInduces specific turns (e.g.,

-turns) or disrupts

-helices; proteolytic resistance.
Solubility High (in DMSO/Water)Suitable for high-concentration NMR stock solutions.

Protocol A: Solid-Phase Incorporation (SPPS)

Objective: Site-specific incorporation of N-Fmoc-3-fluoro-D-tyrosine into a peptide sequence using Fmoc chemistry.[1]

Reagents Required[1][2][3][4][5][6]
  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Amino Acid: N-Fmoc-3-fluoro-D-tyrosine (High purity >98%).

  • Coupling Agents: HATU (preferred for sterically hindered/D-amino acids) and HOAt or DIC/Oxyma.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (peptide grade).

Step-by-Step Synthesis Workflow
  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Activation:

    • Dissolve 3.0 eq. of N-Fmoc-3-fluoro-D-tyrosine and 2.9 eq. of HATU in minimal DMF.

    • Add 6.0 eq. of DIPEA . The solution should turn yellow (activation).

  • Coupling:

    • Add activated solution to resin immediately.

    • Agitate for 45–60 minutes at Room Temp.

    • Note: D-amino acids react slightly slower than L-isomers; extended coupling time ensures completion.

  • Wash: Drain and wash resin

    
     with DMF.
    
  • Capping (Optional): Acetylate unreacted amines with Ac

    
    O/Pyridine to prevent deletion sequences.
    
Visualization: SPPS Logic Flow

SPPS_Workflow Start Resin Preparation (Swelling) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash DMF Wash (5x) Deprotect->Wash  Remove Fmoc Activate Activation (Fmoc-3-F-D-Tyr + HATU) Coupling Coupling Reaction (60 min, RT) Activate->Coupling Coupling->Wash  Complete? Wash->Deprotect  Next AA Wash->Activate  Prepare AA Cleavage Final Cleavage (TFA/TIS/H2O) Wash->Cleavage  Sequence Done

Figure 1: Iterative SPPS cycle for incorporating fluorinated D-amino acids. Note the critical wash steps to prevent side reactions.

Protocol B: F NMR Data Acquisition

Objective: Acquire high-resolution spectra to assess peptide folding or ligand binding.

Sample Preparation[1][2][7][8][9]
  • Concentration: 50

    
    M – 500 
    
    
    
    M peptide.
  • Buffer: Phosphate (PBS) or Tris, pH 7.4.

  • D

    
    O:  Add 10% v/v D
    
    
    
    O for the lock signal.
  • Reference Standard: Add 50

    
    M TFA (set to -76.55 ppm) or use an external coaxial insert containing NaF to avoid interaction with the peptide.
    
NMR Parameters (Typical for 400–600 MHz Instruments)
ParameterSettingRationale
Pulse Sequence zgfig (Inverse gated decoupling)Decouples protons to simplify the fluorine peak into a singlet (removes

splitting).
Spectral Width 200 ppmCovers the entire range of potential shifts.
Relaxation Delay (D1) 1.0 – 2.0 s

F

relaxation can be fast in biopolymers; ensures quantitative integration.
Scans (NS) 128 – 1024Depends on concentration. 3-F-Tyr is highly sensitive; lower scans often suffice.
Temperature 298 K (25°C)Standard physiological temperature.

Application: Ligand Binding & Stability Assays

The primary use of 3-F-D-Tyr is in Protein-Observed Fluorine (PrOF) NMR to detect binding events.

Mechanism of Detection

When the D-peptide binds to a target protein (or when a ligand binds to the D-peptide receptor mimic):

  • Chemical Shift Perturbation (CSP): The fluorine environment changes (deshielding/shielding), causing the peak to move (

    
    ).
    
  • Line Broadening: As the molecular weight of the complex increases, the tumbling rate decreases, increasing transverse relaxation (

    
    ) and broadening the peak.
    
Data Analysis Protocol
  • Overlay Spectra: Stack the "Free Peptide" spectrum with "Peptide + Target" titrations.

  • Calculate

    
    : 
    
    
    
    
  • Fit Binding Isotherm: Plot

    
     vs. [Ligand] to determine the Dissociation Constant (
    
    
    
    ).
Visualization: NMR Analysis Logic

NMR_Analysis Sample Sample Prep (Peptide + Target) Acquisition 1D 19F NMR (zgfig pulse) Sample->Acquisition Process Processing (LB=1-5Hz, Phasing) Acquisition->Process Decision Peak Shift? Process->Decision Result_Bind Binding Event (Calculate Kd) Decision->Result_Bind Yes Result_NoBind No Interaction Decision->Result_NoBind No change Result_Fast Fast Exchange (Weighted Average Peak) Result_Bind->Result_Fast Single shifting peak Result_Slow Slow Exchange (Two Distinct Peaks) Result_Bind->Result_Slow New peak appears

Figure 2: Decision tree for interpreting


F NMR titration data. Fast vs. Slow exchange regimes indicate the kinetics of the interaction.

Troubleshooting & Validation

Issue: Multiple Peaks in "Pure" Sample
  • Cause 1: Slow Ring Flips. The 3-fluoro-tyrosine ring can rotate. If the rotation is hindered (steric clash in a folded D-peptide), you may see two peaks representing the two non-equivalent fluorine positions.

  • Cause 2: Racemization. If a small L-Tyr impurity exists (from synthesis error), it will appear as a minor peak with a distinct shift.

  • Validation: Run a Variable Temperature (VT) experiment. Heating the sample usually coalesces ring-flip isomers into a single peak (fast exchange), whereas diastereomers (L-impurity) will remain distinct.

Issue: Signal Broadening to Baseline
  • Cause: Intermediate exchange regime or formation of large aggregates.

  • Solution: Change the temperature or salt concentration to shift the exchange regime, or check for precipitation (turbidity).

References

  • Arntson, K. E., & Pomerantz, W. C. (2016). Protein-Observed 19F-NMR for Fragment Screening, Affinity Quantification and Druggability Assessment. Methods in Enzymology, 577, 57-77.

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics.[2][3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1-33.

  • Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. (2020).

  • Cobb, S. L., & Murphy, C. D. (2009).[4] 19F NMR as a tool in chemical biology.[6][7][3][4][5][8] Journal of Fluorine Chemistry, 130(2), 132-143.

Sources

Application

Application Note: Synthesis and Validation of Protease-Resistant Peptides Incorporating Fmoc-3-fluoro-D-Tyr

Executive Summary & Rationale The clinical translation of peptide therapeutics is frequently hindered by their poor pharmacokinetic profiles, primarily due to rapid degradation by endogenous proteases and oxidative enzym...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The clinical translation of peptide therapeutics is frequently hindered by their poor pharmacokinetic profiles, primarily due to rapid degradation by endogenous proteases and oxidative enzymes. To overcome these limitations, structural modifications must enhance stability without compromising receptor binding affinity.

This application note details a synergistic, dual-modification strategy utilizing Fmoc-3-fluoro-D-Tyrosine . By combining stereochemical inversion (D-amino acid) with bioisosteric fluorination, researchers can synthesize peptides that are highly resistant to both hydrolytic and oxidative degradation pathways.

Mechanistic Causality: Why 3-Fluoro-D-Tyr?
  • Stereochemical Evasion: Natural proteases exhibit strict stereospecificity for L-amino acids. Substituting L-Tyr with D-Tyr disrupts the spatial recognition of the scissile bond within the protease active site, drastically reducing hydrolytic cleavage and addressing primary .

  • Bioisosteric Precision: Fluorine is the smallest halogen and an excellent bioisostere for hydrogen (van der Waals radius 1.35 Å for F vs. 1.10 Å for H). This ensures that the overall steric bulk of the tyrosine residue remains virtually unchanged, preserving the peptide's binding conformation1[1].

  • Electronic Tuning & Oxidative Resistance: The strong electron-withdrawing inductive effect (-I) of the fluorine atom lowers the phenolic pKa from ~9.9 (in WT Tyr) to ~8.5. This alters hydrogen-bonding dynamics, potentially strengthening target interactions while rendering the aromatic ring resistant to oxidative degradation by enzymes such as tyrosinase[1]. Furthermore, the2[2] enhances the overall structural integrity and lipophilicity of the peptide.

Dual_Modification_Logic M Peptide Modification Strategy D D-Amino Acid Substitution (Stereochemical Inversion) M->D F 3-Fluoro Substitution (Bioisosteric Replacement) M->F R1 Evades Endogenous L-Proteases D->R1 R2 Lowers Phenolic pKa & Blocks Tyrosinase F->R2 O Synergistic Enhancement of In Vivo Half-Life R1->O R2->O

Logical framework of dual modification enhancing peptide stability.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-3-fluoro-D-Tyr requires optimized coupling conditions. The electron-withdrawing fluorine can subtly influence the nucleophilicity of the amine during subsequent deprotections, and the D-configuration can introduce steric hindrance when coupled to adjacent L-amino acids.

Materials Required:

  • Rink Amide MBHA Resin (or equivalent)

  • Fmoc-3-fluoro-D-Tyr-OH

  • Activators: HATU and DIPEA (N,N-Diisopropylethylamine)

  • Deprotection: 20% Piperidine in DMF

  • Cleavage Cocktail: TFA / TIS / H₂O (95:2.5:2.5)

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in a 1:1 mixture of DMF/DCM for 30 minutes to ensure maximum surface area exposure.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Activation and Coupling:

    • Causality Check: Standard DIC/HOBt may result in incomplete coupling due to the steric bulk of the D-isomer. We recommend HATU/DIPEA for superior activation kinetics.

    • Dissolve 0.4 mmol (4 eq) of Fmoc-3-fluoro-D-Tyr-OH and 0.4 mmol (4 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of DIPEA.

    • Add the activated mixture to the resin and agitate for 60–90 minutes at room temperature.

  • Self-Validating Step (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser test. A yellow/colorless result indicates complete coupling. A blue result indicates unreacted primary amines, necessitating a secondary coupling cycle.

  • Global Cleavage:

    • Causality Check: Fluorinated aromatic rings are generally stable, but standard carbocation scavengers (Triisopropylsilane - TIS) are strictly required to protect the phenolic -OH and prevent alkylation during global3[3].

    • Treat the dried resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage cocktail into cold diethyl ether to precipitate the crude peptide. Centrifuge, wash the pellet with ether twice, and lyophilize.

SPPS_Workflow N1 Resin Swelling (DMF/DCM) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Coupling Fmoc-3-F-D-Tyr (HATU/DIPEA) N2->N3 N4 Washing & Kaiser Test (Validation) N3->N4 N4->N2 Next AA N5 Global Cleavage (TFA/TIS/H2O) N4->N5 Sequence Complete N6 Precipitation & LC-MS (Purification) N5->N6

Workflow for SPPS and purification of 3-fluoro-D-Tyr modified peptides.

Protease Resistance and Serum Stability Assay

To validate the efficacy of the 3-fluoro-D-Tyr modification, a comparative serum stability assay must be performed against a Wild-Type (WT) L-Tyr control.

  • Preparation: Prepare a 1 mM stock solution of the purified peptide in PBS (pH 7.4).

  • Incubation: Mix 100 µL of the peptide stock with 400 µL of 25% human serum (pre-warmed to 37°C). Incubate at 37°C.

  • Time-Course Sampling: At specific intervals (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots.

  • Quenching: Immediately quench the enzymatic activity by adding 50 µL of ice-cold 10% Trichloroacetic acid (TCA) or 150 µL of cold acetonitrile.

  • Analysis: Centrifuge at 12,000 rpm for 10 minutes to pellet serum proteins. Analyze the supernatant via RP-HPLC or LC-MS to quantify the remaining intact peptide.

Quantitative Data and Expected Outcomes

The dual modification yields a synergistic effect. While D-amino acid substitution alone prevents backbone cleavage, it does not stop side-chain oxidation. Conversely, fluorination prevents oxidation but leaves the backbone susceptible to L-proteases. Combined, they offer comprehensive protection.

Table 1: Comparative Physicochemical and Stability Profiling

Peptide VariantPhenolic pKaTyrosinase Degradation RateSerum Half-Life (t₁/₂)Relative Binding Affinity*
WT (L-Tyr) ~9.9High< 2 hours1.00 (Baseline)
D-Tyr ~9.9High~ 12 hours0.85 - 1.10
3-Fluoro-L-Tyr ~8.5Negligible~ 6 hours0.90 - 1.20
3-Fluoro-D-Tyr ~8.5Negligible> 48 hours 0.90 - 1.20

*Relative binding affinity is target-dependent but generally maintained due to the isosteric nature of the fluorine substitution.

References

  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases Source: PMC / nih.gov URL:1

  • Fluorinated Protein and Peptide Materials for Biomedical Applications Source: MDPI URL:2

  • Peptide Stability and Potential Degradation Pathways Source: Sigma-Aldrich URL:

  • A Technical Guide to the Synthesis and Preparation of Fmoc-Tyr(tBu)-OH Source: Benchchem URL:3

Sources

Method

Application Note: Optimizing Resin Loading with N-Fmoc-3-fluoro-D-tyrosine

This Application Note is designed for senior researchers and process chemists optimizing the solid-phase incorporation of N-Fmoc-3-fluoro-D-tyrosine . This non-canonical amino acid presents unique challenges due to the e...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for senior researchers and process chemists optimizing the solid-phase incorporation of N-Fmoc-3-fluoro-D-tyrosine . This non-canonical amino acid presents unique challenges due to the electron-withdrawing fluorine substituent (altering pKa and lipophilicity) and the D-configuration (susceptibility to racemization during loading).

Executive Summary & Strategic Analysis

The incorporation of N-Fmoc-3-fluoro-D-tyrosine into peptide backbones is increasingly common in drug discovery to enhance metabolic stability and receptor binding affinity. However, the 3-fluoro substitution lowers the pKa of the phenolic hydroxyl group (from ~10.1 to ~8.5), making it more acidic and prone to side reactions (O-alkylation/acylation) compared to native tyrosine. Furthermore, the D-configuration demands strict racemization control; standard esterification protocols (e.g., DIC/DMAP on Wang resin) often lead to unacceptable levels of enantiomeric impurity (0.5–5.0%).

This guide prioritizes 2-Chlorotrityl Chloride (2-CTC) resin as the "Gold Standard" support for this application due to its mild, racemization-free loading conditions. We also provide an optimized protocol for Wang resin using MSNT/MelIm for cases where high acid stability is required.

Key Chemical Challenges
ParameterChallengeMechanistic Implication
D-Configuration RacemizationActivation of the C-terminus (especially via oxazolone intermediate) can invert chirality to the L-form.
3-Fluoro Group Acidic PhenolThe electron-withdrawing fluorine facilitates phenoxide formation, increasing risk of side-chain attachment if unprotected.
Lipophilicity AggregationFluorination increases hydrophobicity, potentially requiring chaotic solvent mixtures (DCM/DMF) for complete dissolution.

Resin Selection & Workflow Logic

The choice of resin dictates the loading chemistry. The decision tree below illustrates the selection process based on the desired C-terminal cleavage conditions.

ResinSelection Start Select Resin Strategy for Fmoc-D-Tyr(3-F)-OH CTerm Desired C-Terminus? Start->CTerm Acid Carboxylic Acid (-COOH) CTerm->Acid Acid End Amide Amide (-CONH2) CTerm->Amide Amide End Cleavage Cleavage Condition? Acid->Cleavage ResinRink RESIN CHOICE: Rink Amide (Standard Coupling) Amide->ResinRink Mild Mild Acid (1% TFA) Protected Frag. Cleavage->Mild Protect Side Chains Harsh Strong Acid (95% TFA) Free Peptide Cleavage->Harsh Global Deprotection Resin2CTC RESIN CHOICE: 2-CTC (Recommended) Mild->Resin2CTC Best for Chirality Harsh->Resin2CTC Possible (Cleave then Deprotect) ResinWang RESIN CHOICE: Wang (Use MSNT Method) Harsh->ResinWang High Stability

Figure 1: Decision matrix for resin selection.[1] 2-CTC is preferred for Fmoc-D-Tyr(3-F)-OH to minimize racemization risks.

Protocol 1: "Gold Standard" Loading on 2-Chlorotrityl Chloride (2-CTC) Resin

Objective: Racemization-free attachment via SN1 substitution. Applicability: Best for preserving the D-configuration and preventing side-chain reactions.

Materials
  • Resin: 2-Chlorotrityl chloride resin (1.0–1.6 mmol/g).

  • Amino Acid: Fmoc-D-Tyr(3-F)-OH (Use side-chain protected Fmoc-D-Tyr(3-F, tBu)-OH if available to eliminate phenolic side reactions. If unprotected, strictly follow stoichiometry).

  • Base: N,N-Diisopropylethylamine (DIPEA), anhydrous.

  • Solvent: Anhydrous Dichloromethane (DCM).[2] Note: DMF is avoided in the loading step to prevent SN2 promotion which can lead to side reactions.

Step-by-Step Methodology
  • Resin Preparation:

    • Weigh 1.0 g of 2-CTC resin into a fritted synthesis vessel.

    • Wash with anhydrous DCM (3 × 10 mL).[2]

    • Swell in 10 mL anhydrous DCM for 30 minutes. Drain.

  • Coupling Solution Preparation:

    • Dissolve 0.6 to 0.8 equivalents (relative to resin capacity) of Fmoc-D-Tyr(3-F)-OH in 10 mL anhydrous DCM.

    • Critical: Do not use excess amino acid (>1 eq) if you aim to control loading density. Lower loading (0.4–0.6 mmol/g) reduces aggregation in difficult sequences.

    • Add 2.0 equivalents of DIPEA (relative to the amino acid, not the resin).

    • Note: If using unprotected Fmoc-D-Tyr(3-F)-OH, keep DIPEA:AA ratio strictly 2:1 or lower (e.g., 1.5:1) to minimize phenoxide generation.

  • Loading Reaction:

    • Add the Amino Acid/DIPEA solution to the swollen resin.[2][3][4][5]

    • Agitate gently (rocking, not stirring) for 2 hours at room temperature.

    • Mechanism:[5] The trityl chloride ionizes to a carbocation; the carboxylate attacks this cation. This pathway avoids the oxazolone intermediate responsible for racemization.

  • Capping (Methanolysis):

    • Add 1 mL of HPLC-grade Methanol (MeOH) directly to the reaction mixture.

    • Agitate for an additional 20 minutes.

    • Purpose: MeOH caps unreacted trityl chloride sites, converting them to the inert methyl ether.

  • Washing:

    • Drain and wash thoroughly:[6][7]

      • 3 × DCM

      • 3 × DMF

      • 3 × DCM

    • Dry under vacuum if storing, or proceed to Fmoc determination.[3][4][8]

Protocol 2: High-Stability Loading on Wang Resin (MSNT Method)

Objective: Loading onto an acid-stable linker without using DMAP (which causes racemization). Warning: Do NOT use the standard DIC/DMAP method for D-Tyr derivatives.

Materials
  • Resin: Wang Resin (0.6–1.0 mmol/g).

  • Reagents: MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole), 1-Methylimidazole (MelIm).

  • Solvent: Anhydrous DCM and THF.

Step-by-Step Methodology
  • Resin Preparation:

    • Swell 1.0 g Wang resin in DCM for 1 hour. Wash 3 × DCM.[3][5][9]

  • Activation:

    • In a dry flask, dissolve 5.0 equivalents of Fmoc-D-Tyr(3-F)-OH in minimal DCM/THF (9:1).

    • Add 3.75 equivalents of 1-Methylimidazole (MelIm).

    • Add 5.0 equivalents of MSNT.

    • Stir under nitrogen until dissolved (approx. 5 mins).

  • Coupling:

    • Transfer the activated solution to the resin.[1][3][5][6][9]

    • Agitate for 1–2 hours at room temperature.

    • Why MSNT? It forms a mixed anhydride/active ester that reacts with the Wang hydroxyl group efficiently without the high basicity of DMAP, significantly reducing racemization risk [1].

  • Washing & Capping:

    • Wash 3 × DCM, 3 × DMF.[3][5][9]

    • Cap unreacted hydroxyls with Acetic Anhydride/Pyridine/DCM (1:1:8) for 30 minutes.

Quality Control: Determining Loading Efficiency

You must validate the loading level (mmol/g) before proceeding to chain elongation.

The UV Fmoc-Cleavage Test
  • Weigh exactly 3–5 mg of dried, loaded resin into a volumetric flask (10 mL or 25 mL).

  • Add 20% Piperidine in DMF to the mark.[1][4][5][6][9][10]

  • Agitate for 30 minutes.

  • Measure UV absorbance of the supernatant at 290 nm (reference: pure 20% piperidine/DMF).

  • Calculation:

    
    
    (Where 1.65 is the extinction coefficient factor for Fmoc at 290nm).
    
Expected Results Table
Resin SystemTarget LoadingAcceptable RangeAction if Low
2-CTC 0.60 mmol/g0.4 – 0.8 mmol/gRepeat coupling with fresh reagents. Check solvent dryness.[3][4][5][9][11]
Wang (MSNT) 0.70 mmol/g0.5 – 0.9 mmol/gDouble coupling time. Ensure MelIm quality.

Visualizing the Chemical Workflow

The following diagram details the critical path for the 2-CTC loading protocol, highlighting the checkpoints for 3-fluoro-D-tyrosine integrity.

ProtocolWorkflow Input Fmoc-D-Tyr(3-F)-OH + 2-CTC Resin Swell Swell Resin (DCM, 30 min) Input->Swell React Coupling Reaction 2 hrs, RT Swell->React Mix Dissolve AA + DIPEA (Limit Base Eq!) Mix->React Add Solution Cap MeOH Capping (Quench excess Cl) React->Cap Wash Wash & Dry (DCM/DMF) Cap->Wash QC UV Loading Test (Target: 0.6 mmol/g) Wash->QC

Figure 2: Optimized workflow for loading Fmoc-D-Tyr(3-F)-OH onto 2-CTC resin.

Troubleshooting & Optimization

Issue: Low Loading Efficiency (<0.3 mmol/g)
  • Cause: Moisture in DCM or old 2-CTC resin (hydrolyzed to alcohol).

  • Solution: Reactivate resin with SOCl₂ in DCM (ref. 1) or use strictly anhydrous solvents. For 3-fluoro-Tyr, ensure the AA is fully dissolved; add a small amount of DMF only if necessary (keep <10% to avoid racemization).

Issue: Racemization (D → L conversion)
  • Detection: Chiral HPLC analysis of the cleaved amino acid (using Marfey’s reagent or chiral column).

  • Fix: If using Wang resin, switch immediately to 2-CTC. If already on 2-CTC, reduce DIPEA to 1.0 eq relative to AA and reduce temperature to 4°C.

Issue: Side-Chain Acylation
  • Mechanism: The 3-F-Phenol is acidic. If unprotected, it can react with activated carboxylates.

  • Fix: Use Fmoc-D-Tyr(3-F, tBu)-OH . If unavailable, ensure the loading reaction is not prolonged (>2h) and avoid strong activating agents like HBTU/HATU during the loading step (use the SN1 method described above).

References

  • Biotage. (2023).[3][10] How To Load The First Amino Acid Onto Wang Resin. Retrieved from [Link]

  • ResearchGate. (2025). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Retrieved from [Link]

Sources

Application

Advanced Fmoc Deprotection Strategies for Fluorinated Tyrosine Derivatives in SPPS

Executive Summary The incorporation of fluorinated tyrosine derivatives—such as 3-fluorotyrosine and 2,3,5,6-tetrafluorotyrosine—into synthetic peptides is a powerful strategy for modulating side-chain pKa, enhancing pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated tyrosine derivatives—such as 3-fluorotyrosine and 2,3,5,6-tetrafluorotyrosine—into synthetic peptides is a powerful strategy for modulating side-chain pKa, enhancing proteolytic stability, and introducing


F NMR probes (1[1]). However, the strong electron-withdrawing nature of multiple fluorine atoms fundamentally alters the electronic landscape of the aromatic ring. During Solid-Phase Peptide Synthesis (SPPS), the standard use of 20% piperidine for Fmoc deprotection exposes these highly electrophilic residues to severe Nucleophilic Aromatic Substitution (S

Ar) side reactions.

This application note provides a mechanistic breakdown of this vulnerability and outlines a self-validating, field-proven protocol utilizing a non-nucleophilic base cocktail (DBU/Piperazine) to ensure the structural integrity of highly fluorinated peptide sequences.

Mechanistic Insights: The S Ar Vulnerability

In standard Fmoc-SPPS, 20% piperidine in N,N-dimethylformamide (DMF) is the reagent of choice because piperidine acts dually as a base (abstracting the acidic fluorenyl proton) and a nucleophile (scavenging the resulting dibenzofulvene intermediate) (2 [2]).

However, when synthesizing peptides containing tetra- or penta-fluorinated aromatics, piperidine's nucleophilicity becomes a critical liability. The cumulative inductive effect of the fluorine atoms significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. When exposed to a strong secondary amine like piperidine, the ring undergoes rapid S


Ar, displacing a fluorine atom (typically at the para or ortho position relative to the side chain) (3 [3]).

Analytical Signature: This side reaction irreversibly corrupts the peptide, manifesting in LC-MS analysis as a distinct +65 Da mass shift (addition of the piperidino group [+84 Da] minus the displaced fluorine atom[-19 Da]).

Mechanism Fmoc Fmoc-Peptide-Resin (Fluorinated Tyr) Piperidine 20% Piperidine (Strong Nucleophile) Fmoc->Piperidine DBU 2% DBU / 5% Piperazine (Non-nucleophilic Base) Fmoc->DBU SNAr Nucleophilic Aromatic Substitution (+65 Da Piperidine Adduct) Piperidine->SNAr Attacks activated ring Safe Safe Fmoc Removal (Intact Fluorinated Ring) DBU->Safe Abstracts Fmoc proton only

Mechanistic divergence of nucleophilic vs. non-nucleophilic bases during Fmoc removal.

Strategic Alternatives: Decoupling Basicity from Nucleophilicity

To prevent S


Ar, the deprotection strategy must employ a base that is strong enough to remove the Fmoc group but sterically or electronically hindered from attacking the aromatic ring.

The optimal solution is a cocktail of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Piperazine . DBU is a potent, non-nucleophilic amidine base that rapidly drives the


-elimination of the Fmoc group. Because DBU cannot scavenge dibenzofulvene on its own, a low concentration of piperazine is added. Piperazine is a milder nucleophile that efficiently traps dibenzofulvene but lacks the reactivity to displace fluorine on the tyrosine ring ( [4]).
Quantitative Comparison of Deprotection Reagents
Deprotection ReagentNucleophilicityBasicity (pK

)
S

Ar Risk on F-Tyr
Scavenging Efficiency
20% Piperidine High~11.1High (+65 Da shift) Excellent
5% Piperazine Moderate~9.8ModerateGood
2% DBU / 5% Piperazine Low (DBU)~13.5 (DBU)Low (Safe) Excellent

(Data synthesized from4 [5])

G Start Fluorinated Tyrosine in Sequence Check Degree of Fluorination? Start->Check Low Mono/Di-fluoro (Low Electrophilicity) Check->Low 1-2 F atoms High Tetra/Penta-fluoro (High Electrophilicity) Check->High 4-5 F atoms Standard Standard 20% Piperidine (Monitor by LC-MS) Low->Standard Optimized 2% DBU / 5% Piperazine (Prevents SNAr) High->Optimized

Workflow for selecting Fmoc deprotection strategies based on tyrosine fluorination.

Self-Validating Protocol: DBU/Piperazine Deprotection

This protocol is designed for the safe Fmoc removal of peptides containing highly fluorinated residues (e.g., Fmoc-2,3,5,6-tetrafluorotyrosine(tBu)-OH). It incorporates a strict self-validation step to ensure sequence integrity before proceeding to downstream couplings.

Phase 1: Preparation
  • Resin Swelling: Swell the peptide-resin in DMF for 15 minutes.

    • Causality: Swelling expands the polymer matrix, ensuring uniform reagent penetration. This prevents localized concentration spikes of the base, which could otherwise drive unwanted side reactions.

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) Piperazine in anhydrous DMF.

Phase 2: Deprotection
  • Primary Deprotection: Add the DBU/Piperazine cocktail to the reaction vessel (approx. 5–10 mL per gram of resin). Agitate gently for 3 minutes .

    • Causality: DBU is an exceptionally strong base (pK

      
       ~13.5). While it protects against S
      
      
      
      Ar, prolonged exposure increases the risk of aspartimide formation (if Asp is present) or racemization at the C-terminus. Short, controlled cycles are mandatory.
  • Secondary Deprotection: Drain the reaction vessel and repeat the addition of the DBU/Piperazine cocktail for another 3 minutes .

  • Stringent Washing: Wash the resin extensively with DMF (5 × 1 min) followed by Dichloromethane (DCM) (3 × 1 min).

    • Causality: Complete removal of DBU is critical. Residual DBU in the resin bed will cause premature Fmoc removal of the incoming amino acid during the subsequent coupling step, leading to insertion deletions.

Phase 3: Self-Validation (Micro-Cleavage)
  • Resin Sampling: Withdraw approximately 1–2 mg of the washed resin.

  • Micro-Cleavage: Treat the sample with a cleavage cocktail of TFA/TIPS/H

    
    O (95:2.5:2.5) for 1 hour at room temperature.
    
  • LC-MS Analysis: Evaporate the TFA, dissolve the residue in 50% Acetonitrile/Water, and analyze via LC-MS.

    • Causality: This establishes a self-validating system. You must confirm the exact theoretical mass of the intermediate peptide. Specifically, interrogate the spectra for a +65 Da mass shift . The absence of this shift validates that the fluorinated ring remains intact, granting a data-driven green light to proceed with the next coupling step.

Senior Scientist Insight: The extreme electronegativity of four fluorine atoms drops the pK


 of the tyrosine phenolic -OH to ~5.5. It is imperative that the side-chain protecting group (usually tert-butyl) remains completely intact during synthesis. If the tBu group is lost prematurely due to trace acid contamination, the resulting phenoxide anion is highly electron-rich. While this ironically protects the ring against S

Ar, it introduces severe risks of O-alkylation during subsequent coupling steps. Maintain strictly anhydrous and non-acidic conditions until global cleavage.

References

1.1 - National Institutes of Health (NIH) / PMC 2.2 - National Institutes of Health (NIH) / PMC 3.3 - Google Patents 4. - RSC Publishing 5.4 - Benchchem

Sources

Method

Application Notes &amp; Protocols: Enhancing Antimicrobial Peptides with 3-Fluoro-D-Tyrosine

Introduction: A Strategic Approach to Overcoming Antimicrobial Resistance The escalating crisis of antibiotic resistance necessitates the development of novel therapeutic agents that can circumvent existing resistance me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to Overcoming Antimicrobial Resistance

The escalating crisis of antibiotic resistance necessitates the development of novel therapeutic agents that can circumvent existing resistance mechanisms.[1][2][3] Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique membrane-disrupting mechanisms, which are less prone to developing resistance compared to traditional antibiotics.[1][3][4] However, the therapeutic potential of natural AMPs is often limited by poor metabolic stability, particularly their susceptibility to proteolytic degradation.[5][6][7]

A key strategy to enhance the therapeutic viability of AMPs is the incorporation of non-canonical amino acids.[8][9] This guide focuses on the site-specific incorporation of 3-Fluoro-D-Tyrosine , a synthetic amino acid, into AMP sequences. The introduction of this residue is a deliberate, multi-faceted strategy aimed at:

  • Enhancing Proteolytic Stability: The D-configuration of the amino acid sterically hinders recognition and cleavage by host and bacterial proteases, which are stereospecific for L-amino acids.[9]

  • Modulating Hydrophobicity and Membrane Interaction: The fluorine atom, with its high electronegativity and small van der Waals radius, subtly alters the electronic properties and hydrophobicity of the tyrosine side chain.[6][7][10] This can fine-tune the peptide's interaction with bacterial membranes, a critical determinant of its antimicrobial potency.[2][11]

  • Improving Structural Integrity: Fluorination can enhance the thermal and chemical stability of peptides and promote the formation of stable secondary structures, such as α-helices, which are often crucial for antimicrobial activity.[6][7][12]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design, synthesize, and evaluate AMPs incorporating 3-Fluoro-D-Tyrosine. The protocols are designed to be robust and self-validating, with explanations of the causality behind key experimental choices.

Workflow Overview: From Concept to Characterized Peptide

The overall process involves the chemical synthesis of the modified peptide, followed by purification and a suite of analytical techniques to confirm its identity and purity. Finally, the peptide's biological activity and stability are assessed.

AMP_Workflow cluster_0 Peptide Synthesis & Purification cluster_1 Characterization & Analysis cluster_2 Biological Evaluation Peptide_Design 1. Peptide Design & Fmoc-3-Fluoro-D-Tyr(tBu)-OH Procurement SPPS 2. Solid-Phase Peptide Synthesis (SPPS) Peptide_Design->SPPS Cleavage 3. Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Purification 4. RP-HPLC Purification Cleavage->Purification MS 5. Mass Spectrometry (Identity) Purification->MS Purified Peptide HPLC 6. Analytical RP-HPLC (Purity) MS->HPLC CD 7. Circular Dichroism (Secondary Structure) HPLC->CD MIC 8. Antimicrobial Activity (MIC/MBC) CD->MIC Characterized Peptide Cytotoxicity 9. Cytotoxicity Assay MIC->Cytotoxicity Stability 10. Proteolytic Stability Assay Cytotoxicity->Stability

Caption: Overall experimental workflow for the incorporation and evaluation of 3-Fluoro-D-Tyrosine in AMPs.

Part 1: Synthesis and Purification of Modified Peptides

The synthesis of peptides containing 3-Fluoro-D-Tyrosine is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[13][14][15] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials and Reagents
  • Amino Acids: Fmoc-protected L-amino acids with appropriate side-chain protecting groups (e.g., Boc, tBu, Trt).

  • Specialty Amino Acid: Fmoc-3-Fluoro-D-Tyr(tBu)-OH. The tert-butyl (tBu) group protects the hydroxyl moiety of the tyrosine side chain and is removed during the final acid cleavage step.

  • Resin: Rink Amide MBHA resin is recommended for peptides with a C-terminal amide, which is common for AMPs and often enhances activity.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIEA).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O), Dithiothreitol (DTT) (if Cys is present). A typical ratio is 95:2.5:2.5 (TFA:H₂O:TIS).

  • Purification: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), TFA (HPLC grade).

Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle. This cycle is repeated for each amino acid in the sequence.

Step 1: Resin Swelling

  • Place the Rink Amide resin in a reaction vessel.

  • Add DMF and gently agitate for 30-60 minutes to swell the resin beads, ensuring reaction sites are accessible.

Step 2: Fmoc Deprotection

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for another 10-15 minutes. This removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Amino Acid Coupling

  • In a separate vial, dissolve 4 equivalents (relative to resin substitution) of the Fmoc-amino acid (either a standard L-amino acid or Fmoc-3-Fluoro-D-Tyr(tBu)-OH) and 3.9 equivalents of HBTU/HATU in DMF.

  • Add 8 equivalents of DIEA to the activation mixture. This basic environment is crucial for the coupling reaction to proceed.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Causality: HBTU/HATU are highly efficient coupling reagents that minimize racemization, which is particularly important when incorporating D-amino acids to ensure the final peptide has the correct stereochemistry.

Step 4: Washing

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and then DCM (2-3 times) to remove excess reagents and by-products.

Step 5: Repeat Cycle

  • Return to Step 2 for the next amino acid in the sequence.

SPPS_Cycle Start Start Cycle (Fmoc-Peptide-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Activation (Fmoc-AA, HBTU, DIEA) & Coupling Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 End End Cycle (Fmoc-AA-Peptide-Resin) Wash2->End

Caption: A single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol: Peptide Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours. This acid-labile cleavage simultaneously removes the peptide from the resin and cleaves the side-chain protecting groups (including the tBu from 3-Fluoro-D-Tyr).

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Protocol: Reversed-Phase HPLC (RP-HPLC) Purification
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.

  • Use a linear gradient of Buffer B (e.g., 90% ACN, 0.1% TFA) into Buffer A (e.g., 5% ACN, 0.1% TFA). The exact gradient will depend on the peptide's hydrophobicity.

  • Monitor the elution at 220 nm and 280 nm. The presence of the tyrosine ring in 3-Fluoro-D-Tyrosine allows for monitoring at 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the collected fractions by mass spectrometry to confirm the presence of the desired peptide.

  • Pool the pure fractions and lyophilize to obtain a fluffy white powder.

Part 2: Physicochemical Characterization

Thorough characterization is essential to confirm the successful synthesis of the modified peptide before proceeding to biological assays.[16]

Protocol: Mass Spectrometry
  • Objective: To confirm the molecular weight and thus the identity of the synthesized peptide.

  • Method: Reconstitute a small amount of the lyophilized peptide in a suitable solvent. Analyze using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Expected Outcome: The observed mass should match the calculated theoretical mass of the peptide containing 3-Fluoro-D-Tyrosine.

Protocol: Analytical RP-HPLC
  • Objective: To determine the purity of the final peptide product.

  • Method: Use an analytical RP-HPLC system with a C18 column. A faster gradient than the preparative run is typically used.

  • Expected Outcome: A single, sharp peak should be observed, indicating a high degree of purity (>95% is generally required for biological assays).

Protocol: Circular Dichroism (CD) Spectroscopy
  • Objective: To assess the secondary structure of the peptide in different environments.

  • Method: Dissolve the peptide in an aqueous buffer (e.g., phosphate buffer) and a membrane-mimicking solvent (e.g., 50% trifluoroethanol (TFE) in buffer).[2] Collect CD spectra from ~190 to 260 nm.

  • Data Interpretation:

    • α-helix: Characteristic minima around 208 nm and 222 nm.[17]

    • β-sheet: A single minimum around 218 nm.

    • Random coil: A strong minimum below 200 nm.

    • Causality: Many AMPs are unstructured in aqueous solution but adopt an α-helical conformation upon interacting with bacterial membranes. Observing this conformational change in a membrane-mimicking environment is a strong indicator of potential antimicrobial function.

Peptide Environment Observed Secondary Structure Key CD Minima (nm)
Parent AMP 10 mM Phosphate BufferRandom Coil~198
50% TFEα-Helix~208, ~222
Fluoro-AMP 10 mM Phosphate BufferRandom Coil~199
50% TFEα-Helix (Potentially more stable)~208, ~222

Part 3: Biological Evaluation

Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism.[1]

  • Method: Use a broth microdilution method.

    • Prepare a two-fold serial dilution of the peptide in a 96-well plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized suspension of bacteria (e.g., E. coli, S. aureus) to a final concentration of ~5 x 10⁵ CFU/mL.

    • Include positive (bacteria only) and negative (medium only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest peptide concentration at which no visible growth (turbidity) is observed.

Protocol: Proteolytic Stability Assay
  • Objective: To evaluate the enhanced stability of the D-amino acid-containing peptide against enzymatic degradation.

  • Method:

    • Incubate the parent L-amino acid peptide and the modified D-amino acid peptide with a protease (e.g., trypsin, chymotrypsin, or human serum) at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Stop the enzymatic reaction by adding an inhibitor or acid (e.g., TFA).

    • Analyze the samples by RP-HPLC.

  • Data Interpretation: The percentage of intact peptide remaining is calculated by comparing the peak area at each time point to the peak area at time zero. The peptide containing 3-Fluoro-D-Tyrosine is expected to show significantly less degradation over time compared to its all-L counterpart.[5][6][7]

Time Point (hours) % Intact Parent AMP % Intact Fluoro-AMP
0 100100
1 6598
4 2095
8 <592
24 085
Protocol: Hemolysis Assay
  • Objective: To assess the peptide's cytotoxicity against mammalian cells, using red blood cells (RBCs) as a model.

  • Method:

    • Prepare a suspension of fresh human or sheep RBCs.

    • Incubate the RBCs with serial dilutions of the peptide for 1 hour at 37°C.

    • Use buffer as a negative control (0% hemolysis) and a detergent like Triton X-100 as a positive control (100% hemolysis).

    • Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Data Interpretation: A therapeutically viable AMP should exhibit high antimicrobial activity at concentrations that cause low or no hemolysis.

Conclusion and Future Directions

The incorporation of 3-Fluoro-D-Tyrosine represents a powerful strategy for enhancing the drug-like properties of antimicrobial peptides. By following the detailed protocols in these application notes, researchers can systematically synthesize and evaluate these modified peptides. The expected outcomes are AMPs with significantly improved proteolytic stability, modulated hydrophobicity, and potent antimicrobial activity, with minimal cytotoxicity. Future work could involve exploring the impact of positioning the 3-Fluoro-D-Tyrosine at different locations within the peptide sequence to further optimize the balance between efficacy and safety, paving the way for the development of next-generation antimicrobial therapeutics.

References

  • Fluorinated Modification as a Simple Strategy That Effectively Enhances the Stability and Activity of Antimicrobial Peptides. Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PMC.
  • Antimicrobial activity of novel symmetrical antimicrobial peptides centered on a hydrophilic motif against resistant clinical isolates: in vitro and in vivo analyses. Microbiology Spectrum - ASM Journals.
  • Modified CLEC3A-Derived Antimicrobial Peptides Lead to Enhanced Antimicrobial Activity against Drug-Resistant Bacteria. MDPI.
  • Fine‐tuning the antimicrobial activity of β‐hairpin peptides with fluorinated amino acids. Refubium - Freie Universität Berlin.
  • Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. PubMed.
  • Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society.
  • Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI.
  • α-Helical Structure of Antimicrobial Peptides Enhances Their Activity through Molecular Surface Signatures. Biochemistry - ACS Publications.
  • Antimicrobial Peptides Produced: Non-Canonical Amino Acids l Protocol Preview. YouTube. Available from: [Link]

  • Developing an Efficient Method for the Incorporation of a Series of Fluorotyrosines in Peptides via Solid Phase Peptide Synthesis. ResearchGate. Available from: [Link]

  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PMC.
  • Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure. PMC. Available from: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available from: [Link]

  • A new fluorogenic assay for tyrosine-containing peptides. PubMed. Available from: [Link]

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.
  • Structural and Functional Effects of the Interaction Between an Antimicrobial Peptide and Its Analogs with Model Bacterial and Erythrocyte Membranes. PMC. Available from: [Link]

  • Incorporation of CF3-Pseudoprolines into Peptides: A Methodological Study. ResearchGate. Available from: [Link]

  • Overview of Solid Phase Peptide Synthesis. AAPPTec. Available from: [Link]

  • Rational design of potent ultrashort antimicrobial peptides with programmable assembly into nanostructured hydrogels. Frontiers. Available from: [Link]

  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. MDPI. Available from: [Link]

  • Enhancing proline-rich antimicrobial peptide action by homodimerization: influence of bifunctional linker. Chemical Science (RSC Publishing). Available from: [Link]

  • Antimicrobial peptides: structure, function, mechanism of action and therapeutic applications in human diseases. Journal of Biomedical Science. Available from: [Link]

  • Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. Frontiers. Available from: [Link]

  • Enhancing proline-rich antimicrobial peptide action by homodimerization: Influence of bifunctional linker. ResearchGate. Available from: [Link]

Sources

Application

Application Note: Solubilization Strategies for N-Fmoc-3-fluoro-D-tyrosine in Peptide Synthesis

This Application Note is structured to provide a comprehensive, self-validating guide for the solubilization and handling of N-Fmoc-3-fluoro-D-tyrosine. It synthesizes physicochemical analysis with practical laboratory p...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, self-validating guide for the solubilization and handling of N-Fmoc-3-fluoro-D-tyrosine. It synthesizes physicochemical analysis with practical laboratory protocols.

Executive Summary

N-Fmoc-3-fluoro-D-tyrosine is a non-canonical amino acid valuable for modulating peptide lipophilicity, proteolytic stability, and probing receptor-ligand interactions via


-NMR.[1][2] However, the introduction of the fluorine atom, combined with the hydrophobic Fmoc group, alters the physicochemical landscape compared to native tyrosine. This guide defines N,N-Dimethylformamide (DMF)  as the primary solvent for Solid-Phase Peptide Synthesis (SPPS) applications, with Dimethyl Sulfoxide (DMSO)  as a viable alternative for biophysical assays.[1][2][3] We provide a validated dissolution protocol to ensure monomeric dispersion and prevent aggregation-induced synthesis failures.

Physicochemical Analysis & Solvent Logic

The Fluorine Effect

To select the correct solvent, one must understand the molecule's competing forces:

  • Hydrophobic Bulk: The Fluorenylmethoxycarbonyl (Fmoc) group is a large, aromatic, hydrophobic moiety that drives the molecule towards organic solubility.

  • Electronic Modulation: The fluorine atom at the 3-position is highly electronegative.[1][2] It withdraws electron density from the aromatic ring, lowering the pKa of the phenolic hydroxyl group (approx. pKa ~8.5 vs. ~10 for native Tyr).[1][2][3] This increases the acidity of the side chain, making it more susceptible to deprotonation in basic organic solvents.

  • Lipophilicity: Contrary to some assumptions, aryl-fluorination generally increases lipophilicity (logP) compared to the hydrogenated parent, enhancing solubility in polar aprotic solvents while drastically reducing aqueous solubility.[3]

Solvent Selection Matrix

The choice of solvent is dictated by the downstream application.[2]

SolventSuitabilityCritical Notes
DMF (N,N-Dimethylformamide) Primary (SPPS) Gold Standard. Excellent solvency for Fmoc-AA and high resin-swelling capability (polystyrene/PEG).[1][2][3] Compatible with standard coupling reagents (HBTU, DIC).[1][3]
NMP (N-methyl-2-pyrrolidone) Secondary (SPPS) Superior for "difficult" sequences prone to aggregation.[1][2][3] Higher boiling point than DMF; harder to remove but reduces inter-chain hydrogen bonding.[1][2][3]
DMSO (Dimethyl Sulfoxide) Biophysical Assays Use for preparing stock solutions for biological testing.[1][2][3] Avoid in SPPS coupling if possible, as DMSO can act as an oxidant and is difficult to remove from resins.[1][3]
MeOH / EtOH Avoid Contraindicated. Protics solvents can lead to esterification of the activated carboxylate during coupling.[3] Poor solubility for Fmoc groups.[1][2][3]
Water Insoluble The compound is hydrophobic.[2][3] Requires organic co-solvent (e.g., 50% DMSO) even for biological assays.[3]
Decision Logic Diagram

The following decision tree illustrates the solvent selection process based on experimental intent.

SolventSelection Start Start: N-Fmoc-3-fluoro-D-tyrosine Application Select Application Start->Application SPPS Solid Phase Peptide Synthesis (SPPS) Application->SPPS BioAssay Biological / NMR Assay Application->BioAssay Standard Standard Sequence? SPPS->Standard DMSO Solvent: DMSO (High Grade) (Stock conc. 10-100 mM) BioAssay->DMSO DMF Solvent: Anhydrous DMF (Grade: Amine-free) Standard->DMF Yes Difficult Aggregating Sequence? Standard->Difficult No NMP Solvent: Anhydrous NMP (Reduces H-bonding) Difficult->NMP Yes Aqueous Dilute into Buffer (< 5% DMSO final) DMSO->Aqueous

Figure 1: Decision tree for selecting the optimal solvent based on the intended experimental application.[2]

Detailed Protocol: Solubilization for SPPS

This protocol ensures the preparation of a 0.2 M solution, standard for automated synthesizers.

Reagents & Equipment
  • Compound: N-Fmoc-3-fluoro-D-tyrosine (Store at -20°C, desiccated).

  • Solvent: DMF (Sequencing grade, amine-free, water content < 0.03%).[1][2][3]

  • Equipment: Glass scintillation vial (borosilicate), vortex mixer, ultrasonic bath (optional).

  • Safety: Fume hood, nitrile gloves, eye protection.[1][3]

Step-by-Step Methodology
  • Equilibration: Remove the Fmoc-3-fluoro-D-tyrosine vial from the freezer and allow it to reach room temperature (approx. 30 mins) inside a desiccator.

    • Reasoning: Opening a cold vial introduces atmospheric moisture condensation, which hydrolyzes active esters and degrades the Fmoc group.

  • Weighing: Weigh the required amount of powder into a clean, dry glass vial.

    • Calculation: For 5 mL of 0.2 M solution:

      
      
      (Note: Ensure you use the specific MW of your derivative, typically ~421.4  g/mol  for the free acid).[3]
      
  • Solvent Addition: Add the calculated volume of anhydrous DMF.

    • Critical: Do not add base (DIPEA) at this stage.[1][2][3] Bases can induce premature Fmoc cleavage (slowly) or racemization if left standing.[1][2][3]

  • Dispersion: Vortex vigorously for 30 seconds.

    • Observation: The powder should wet immediately.[2][3]

  • Sonication (If required): If particulates remain, sonicate in a water bath for 1–2 minutes at ambient temperature.

    • Caution: Avoid prolonged sonication which generates heat.[1][2][3] Heat + DMF can lead to formylation of the amino acid.[2][3]

  • Visual Inspection: Hold the vial against a light source. The solution must be crystal clear and colorless to pale yellow.[2][3] Any turbidity indicates moisture contamination or aggregation.[1][2][3]

Experimental Workflow Diagram

SolubilizationWorkflow Step1 1. Equilibrate to RT (Desiccator) Step2 2. Weigh Powder (Glass Vial) Step1->Step2 Step3 3. Add DMF (No Base) Step2->Step3 Step4 4. Vortex / Sonicate (< 2 mins) Step3->Step4 Check 5. Visual Check (Clear Solution?) Step4->Check Success Proceed to Coupling Check->Success Yes Fail Troubleshoot: Check Water/Purity Check->Fail No

Figure 2: Step-by-step workflow for the solubilization of Fmoc-3-fluoro-D-tyrosine.

Troubleshooting & Stability

Common Issues
SymptomProbable CauseCorrective Action
Gelation Hydrogen-bond networking (Aggregation)Switch solvent to NMP or add chaotropic salts (e.g., 0.1 M LiCl in DMF).
Precipitation over time Moisture absorption (Antisolvent effect)Use fresh, anhydrous DMF.[1][3] Ensure vial is capped tightly under nitrogen/argon.[1][2][3]
Yellowing of solution Premature Fmoc cleavageCheck solvent quality.[1][2][3] Amine contamination in DMF (dimethylamine) removes Fmoc.[1][2][3] Use "Sequencing Grade" DMF.[1][2][3]
Storage of Solutions
  • Recommendation: Prepare solutions fresh immediately before use.

  • Short-term: If necessary, store at 4°C for < 24 hours.

  • Long-term: Do not store Fmoc-AA in solution. The Fmoc group slowly degrades in DMF over days/weeks due to trace amine impurities.[2]

References

  • Isidro-Llobet, A., et al. (2009).[1][2][3] Amino Acid-Protecting Groups. Chemical Reviews. Link[3]

  • Albericio, F., et al. (2008).[1][2][3] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1][2][3]

  • Seyedsayamdost, M. R., et al. (2006).[1][2][3] Preparation and properties of 3-fluorotyrosine. Nature Protocols. Link[3]

  • Behrendt, R., et al. (2016).[1][2][3] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link[3]

  • PubChem. (n.d.).[1][2][3] N-Fmoc-3-fluoro-D-tyrosine Compound Summary. Link

Sources

Method

High-Fidelity Microwave-Assisted Synthesis of Peptides Containing Fmoc-3-Fluoro-D-Amino Acids

Executive Summary The incorporation of 3-fluoro-D-amino acids into peptide sequences represents a high-value strategy in modern drug discovery. The fluorine atom confers metabolic stability and favorable lipophilicity, w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 3-fluoro-D-amino acids into peptide sequences represents a high-value strategy in modern drug discovery. The fluorine atom confers metabolic stability and favorable lipophilicity, while the D-configuration induces specific conformational constraints that can enhance receptor selectivity and resistance to proteolytic degradation.

However, these residues present a "perfect storm" of synthetic challenges. The strong electron-withdrawing nature of the fluorine atom (via the inductive effect,


) significantly lowers the pKa of the 

-proton, increasing susceptibility to base-catalyzed racemization . Furthermore, aliphatic 3-fluoro amino acids (e.g., 3-fluoro-D-alanine) are prone to

-elimination
of HF under standard Fmoc deprotection conditions.

This Application Note details an optimized Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) protocol designed to mitigate these risks. By utilizing base-free coupling chemistry (DIC/Oxyma) and controlled thermal energy , researchers can achieve high crude purity (>85%) while maintaining chiral integrity.

Part 1: Scientific Foundation & Mechanistic Insight

The Fluorine Inductive Effect & Racemization

The primary challenge in coupling Fmoc-3-fluoro-D-amino acids is the preservation of chirality. In standard amino acids, the


-proton is weakly acidic. However, the presence of a fluorine atom at the 3-position (whether 

-substituted in aliphatics or ring-substituted in aromatics) exerts a strong electron-withdrawing effect.
  • Mechanism: The

    
     effect stabilizes the enolate intermediate formed upon proton abstraction by a base (e.g., DIEA or Piperidine).
    
  • Consequence: Conventional high-temperature coupling using HATU/DIEA often leads to significant epimerization (conversion of D

    
     L), rendering the biological data useless.
    
The Risk of -Elimination

For aliphatic 3-fluoro amino acids (e.g., 3-fluoro-D-Val, 3-fluoro-D-Ala), the fluorine is on the


-carbon. Under the basic conditions required for Fmoc removal (typically 20% piperidine), there is a competing E2 elimination pathway:


This results in the formation of a dehydro-amino acid, permanently destroying the residue.
The Microwave Advantage

Microwave irradiation drives the coupling reaction through efficient dipolar rotation, overcoming the reduced nucleophilicity of the amino terminus often caused by the steric bulk of D-amino acids. However, temperature control is binary :

  • Standard AAs: 75°C - 90°C (Maximal speed).

  • Fluoro-D-AAs: 50°C (Maximal chiral preservation).

Part 2: Critical Process Parameters

The following parameters are non-negotiable for the successful incorporation of Fmoc-3-fluoro-D-amino acids.

Coupling Reagents: The "Base-Free" Imperative

Do NOT use HATU, HBTU, or HCTU. These uronium/aminium salts require a tertiary base (DIEA/NMM) for activation. Even 1 equivalent of DIEA at elevated temperatures is sufficient to racemize 3-fluoro-D-amino acids.

  • Recommended System: DIC (Diisopropylcarbodiimide) + Oxyma Pure .[1][2]

  • Why: This carbodiimide-mediated coupling is essentially neutral/acidic (pH ~5-6). Oxyma Pure acts as a superior nucleophile to HOBt, suppressing racemization while maintaining high coupling efficiency [1, 2].

Fmoc Deprotection Cocktail

To minimize


-elimination and aspartimide formation, the deprotection solution should be modified.
  • Standard: 20% Piperidine in DMF.[3][4]

  • Optimized for Fluoro-AAs: 20% Piperidine + 0.1 M Oxyma Pure in DMF.

    • Note: The addition of Oxyma scavenges potential side-products and buffers the basicity slightly, protecting sensitive adjacent residues [6].

Thermal Profiles
StepReagentTemperatureTimeRationale
Deprotection 20% Pip / 0.1M Oxyma75°C3 minFast removal, minimal base contact time.
Standard Coupling AA / DIC / Oxyma90°C2-4 minHigh energy for difficult sequences.
Fluoro-D-AA Coupling Fmoc-3-F-D-AA / DIC / Oxyma 50°C 10 min Low temp prevents racemization.
His/Cys Coupling AA / DIC / Oxyma50°C10 minPrevents epimerization (standard practice).

Part 3: Detailed Experimental Protocol

Materials Preparation
  • Resin: Rink Amide ProTide or ChemMatrix (0.15 – 0.25 mmol/g loading). Low loading is preferred to reduce aggregation.

  • Activator Base: None (Strictly base-free coupling).

  • Amino Acids: 0.2 M solution in DMF.

  • Activator: 1.0 M Oxyma Pure in DMF.

  • Main Activator: 0.5 M DIC in DMF.

Automated MW-SPPS Workflow

Assume usage of a standard microwave peptide synthesizer (e.g., CEM Liberty Blue or Biotage Initiator).

Step 1: Resin Swelling
  • Wash resin with DMF (

    
     mL).
    
  • Allow to swell in DMF for 15 min at RT (no microwave).

Step 2: The "Safe" Cycle (For Fmoc-3-Fluoro-D-AA)

Use this cycle ONLY when the incoming amino acid is the fluorinated residue.

  • Deprotection (Previous AA):

    • Dispense 4 mL of 20% Piperidine/0.1M Oxyma.

    • MW: 75°C, 150 Watts (max), 180 seconds.

    • Wash:

      
       DMF (Aggressive washing is crucial to remove piperidine).
      
  • Coupling (The Critical Step):

    • Dispense Fmoc-3-fluoro-D-AA (5.0 eq relative to resin).

    • Dispense Oxyma Pure (5.0 eq).[5]

    • Dispense DIC (5.0 eq).

    • Pre-activation:0 seconds (In-situ activation is preferred to minimize pre-coupling racemization).

    • MW: 50°C , 30 Watts (max), 600 seconds (10 min) .

    • Note: Do not exceed 50°C. If the sequence is extremely difficult, perform a "Double Couple" at 50°C rather than raising the temperature.

  • Wash:

    • 
       DMF.[5]
      
Step 3: Cleavage & Analysis[6]
  • Wash resin with DCM (

    
    ).
    
  • Cleavage Cocktail: TFA/TIS/H2O/DODT (92.5 : 2.5 : 2.5 : 2.5).

  • Incubate 2 hours at RT (Do not microwave cleavage for fluorinated peptides).

  • Precipitate in cold diethyl ether.

  • Analysis: Analyze via UPLC-MS. Look for the -20 Da mass shift (indicative of HF elimination) or split peaks (indicative of racemization/diastereomers).

Part 4: Process Visualization (Decision Matrix)

The following diagram illustrates the logic flow for selecting coupling conditions based on the amino acid type.

SPPS_Workflow Start Start Synthesis Cycle Resin_Prep Resin Swelling (DMF, RT) Start->Resin_Prep Deprotection Fmoc Removal (20% Pip + 0.1M Oxyma) 75°C / 3 min Resin_Prep->Deprotection Wash1 Aggressive Wash (Remove Base) Deprotection->Wash1 Decision Is Incoming AA Sensitive? (Fluoro-D-AA, Cys, His) Wash1->Decision Standard_Coup Standard Coupling 90°C / 2 min DIC + Oxyma Decision->Standard_Coup No Sensitive_Coup Sensitive Coupling 50°C / 10 min DIC + Oxyma (NO BASE) Decision->Sensitive_Coup Yes Wash2 Wash (DMF) Standard_Coup->Wash2 Check_Diff Is Sequence Difficult? Sensitive_Coup->Check_Diff Double_Coup Double Couple Repeat 50°C Step Check_Diff->Double_Coup Yes Check_Diff->Wash2 No Double_Coup->Wash2 Next_Cycle Proceed to Next AA Wash2->Next_Cycle Next_Cycle->Deprotection Loop

Figure 1: Logic flow for MW-SPPS incorporating sensitive Fmoc-3-fluoro-D-amino acids.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Split Peaks in HPLC Racemization (D/L mix)1. Ensure NO DIEA was used.2. Lower coupling temp to 40°C.3. Switch solvent to NMP for the fluoro-coupling.
Mass -20 Da HF Elimination (

-elim)
1. Reduce deprotection time (2 x 2 min).2. Use 50% Piperidine (higher conc, shorter time) to favor deprotection over elimination (counter-intuitive but effective in some kinetics).
Low Yield (Deletion) Steric Hindrance of D-AA1. Double couple the Fluoro-AA.2. Use ChemMatrix resin (better swelling).3. Increase excess to 10 eq.
Aspartimide (+/- 18 Da) Base-catalyzed cyclizationAdd 0.1M Oxyma to the deprotection cocktail (as per protocol).

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Subirós-Funosas, R., et al. (2009).[7] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.[7] Link

  • CEM Corporation. (2019).[1] Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Link

  • Zhang, Q., et al. (2015).[8] Stereoselective Synthesis of Chiral β-Fluoro α-Amino Acids via Pd(II)-Catalyzed Fluorination. Journal of the American Chemical Society. Link

  • Collins, J., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. Link

  • Luxembourg Bio Technologies. (2024). OxymaPure® Technical Guide. Link

Sources

Application

Application Note: Design and Radiosynthesis of 18F-Fluoro-Tyrosine PET Tracers

Introduction and Clinical Rationale While 2-[18F]fluoro-2-deoxy-D-glucose ([18F]FDG) remains the gold standard for positron emission tomography (PET) in peripheral oncology, its utility in neuro-oncology is severely limi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Clinical Rationale

While 2-[18F]fluoro-2-deoxy-D-glucose ([18F]FDG) remains the gold standard for positron emission tomography (PET) in peripheral oncology, its utility in neuro-oncology is severely limited by the high physiological glucose metabolism of healthy brain tissue. To achieve high tumor-to-background contrast in the brain, radiolabeled amino acids have emerged as superior alternatives[1].

Among these, O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) has become a prominent tracer for the delineation, grading, and treatment monitoring of gliomas[2]. Unlike endogenous amino acids, [18F]FET is not incorporated into newly synthesized proteins; instead, it undergoes intracellular trapping, providing highly stable in vivo kinetics without the confounding variables of protein metabolism[2][3].

Biological Mechanism: LAT1-Mediated Tumor Targeting

The accumulation of [18F]FET is driven by the L-type amino acid transporter 1 (LAT1, encoded by SLC7A5), an obligate exchanger that facilitates the transport of large neutral amino acids across the blood-brain barrier (BBB)[4]. Because malignant glioma cells have an accelerated demand for amino acids to sustain rapid proliferation, LAT1 is significantly overexpressed on their cell membranes[4][5].

Mechanism Tracer [18F]FET (Intravenous) LAT1 LAT1 Transporter (Overexpressed) Tracer->LAT1 Blood-Brain Barrier Tumor Glioma Cell (Intracellular Trapping) LAT1->Tumor Active Transport Protein Protein Synthesis (No Incorporation) Tumor->Protein Blocked

LAT1-mediated active transport and intracellular trapping of[18F]FET in glioma cells.

Causality in Tracer Design: The D-isomer of [18F]FET exhibits negligible brain uptake, proving that transport is highly stereospecific[2]. Therefore, maintaining absolute enantiomeric fidelity (L-isomer) during precursor design and radiosynthesis is a critical requirement for clinical efficacy[3].

Precursor Design Strategy: The TET-Tyrosine System

Direct electrophilic fluorination of aromatic rings is historically low-yielding and requires specialized carrier-added [18F]F2 gas. To enable high-yield, no-carrier-added (NCA) nucleophilic substitution, modern [18F]FET synthesis utilizes a highly optimized aliphatic precursor: O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET) [6][7].

Causality of Protecting Groups:

  • Tosylate (OTs) Leaving Group: Provides an excellent substrate for SN2 nucleophilic attack by[18F]fluoride, ensuring rapid fluorination at moderate temperatures.

  • N-Trityl (Trt) Group: This bulky group protects the amine, preventing unwanted N-alkylation or N-fluorination side reactions during the SN2 phase.

  • tert-Butyl (t-Bu) Ester: Protects the carboxylic acid, preventing esterification or degradation.

  • Orthogonal Cleavage: Both the Trt and t-Bu groups are highly susceptible to acid hydrolysis, allowing a rapid, single-step deprotection immediately following fluorination[6].

Radiosynthesis Workflow and Protocol

The following self-validating protocol details the automated one-pot, two-step radiosynthesis of [18F]FET, adaptable to commercial synthesis modules (e.g., GE FASTlab or Sofie ELIXYS)[7].

Workflow F18 1. [18F]Fluoride Delivery (Aqueous) Drying 2. Azeotropic Drying (TBAHCO3 / MeCN) F18->Drying Fluorination 3. SN2 Radiofluorination (TET Precursor, 120°C) Drying->Fluorination Deprotection 4. Acidic Deprotection (HCl or TFA, 90°C) Fluorination->Deprotection Purification 5. HPLC Purification (C18 Column) Deprotection->Purification Formulation 6. Sterile Formulation (Isotonic Saline) Purification->Formulation

Automated one-pot radiosynthesis workflow for [18F]FET production.

Step-by-Step Methodology

Step 1: Recovery and Azeotropic Drying of [18F]Fluoride

  • Action: Trap cyclotron-produced aqueous [18F]fluoride on a preconditioned QMA (Quaternary Methyl Ammonium) cartridge. Elute into the reaction vessel using 200 µL of 0.075 M tetrabutylammonium bicarbonate (TBA·HCO3) in 1 mL acetonitrile (MeCN)[7].

  • Action: Perform three azeotropic distillations at 120 °C under vacuum and a stream of nitrogen[7].

  • Causality: Cyclotron-produced [18F]F⁻ is heavily hydrated, rendering it nucleophilically inert. The phase-transfer catalyst (TBA⁺) allows the fluoride to dissolve in organic solvents, while azeotropic drying strips the hydration shell, leaving a highly reactive, "naked" nucleophile[3].

Step 2: Nucleophilic Radiofluorination

  • Action: Add 4.0 mg of the TET precursor dissolved in 1.0 mL of anhydrous MeCN to the dried[18F]fluoride[7].

  • Action: Heat the sealed reactor to 120 °C for 15 minutes[7].

  • Causality: The aprotic solvent (MeCN) and high heat provide the activation energy required for the SN2 displacement of the tosylate group by [18F]fluoride.

Step 3: Acidic Deprotection

  • Action: Add a mixture of chloroform and trifluoroacetic acid (CHCl3/TFA: 4/1) or aqueous HCl to the intermediate[6][8].

  • Action: Heat to 90 °C for 3–5 minutes.

  • Causality: The strongly acidic environment rapidly hydrolyzes the N-trityl and O-tert-butyl protecting groups, yielding the crude, biologically active L-[18F]FET.

Step 4: Neutralization and HPLC Purification

  • Action: Cool the reactor to 30 °C and neutralize the mixture with 4 N NaOH and 50 mM sodium phosphate buffer[7].

  • Self-Validation Check: The automated system must verify that the reactor pressure stabilizes, confirming complete neutralization before loop injection.

  • Action: Inject onto a semi-preparative RP-HPLC (e.g., Phenomenex Gemini C18, 5 µM, 10×250 mm). Elute with 12% EtOH / 88% 50 mM phosphate buffer (pH 6.9) at 4.0 mL/min[7].

  • Causality: HPLC separates the pure[18F]FET (retention time ~9 mins) from unreacted precursor, hydrolyzed protecting groups, and free[18F]fluoride, ensuring high specific activity and radiochemical purity[7].

Step 5: Formulation and Sterile Filtration

  • Action: Collect the purified [18F]FET fraction directly into a sterile vial containing 20 mL of 0.9% Sodium Chloride for Injection, passing it through a 0.22 µm sterile membrane filter[7].

  • Self-Validation Check: Perform a post-filtration bubble point test. The filter must hold pressure at ≥ 50 psi to mathematically guarantee the sterile boundary was not compromised during formulation.

Quality Control and Validation Parameters

To ensure patient safety and diagnostic efficacy, every batch of [18F]FET must be evaluated against strict release criteria before administration.

ParameterAcceptance CriteriaAnalytical MethodCausality / Rationale
Radiochemical Yield (RCY) 30–55% (decay-corrected)Dose CalibratorValidates synthesis efficiency and ensures sufficient activity for clinical scheduling[7].
Radiochemical Purity (RCP) > 99%Radio-HPLC / Radio-TLCPrevents background noise and off-target radiation from free[18F]fluoride or intermediate species[7].
Enantiomeric Purity > 95% L-isomerChiral HPLCThe D-isomer cannot cross the BBB via LAT1; strict stereochemical fidelity is required for tumor uptake[2][3].
Molar Activity > 300 GBq/μmolHPLC (UV + Radio)Ensures the tracer does not competitively saturate LAT1 transporters with unlabeled (cold) FET mass[7].
pH 4.5 – 8.5pH Indicator StripEnsures physiological compatibility and prevents injection-site pain[7].

References

  • Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging. Journal of Nuclear Medicine / NIH.
  • Fully automated synthesis of 18F-FET using the Synthera Pl
  • Synthesis scheme for microvolume production of [18F]FET using manual techniques.
  • Synthesis and evaluation of 18F labeled FET prodrugs for tumor imaging. NIH.
  • Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems. Am J Nucl Med Mol Imaging.
  • Kinetics of the amino acid uptake tracer O-(2-[18F]fluoroethyl)-L-tyrosine (FET) in human brain. ETH Zurich Research Collection.
  • Radiosynthesis and Preclinical Evaluation of m-[18F]FET and [18F]FET-OMe as Novel[18F]FET Analogs for Brain Tumor Imaging.
  • L-type amino acid transporter (LAT)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of Fluorinated Tyrosine in DMF and NMP

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common solubility issues encountered with fluorinated tyrosine derivatives in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Understanding the Challenge: The Impact of Fluorination

Fluorination of amino acids, such as tyrosine, is a powerful tool in medicinal chemistry and protein engineering. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including its polarity, acidity, and hydrophobicity.[] These changes can enhance thermal and chemical stability, increase lipid solubility, and modulate biological activity.[][2] However, these same alterations often lead to unexpected and frustrating solubility problems.

Fluorinated aromatic amino acids, for instance, have been shown to significantly change the spectral characteristics of peptides, their tendency to form helices, and their solubility profiles.[][3] The strong electron-withdrawing effect of fluorine increases the acidity of the hydroxyl group on the tyrosine ring, which can affect its interactions with solvents.[4]

This guide will walk you through a systematic approach to diagnose and resolve these solubility issues, ensuring your experiments proceed smoothly and efficiently.

Troubleshooting Guide: A Step-by-Step Approach to Dissolving Fluorinated Tyrosine

Encountering a cloudy suspension or undissolved solid when you expect a clear solution can be a significant roadblock. This section provides a logical workflow to tackle these issues head-on.

Initial Assessment: Is It Truly a Solubility Problem?

Before diving into complex solvent manipulations, it's crucial to confirm that the issue is indeed poor solubility and not another experimental artifact.

Step 1: Visual Inspection

  • Observation: Is the mixture cloudy, or is there a visible precipitate?

  • Interpretation: Cloudiness often indicates the formation of fine, insoluble particles, while a precipitate is a clear sign of undissolved material.

Step 2: Quality Control of Solvents and Reagents

  • Action: Ensure your DMF or NMP is of high purity and anhydrous.[5] Water contamination can significantly alter the solvent properties and promote the precipitation of hydrophobic compounds.

  • Rationale: DMF can decompose over time, especially in the presence of water, forming dimethylamine.[5] This basic impurity can interfere with subsequent reactions, such as in solid-phase peptide synthesis (SPPS), where it can cause premature cleavage of Fmoc protecting groups.[5]

Workflow for Enhancing Solubility

If you've confirmed that you are facing a genuine solubility challenge, follow this systematic workflow.

Solubility_Troubleshooting_Workflow start Start: Fluorinated Tyrosine Insoluble in DMF/NMP check_purity Verify Compound & Solvent Purity start->check_purity gentle_heating Apply Gentle Heating (e.g., 30-40°C) check_purity->gentle_heating Purity Confirmed sonication Utilize Sonication gentle_heating->sonication Still Insoluble success Success: Clear Solution gentle_heating->success Soluble cosolvent Introduce a Co-solvent (e.g., DMSO, DCM) sonication->cosolvent Still Insoluble sonication->success Soluble ph_adjustment Adjust pH (if applicable) (e.g., add a non-nucleophilic base) cosolvent->ph_adjustment Still Insoluble cosolvent->success Soluble alternative_solvents Consider Alternative Solvents (e.g., HFIP, Formic Acid) ph_adjustment->alternative_solvents Still Insoluble ph_adjustment->success Soluble alternative_solvents->success Soluble failure Re-evaluate Approach alternative_solvents->failure Still Insoluble

Caption: A decision-making workflow for troubleshooting fluorinated tyrosine solubility.

Experimental Protocols

Here are detailed protocols for the key steps in the troubleshooting workflow:

Protocol 1: Gentle Heating and Sonication

  • Preparation: In a clean, dry vial, add your fluorinated tyrosine derivative to the desired volume of DMF or NMP.

  • Heating: Place the vial in a water bath or on a heating block set to a temperature between 30-40°C. Avoid excessive heat, which could lead to compound degradation.

  • Agitation: Gently swirl or stir the mixture while heating.

  • Sonication: If the compound remains insoluble, place the vial in a sonicator bath for 5-10 minute intervals.

  • Observation: Visually inspect the solution after each interval.

Protocol 2: Introduction of a Co-solvent

  • Rationale: Sometimes, a single solvent is not sufficient to break the crystal lattice energy of a solid. A co-solvent can disrupt intermolecular interactions and improve solubility.

  • Procedure:

    • To your suspension of fluorinated tyrosine in DMF or NMP, add a small amount (e.g., 5-10% of the total volume) of a compatible co-solvent.

    • Commonly used co-solvents include Dimethyl sulfoxide (DMSO) or Dichloromethane (DCM).

    • After adding the co-solvent, repeat the gentle heating and sonication steps.

Protocol 3: pH Adjustment

  • Rationale: The solubility of amino acids is often pH-dependent.[6] By adjusting the pH, you can alter the ionization state of the amino and carboxylic acid groups, which can significantly impact solubility. Fluorination increases the acidity of the phenolic hydroxyl group, making its pKa a critical factor.[4]

  • Procedure:

    • If your experimental conditions allow, add a small amount of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), to your suspension.

    • Add the base dropwise while stirring and monitor for dissolution.

    • Be mindful that altering the pH may affect the stability of your compound or interfere with subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated tyrosine derivative less soluble in DMF than its non-fluorinated counterpart?

While fluorination can increase lipophilicity, it can also lead to stronger intermolecular interactions in the solid state, such as dipole-dipole interactions and altered hydrogen bonding capabilities.[7] These stronger crystal lattice forces can make the compound more difficult to dissolve.

Q2: Can I use alternative solvents to DMF or NMP?

Yes, if your experimental design permits. Solvents like hexafluoroisopropanol (HFIP) and formic acid are known to be highly effective at solubilizing structural proteins and peptides due to their ability to favorably interact with both hydrophobic side chains and the polypeptide backbone.[8]

Q3: I'm using an Fmoc-protected fluorinated tyrosine in solid-phase peptide synthesis (SPPS), and I'm seeing aggregation. What should I do?

Peptide aggregation is a common issue in SPPS, especially with hydrophobic residues.[9] The hydrophobic Fmoc group can contribute to this problem.[10]

  • On-Resin Aggregation: Signs include poor resin swelling and incomplete or slow coupling reactions.[10] Consider using "difficult sequence" protocols, which may involve higher temperatures, alternative coupling reagents, or the incorporation of backbone-modifying "disrupting" amino acids.

  • Post-Cleavage Aggregation: If the peptide precipitates after cleavage from the resin, try dissolving it in a stronger solvent system like those mentioned in the alternative solvents section (FAQ 2).

Q4: Will the solubility of my fluorinated tyrosine-containing peptide improve after cleavage and deprotection?

In many cases, yes. The removal of hydrophobic protecting groups, such as Fmoc, can significantly increase the solubility of the final peptide.[10] However, if the peptide sequence itself is inherently hydrophobic, solubility issues may persist.[10]

Q5: Are there any additives that can improve the solubility of my fluorinated tyrosine?

While less common for small molecules, certain additives can be beneficial. For instance, in some applications, small amounts of chaotropic agents or detergents are used to disrupt aggregation and improve solubility. However, their compatibility with your downstream applications must be carefully considered.

Summary of Key Parameters

ParameterRecommended ActionRationale
Solvent Quality Use fresh, high-purity, anhydrous DMF or NMP.Water and impurities can negatively impact solubility and cause side reactions.[5]
Temperature Apply gentle heating (30-40°C).Increases kinetic energy to help overcome crystal lattice forces.
Physical Disruption Use sonication.Provides energy to break up solid aggregates.
Solvent System Introduce a co-solvent (e.g., DMSO, DCM).Modifies the polarity of the solvent mixture to better match the solute.
pH Cautiously adjust with a non-nucleophilic base (if applicable).Alters the ionization state of the amino acid, which can improve solubility.[6]

By systematically applying these troubleshooting strategies and understanding the underlying chemical principles, you can effectively overcome the solubility challenges associated with fluorinated tyrosine derivatives and advance your research with greater confidence.

References

  • Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]

  • Basker, J. R., et al. (2010). Fluorine: A new element in protein design. Protein Engineering, Design and Selection, 23(4), 187-196. [Link]

  • Wang, Y., et al. (2021). Peptidic Catalysts Conformationally Tuned for Fluoride Binding and Delivery. Journal of the American Chemical Society. [Link]

  • Arntson, K. E., & Pomerantz, W. C. (2016). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. Journal of Biomolecular NMR, 66(3), 151-163. [Link]

  • Mischler, J. A., et al. (2003). Evaluating the potential of fluorinated tyrosines as spectroscopic probes of local protein environments: a UV resonance Raman study. Biochemistry, 42(8), 2343-2351. [Link]

  • Moody, H. M., et al. (2019). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 75(33), 4369-4383. [Link]

  • Request PDF. (2025, December 9). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. [Link]

  • Plesa, T., et al. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 21(3), 1086-1097. [Link]

  • P2 InfoHouse. New Fluorinated Solvent Alternatives. [Link]

  • Zhi, A., et al. (2020). Improved pharmacological properties of nitrotyrosine drug via fluorination: A theoretical study. Computational Biology and Chemistry, 89, 107395. [Link]

  • National Center for Biotechnology Information. 3-fluoro-DL-tyrosine. PubChem Compound Summary for CID 92100. [Link]

  • SAFECHEM. LOOKING FOR A VIABLE ALTERNATIVE TO FLUORINATED SOLVENTS?. [Link]

  • MDPI. (2023, August 22). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 176, 134-141. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 429-444. [Link]

  • Royal Society of Chemistry. Solvent organization around the noncanonical part of tyrosine modulates its fluorescence properties. [Link]

  • Dash, R. P., et al. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Pharmaceutical Development and Technology, 13(2), 147-154. [Link]

  • Koveal, D., et al. (2019). Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins. Protein Science, 28(6), 1143-1151. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • JACS Au. (2025, April 28). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. [Link]

  • PubMed. (2008, February 20). Solubility improvement of drugs using N-methyl pyrrolidone. [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-464. [Link]

  • National Center for Biotechnology Information. (2018). Tyrosine bioconjugation – an emergent alternative. Chemical Science, 9(42), 8036-8045. [Link]

  • Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]

  • Peptideweb.com. Synthesis protocols. [Link]

  • National Center for Biotechnology Information. (2016). Tyrosine-derived stimuli responsive, fluorescent amino acids. Organic & Biomolecular Chemistry, 14(34), 8048-8052. [Link]

  • National Center for Biotechnology Information. (2019). Solvent-Assisted Tyrosine-Based Dipeptide Forms Low-Molecular Weight Gel: Preparation and Its Potential Use in Dye Removal and Oil Spillage Separation from Water. ACS Omega, 4(8), 13398-13406. [Link]

  • Reddit. (2022, July 13). DMF Work-up and Solubility Issues. [Link]

  • National Center for Biotechnology Information. (2008). The formal reduction potential of 3,5-difluorotyrosine in a structured protein: Insight into multistep radical transfer. Journal of the American Chemical Society, 130(49), 16556-16557. [Link]

  • Request PDF. (2025, September 17). Late‐Stage Fluorination of Tyrosine Residues in Antiviral Protein Cyanovirin‐N. [Link]

  • Request PDF. (2025, August 5). Additive-Driven Dissolution Enhancement of Colloidal Silica. 3. Fluorine-Containing Additives. [Link]

  • ResearchGate. (2015, October 7). How can I dissolve a drug in DMF?. [Link]

  • YouTube. (2025, July 16). Lab Tested DMF Removal Techniques from the Reaction Mixture!. [Link]

  • ResearchGate. (2023, July 25). DMF dissolving hydrophobic peptides?. [Link]

Sources

Optimization

minimizing aspartimide formation near fluorinated tyrosine residues

Topic: Minimizing Aspartimide Formation in Fluorinated Sequences Status: Active Agent: Senior Application Scientist (Ph.D.) Context: Troubleshooting Asp-Xxx(F) motifs in SPPS. The Core Problem: The "Inductive Trap" User...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Aspartimide Formation in Fluorinated Sequences

Status: Active Agent: Senior Application Scientist (Ph.D.) Context: Troubleshooting Asp-Xxx(F) motifs in SPPS.

The Core Problem: The "Inductive Trap"

User Query: "I am synthesizing a peptide containing a 3-fluoro-Tyrosine adjacent to Aspartic Acid. I am seeing significant impurities (+67 Da and -18 Da) that I don't usually see with standard Tyrosine. Why is this happening and how do I fix it?"

Scientist's Analysis: You are encountering Aspartimide formation , but with a specific electronic driver. While standard Aspartimide formation is often driven by steric freedom (e.g., Asp-Gly) or catalytic side chains (e.g., Asp-Ser), your issue is driven by electronic induction .

The fluorine atoms on your Tyrosine residue are highly electronegative. Through the inductive effect , they withdraw electron density from the aromatic ring, which propagates to the peptide backbone. This lowers the pKa of the backbone amide proton of the F-Tyr residue, making it significantly more acidic than a standard Tyr.

During Fmoc removal (using Piperidine), this "activated" proton is stripped away much faster, creating a backbone amide anion (nucleophile) that aggressively attacks the Asp side chain (electrophile).

Diagnostic Guide: Confirming the Issue

Before altering your synthesis, confirm the impurity profile via LC-MS.

Mass Shift (

m/z)
IdentityMechanism
-18 Da Aspartimide (Cyclic) Loss of H

O. The backbone nitrogen has attacked the Asp side chain, forming a 5-membered imide ring.[1][2]
+67 Da Piperidide Adduct The Aspartimide ring has been re-opened by the piperidine (base) used in deprotection.
+0 Da (Broadening)

-Peptide / Epimer
Hydrolysis opened the ring, but racemization occurred (D-Asp) or the backbone shifted to the side chain (

-Asp).[1] Hard to separate.
Mechanistic Visualization

The following diagram illustrates how the fluorinated residue accelerates the reaction.

AspartimideMechanism cluster_0 The Inductive Trap Asp Asp Residue (Electrophile) Imide Aspartimide (Cyclic Intermediate) Asp->Imide -18 Da (H2O) FTyr Fluorinated Tyr (Electron Withdrawing) AmideH Backbone Amide Proton (Acidified by Fluorine) FTyr->AmideH Inductive Effect (Lowers pKa) Base Piperidine (Base) Base->AmideH Rapid Deprotonation AmideH->Asp Nucleophilic Attack on Side Chain

Caption: The electron-withdrawing nature of Fluorine (Red Zone) facilitates the deprotonation of the amide, accelerating the attack on the Asp side chain.

Solution Protocols

We recommend a two-tiered approach. Start with Protocol A (Reagent Modification) as it is cheapest and easiest. If the impurity persists (>5%), switch to Protocol B (Structural Modification).

Protocol A: The "Acidic Shield" (Optimized Deprotection)

Goal: Lower the basicity of the deprotection cocktail to prevent the initial deprotonation of the backbone amide, without compromising Fmoc removal.

Reagents Required:

  • Piperidine (Standard Grade)

  • HOBt (Hydroxybenzotriazole) - Anhydrous or Monohydrate

  • DMF (Dimethylformamide)

Step-by-Step:

  • Preparation: Prepare a solution of 0.1 M HOBt in your standard 20% Piperidine/DMF mixture.

    • Calculation: For 100 mL of deprotection solution, dissolve ~1.35 g of HOBt.

    • Note: The solution will turn slightly yellow/orange; this is normal.

  • Application: Use this modified cocktail for every deprotection step after the Aspartic acid has been coupled.

    • Crucial: You must continue using this for the remainder of the synthesis, or at least for the next 5-10 residues, to protect the sensitive Asp-FTyr bond.

  • Rationale: The HOBt acts as a buffering acid.[3] It neutralizes the most aggressive basic species, preventing the deprotonation of the backbone amide while allowing the amine-based Fmoc removal to proceed (albeit slightly slower).

Pros: Inexpensive, no new building blocks needed. Cons: Fmoc removal is slower; extend deprotection times by 2-3 minutes.

Protocol B: The "Steric Shield" (OMpe Protection)

Goal: Physically block the Asp side chain so the backbone nitrogen cannot reach the carbonyl carbon, regardless of how activated it is.

Reagents Required:

  • Fmoc-Asp(OMpe)-OH (Fmoc-L-aspartic acid beta-3-methylpent-3-yl ester)[4]

    • Replace your standard Fmoc-Asp(OtBu)-OH with this.

Step-by-Step:

  • Substitution: Simply swap the vial of Asp(OtBu) for Asp(OMpe) on your synthesizer.

  • Coupling: Use standard coupling conditions (DIC/Oxyma or HBTU/DIEA). The OMpe group is bulky but does not significantly hinder the coupling of the Asp residue itself.

  • Cleavage: The OMpe group is removed during the final TFA cleavage (95% TFA), just like OtBu, but it is much bulkier during the synthesis steps.

Rationale: The 3-methylpent-3-yl (OMpe) group is significantly larger than the tert-butyl (OtBu) group. It acts as a "bumper," creating steric clash that prevents the backbone nitrogen from approaching the side-chain carbonyl, effectively shutting down the cyclization mechanism.

Pros: The "Gold Standard" fix; highly effective (>99% reduction). Cons: Reagent is more expensive than standard Asp.

Decision Matrix: Which method to use?

DecisionTree Start Start: Asp-FTyr Sequence Check Is F-Tyr highly fluorinated? (e.g., pentafluoro vs monofluoro) Start->Check Mono Monofluoro (3-F) Check->Mono Poly Polyfluoro (F5, F3) Check->Poly MethodA Try Protocol A (HOBt in Piperidine) Mono->MethodA MethodB Use Protocol B (Fmoc-Asp(OMpe)-OH) Poly->MethodB Result Check LCMS MethodA->Result Success Success (<1% Aspartimide) Result->Success Fail Failure (>5% Aspartimide) Result->Fail Fail->MethodB Escalate

Caption: Decision tree for selecting the appropriate mitigation strategy based on sequence risk.

FAQ: Common Pitfalls

Q: Can I use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for faster deprotection? A: Absolutely not. DBU is a stronger base than piperidine and will drastically accelerate aspartimide formation, especially in fluorinated sequences. Avoid DBU in Asp-containing peptides unless using OMpe protection.

Q: Does temperature matter? A: Yes. If you are using Microwave SPPS, lower the temperature for the deprotection step of the Asp-FTyr cycle. We recommend max 50°C (or room temperature) rather than the standard 75°C or 90°C. Heat provides the energy required to overcome the ring-closure activation barrier.

Q: I see a +1 Da shift. Is this Aspartimide? A: No. A +1 Da shift usually indicates deamidation of Asparagine (Asn


 Asp/IsoAsp) or hydrolysis of Gln. However, if you are using Asn, the mechanism is similar (Succinimide intermediate). The protocols above (HOBt, OMpe) also protect against Asn deamidation.
References
  • Mergler, M., & Dick, F. (2005).[3][5] The aspartimide problem in Fmoc-based SPPS. Part I: Solvents and additives. Journal of Peptide Science.[6] Link

  • Karlström, A., & Undén, A. (1996). A new protecting group for aspartic acid that minimizes piperidine-catalyzed aspartimide formation in Fmoc solid phase peptide synthesis.[4] Tetrahedron Letters. Link

  • Behrendt, R., et al. (2015).[6] New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS.[4][6] Journal of Peptide Science.[6] Link

  • Paradís-Bas, M., et al. (2016). The Aspartimide Problem in Peptide Synthesis: A Comprehensive Review. Chemistry - A European Journal. Link

Sources

Troubleshooting

Technical Support Center: Enhancing Yields in Peptides Containing 3-Fluoro-D-Tyrosine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of peptides incorporating 3-Fluoro-D-Tyrosine. This guide is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of peptides incorporating 3-Fluoro-D-Tyrosine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique properties of this non-canonical amino acid. The introduction of fluorine can significantly enhance peptide stability, binding affinity, and metabolic resistance, making it a valuable tool in modern therapeutics.[1][2]

However, the same electronic properties that confer these benefits also present unique challenges during solid-phase peptide synthesis (SPPS). The primary difficulty arises from the strong electron-withdrawing nature of the fluorine atom, which deactivates the carboxyl group and can hinder coupling reactions, leading to lower yields and purity.[1][3] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome these challenges and achieve optimal synthesis outcomes.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis in a direct question-and-answer format.

Q1: I'm observing very low coupling efficiency specifically at the 3-fluoro-D-tyrosine residue, confirmed by a difficult-to-interpret ninhydrin test. What is the primary cause and how can I resolve it?

A: This is the most common issue when working with fluorinated amino acids. The cause is electronic deactivation of the carboxyl group by the ortho-fluoro substituent on the tyrosine ring. This effect reduces the rate of O-acylisourea formation (with carbodiimides) or active ester formation (with aminium/uronium reagents), making the subsequent nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain less efficient.

Root Cause Analysis and Solutions:

  • Insufficient Activation: Standard coupling reagents may not be potent enough to overcome the electronic deactivation.

    • Solution: Switch to a high-efficiency aminium/uronium salt coupling reagent. Reagents like HATU, HCTU, or COMU are specifically designed for difficult couplings and have proven effective.[4][5] They react faster and create a more reactive activated species.[4]

  • Steric Hindrance: While less of a factor than electronics for this residue, the combination of the D-configuration and the bulk of the growing peptide-resin can contribute to a difficult coupling environment.

    • Solution: Increase the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight for the 3-fluoro-D-tyrosine addition.

  • Incomplete Reaction: A single coupling cycle may not be sufficient to drive the reaction to completion.

    • Solution: Perform a "double coupling." After the first coupling cycle, wash the resin and repeat the coupling step with a fresh solution of the amino acid, coupling reagent, and base.[6] This is particularly effective for ensuring complete incorporation.[6]

Q2: My final HPLC analysis shows a high percentage of a deletion sequence where the 3-fluoro-D-tyrosine is missing. How can I adjust my protocol to prevent this?

A: This is a direct consequence of the incomplete coupling described in Q1. If the coupling of 3-fluoro-D-tyrosine is unsuccessful, the free N-terminal amine of the peptide chain remains available to react in the next cycle, leading to a peptide that is missing the intended fluorinated residue.

Workflow for Minimizing Deletion Sequences:

G cluster_synthesis Synthesis Cycle start Start 3-F-D-Tyr Coupling coupling Perform High-Efficiency Coupling (e.g., HATU, 2-4 hr) wash1 Wash Resin (DMF) ninhydrin Perform Ninhydrin Test decision Resin Beads Blue? double_couple Perform Second Coupling (Double Couple) wash2 Wash Resin (DMF) capping Optional: Cap Unreacted Amines (Acetic Anhydride) next_cycle Proceed to Next Amino Acid

Preventative Strategies:

  • Implement Double Coupling: As a default for the 3-fluoro-D-tyrosine residue, program your synthesizer to perform two consecutive coupling reactions.[6]

  • Use a Capping Step: After the coupling of 3-fluoro-D-tyrosine, treat the resin with a capping reagent like acetic anhydride or N-acetylimidazole. This will acetylate any unreacted N-terminal amines, preventing them from reacting further and making the resulting capped, truncated peptide easier to separate during purification.

  • Optimize Reagent Equivalents: For the difficult coupling, increase the equivalents of the amino acid, coupling reagent, and base to 3-5 equivalents relative to the resin loading capacity.

Q3: Are there specific side reactions associated with the 3-fluoro-D-tyrosine residue itself during synthesis or cleavage?

A: The 3-fluoro-D-tyrosine residue is relatively stable under standard Fmoc-SPPS conditions. The primary concerns are not side reactions involving the fluorinated ring itself, but rather ensuring the conditions used do not promote common SPPS side reactions that are exacerbated by slow coupling kinetics.

  • Racemization: While the D-configuration is fixed, the activation step can, in theory, lead to racemization. Using aminium/uronium reagents like HATU or HCTU, which are based on HOAt and 6-Cl-HOBt respectively, is known to suppress racemization compared to carbodiimide-based methods without additives.[4][7]

  • Side-Chain Modification during Cleavage: The phenolic hydroxyl group of tyrosine is susceptible to alkylation by carbocations generated from the cleavage of side-chain protecting groups (e.g., from Boc or tBu groups).[8] The electron-withdrawing fluorine atom does not significantly alter this reactivity. Therefore, using an effective scavenger cocktail during TFA cleavage is critical.

Q4: What is the optimal cleavage cocktail for a peptide containing 3-fluoro-D-tyrosine and other sensitive residues like Tryptophan (Trp) or Cysteine (Cys)?

A: A single, universal cleavage cocktail is not always optimal, but a robust general-purpose cocktail can be formulated. The key is to efficiently cleave the peptide from the resin and remove all side-chain protecting groups while simultaneously "scavenging" the reactive carbocations that are liberated.[9]

For a peptide with 3-fluoro-D-tyrosine (requiring protection of its hydroxyl group, typically with a tBu group) and other sensitive residues, a standard and effective choice is Reagent K .[10]

ComponentFunctionTypical % (v/v)
Trifluoroacetic Acid (TFA) Cleavage & Deprotection Acid82.5%
Water Suppresses t-butylation of Trp5%
Phenol Scavenger for benzyl & other cations5%
Thioanisole Soft scavenger, protects against tosyl group modification5%
1,2-Ethanedithiol (EDT) Scavenger for trityl groups (from Cys, His), reduces Met-sulfoxide2.5%

This table is adapted from standard cleavage cocktail formulations.[9][10]

Rationale:

  • TFA/Water/Phenol: This base combination handles the cleavage and protects the fluorotyrosine side chain.

  • Thioanisole: Important if you have arginine residues protected with groups like Pmc or Tos.[8]

  • EDT: Critical if your sequence contains Cys(Trt) to efficiently scavenge the released trityl cation, which is highly reactive.[9][11]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for incorporating 3-fluoro-D-tyrosine?

A: Due to the electronically deactivated nature of the residue, more potent coupling reagents are highly recommended.[3]

ReagentClassBase RequiredKey Advantages for 3-F-D-Tyr
HATU Aminium SaltDIPEA, CollidineVery fast, high efficiency, low racemization. Excellent for hindered couplings.[4][5]
HCTU Aminium SaltDIPEA, CollidineMore soluble and stable than HBTU, similar high reactivity to HATU.[4][5]
COMU Aminium SaltDIPEA, CollidineContains an Oxyma Pure moiety, making it safer (non-explosive) and highly efficient.[5]
DIC/Oxyma Pure CarbodiimideNoneA modern, base-free alternative to DIC/HOBt that minimizes racemization and side reactions.[5]

Recommendation: For maximum yield and purity, HATU or COMU are the preferred choices for coupling 3-fluoro-D-tyrosine.

Q2: What is the recommended protecting group strategy for the hydroxyl side chain of 3-fluoro-D-tyrosine?

A: For standard Fmoc-based SPPS, the hydroxyl group of the tyrosine side chain must be protected to prevent side reactions such as O-acylation.[12] The most common and recommended protecting group is the tert-butyl (tBu) ether .

  • Rationale: The Fmoc-D-Tyr(tBu)-OH derivative is widely available. The tBu group is stable to the basic conditions used for Fmoc removal (piperidine) but is cleanly removed during the final acidic cleavage with TFA.[8][13] This orthogonality is the foundation of the Fmoc/tBu synthesis strategy.[13]

Q3: How does the D-configuration of 3-fluoro-D-tyrosine impact the synthesis strategy?

A: The D-configuration does not fundamentally change the chemical strategy (coupling, deprotection, cleavage) but can have two practical implications:

  • Increased Steric Hindrance: D-amino acids can sometimes present a different steric environment compared to their L-counterparts, potentially making coupling more difficult, especially when adjacent to other bulky residues. This further reinforces the need for potent coupling reagents and longer reaction times.

  • Diketopiperazine Formation: If the D-amino acid is the second residue in the sequence (coupled to the first N-terminal deprotected residue), the sequence is prone to cyclization to form a diketopiperazine, cleaving the dipeptide from the resin.[7] To mitigate this, use a 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk hinders this side reaction.[7]

Q4: Can microwave-assisted SPPS improve the incorporation of this residue?

A: Yes, absolutely. Microwave-assisted SPPS is an excellent technique for overcoming difficult couplings. The application of microwave energy can significantly accelerate the rate of the coupling reaction, often allowing for complete incorporation in minutes rather than hours.[2] This can lead to higher purity and yield by minimizing the time the peptide is exposed to conditions that could cause side reactions.

Section 3: Protocols & Methodologies

Protocol 1: High-Efficiency Coupling Protocol for 3-Fluoro-D-Tyrosine

This protocol assumes a standard Fmoc/tBu strategy on a solid-phase synthesizer.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all residual piperidine.

  • Prepare Coupling Solution: In a separate vessel, pre-activate the amino acid by dissolving the following in DMF:

    • Fmoc-3-fluoro-D-Tyr(tBu)-OH (4 equivalents)

    • HATU (3.9 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

    • Allow the mixture to pre-activate for 2-5 minutes.

  • First Coupling: Add the activated amino acid solution to the resin. Allow to react for 2 hours at room temperature.

  • Intermediate Wash: Drain the reaction vessel and wash with DMF (3x).

  • Confirmation (Optional but Recommended): Perform a qualitative ninhydrin test. If the beads are blue, it indicates incomplete coupling.

  • Second Coupling (Double Couple): Prepare a fresh coupling solution as in Step 4 and add it to the resin. Allow to react for another 2 hours.

  • Final Wash: Drain the vessel and wash thoroughly with DMF (5x) and DCM (3x) before proceeding to the next synthesis cycle.

G cluster_reactants Reactants cluster_reaction Activation & Coupling AA Fmoc-AA-COOH ActiveEster Activated OAt-Ester AA->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Coupled Fmoc-AA-NH-Peptide-Resin ActiveEster->Coupled Peptide H₂N-Peptide-Resin Peptide->Coupled

Protocol 2: Optimized Cleavage and Deprotection (Reagent K)

Safety Note: This procedure must be performed in a certified fume hood. TFA is highly corrosive.

  • Resin Preparation: After synthesis is complete (including final Fmoc deprotection), wash the peptide-resin thoroughly with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare Cleavage Cocktail: In a glass vessel, carefully prepare Reagent K by combining:

    • 82.5% TFA

    • 5% Phenol

    • 5% Water

    • 5% Thioanisole

    • 2.5% 1,2-Ethanedithiol (EDT)

    • Use a total volume of 10 mL per gram of resin.

  • Cleavage Reaction: Add the cold cleavage cocktail to the dried resin. Stopper the vessel and allow it to react for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a new centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

    • Add the TFA solution dropwise to a 10-fold excess of cold (–20°C) diethyl ether. A white precipitate (the crude peptide) should form immediately.[9]

  • Isolation:

    • Allow the peptide to precipitate at –20°C for at least 30 minutes.

    • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

    • Carefully decant the ether.

  • Washing: Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers. After each wash, re-pellet by centrifugation.

  • Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

References
  • Bunnage, M. E., et al. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Angewandte Chemie International Edition.
  • Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Available at: [Link]

  • Isidro-Llobet, A., et al. (2015). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science. Available at: [Link]

  • Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. Available at: [Link]

  • Peptides. (n.d.). Cleavage Cocktails; Reagent K. Peptides.com. Available at: [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. Available at: [Link]

  • Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hernandez, J. (2018). Developing an Efficient Method for the Incorporation of a Series of Fluorotyrosines in Peptides via Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]

  • Dong, S., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PMC. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]

  • Popali, S. (2020). Spps and side reactions in peptide synthesis. Slideshare. Available at: [Link]

  • PubChem. (n.d.). 3-Fluoro-D-tyrosine. National Institutes of Health. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Yagami, T., et al. (1993). Evaluation of the final deprotection system for the solid-phase synthesis of Tyr(SO3H)-containing peptides with 9-fluorenylmethyloxycarbonyl (Fmoc)-strategy and its application to the synthesis of cholecystokinin (CCK)-12. PubMed. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

Sources

Optimization

Technical Support Center: Hydrophobic Fluorinated Peptide Synthesis

This technical guide is structured as a dynamic Support Center for researchers facing the specific challenges of synthesizing hydrophobic fluorinated peptides. It prioritizes actionable, mechanistic solutions over generi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a dynamic Support Center for researchers facing the specific challenges of synthesizing hydrophobic fluorinated peptides. It prioritizes actionable, mechanistic solutions over generic advice.

Topic: Reducing Aggregation & Improving Solvation in SPPS Status: Operational | Level: Advanced

Executive Summary: The Fluorine-Aggregation Paradox

Incorporating fluorinated amino acids (e.g., trifluoromethyl-alanine, pentafluorophenylalanine) introduces a dual challenge: steric bulk and super-hydrophobicity . Unlike standard hydrophobic residues (Leu, Val), fluorinated side chains often induce a "fluorous effect," promoting distinct phase separation and aggressive


-sheet stacking within the resin matrix.

This guide provides a modular troubleshooting system to disrupt these intermolecular networks, ensuring efficient coupling and high-purity cleavage.

Diagnostic Module: Is Aggregation Your Problem?

Q: How do I distinguish between steric hindrance and aggregation? A: While both result in low yields, the symptoms differ.

  • Steric Hindrance: Consistently slow coupling for a specific bulky residue (e.g., Fmoc-Phe(F5)-OH), regardless of chain length.

  • Aggregation: A sudden drop in deprotection kinetics or coupling efficiency after a certain length (typically 5–10 residues). The resin may physically shrink or look "glassy" in DCM.

The "Difficult Sequence" Decision Tree Use this workflow to determine the necessary intervention level.

Aggregation_Decision_Tree Start Symptom: Low Coupling Yield Check_Length Peptide Length > 8 AA? Start->Check_Length Steric_Check Bulky Fluorinated AA? Check_Length->Steric_Check No (Short) Agg_Test Micro-Cleavage Test (Incomplete Deprotection Peaks?) Check_Length->Agg_Test Yes (Long) Level_1 Level 1: Solvent Engineering (DCM/DMF/NMP) Steric_Check->Level_1 No Level_4 Level 4: Microwave Energy (60°C - 75°C) Steric_Check->Level_4 Yes Agg_Test->Level_1 Minor Deletions Level_2 Level 2: Chaotropic Salts (LiCl / KSCN) Agg_Test->Level_2 Major Deletions Level_1->Level_2 Fails Level_3 Level 3: Backbone Protection (Pseudoproline/Hmb) Level_2->Level_3 Fails Level_3->Level_4 Fails

Figure 1: Decision logic for escalating interventions based on aggregation severity vs. steric hindrance.

Module A: Solvent & Additive Engineering

Primary Defense: Disrupting Hydrogen Bonding Networks

Q: Standard DMF isn't working. What is the "Magic Mixture" for fluorinated peptides? A: For highly hydrophobic sequences, DMF alone cannot penetrate the


-sheet aggregates. You must switch to a solvent system with higher dielectric constants and hydrogen-bond disrupting capabilities.
Protocol: The "Magic Mixture" (Optimized for Fluorine)

This mixture, adapted from the work of Kent and others, is superior for swelling polystyrene resins loaded with greasy peptides.

ComponentRatio (v/v)Function
DCM 1 PartSwells the hydrophobic polystyrene core.
DMF 1 PartSolubilizes the polar backbone.
NMP 1 PartHigh polarity; improves kinetics.
Triton X-100 1% (w/v)Surfactant; reduces surface tension in porous beads.
Ethylene Carbonate 2MCritical: Strong H-bond donor; disrupts

-sheets.[1]

Q: When should I use Chaotropic Salts? A: Use salts when the resin shrinks visibly. Chaotropes disrupt the ordered water/solvent structure around the peptide chains, forcing them into a random coil.

  • Recommendation: 0.1 M LiCl (Lithium Chloride) or 0.4 M KSCN (Potassium Thiocyanate) in DMF.

  • Application: Use this solution for both the Fmoc-deprotection step and the coupling step.

  • Warning: Wash resin thoroughly with pure DMF before cleavage to avoid salt precipitation in TFA.

Module B: Structural Disruption (Backbone Protection)

Secondary Defense: Preventing the Aggregate from Forming

Q: How do Pseudoprolines help if my sequence doesn't have Proline? A: You can insert "dimeric" building blocks. Pseudoprolines (oxazolidines) lock the peptide backbone into a "kinked" conformation (cis-amide bond mimic), physically preventing the alignment required for


-sheet formation.

Implementation Strategy:

  • Identify Ser, Thr, or Cys residues: These are your insertion points.

  • Substitute: Replace a standard Fmoc-Xaa-Ser(tBu)-OH coupling with a dipeptide block Fmoc-Xaa-Ser(PsiMe,MePro)-OH.

  • Frequency: Insert one pseudoproline or Hmb (2-hydroxy-4-methoxybenzyl) group every 6–7 residues in the hydrophobic region.

Mechanism of Action:

Disaggregation_Mechanism cluster_agg Aggregated State cluster_solv Solvated State Chain1 Peptide Chain A (Hydrophobic) BetaSheet Inter-chain H-Bonds (Beta-Sheet) Chain1->BetaSheet Chain2 Peptide Chain B (Hydrophobic) BetaSheet->Chain2 Intervention Add Hmb/Pseudoproline (Backbone Kink) ChainA_Kink Peptide Chain A (Kinked/Protected) Intervention->ChainA_Kink Solvent Solvent Access ChainA_Kink->Solvent Allows Entry ChainB Peptide Chain B Solvent->ChainB

Figure 2: Mechanism of Hmb/Pseudoproline insertion disrupting inter-chain hydrogen bonding.

Module C: Microwave-Assisted Synthesis

The Kinetic Hammer: Overcoming the Fluorine Barrier

Q: Why is microwave essential for fluorinated amino acids? A: Fluorinated side chains are bulky and electron-withdrawing. They deactivate the nucleophilicity of the amino group and sterically hinder the incoming activated ester. Microwave energy provides the thermal boost to cross this activation energy barrier that room temperature synthesis cannot provide.

Optimized Microwave Protocol for Fluorinated Peptides:

  • Temperature: 75°C (Standard) or 50°C (for Cys/His susceptible to racemization).

  • Coupling Reagents: Switch to HATU or COMU (more reactive than HBTU/DIC).

  • Time: 2 x 5 minutes (Double coupling is mandatory for fluorinated residues).

  • Power: 25–30 Watts (ensure internal temperature monitoring).

Module D: Post-Cleavage Solubility (The "Brick Dust" Issue)

Q: My peptide cleaved from the resin but won't dissolve in water/acetonitrile. What now? A: Fluorinated peptides often exhibit "brick dust" behavior—insoluble in both aqueous and organic phases due to strong fluorous aggregation.

Solubilization Cocktail for Purification: Do not attempt to filter the precipitate; you will lose the product. Dissolve the crude lyophilized solid in:

  • TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol): 10–20% v/v. These fluorinated solvents "fluorous-tag" the peptide, dissolving the aggregates.

  • DMSO: Up to 20% v/v.

  • Buffer: Dilute slowly with water/0.1% TFA.

Note: Inject this mixture directly onto the HPLC (ensure your column is compatible, e.g., C4 or Diphenyl column for fluorinated species).

References

  • Albericio, F., et al. (2020).[2] "Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane." Green Chemistry. Link

  • Kent, S.B.H., et al. (1992).[1] "Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent."[3] Journal of the Chemical Society, Chemical Communications.[3] Link

  • Mutter, M., et al. (2004). "Switch Peptides: highly soluble pH-triggered molecular switches." Angewandte Chemie. Link (Foundational work on Pseudoprolines/Hmb).

  • CEM Corporation. (2022). "Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy." PubMed. Link

  • Sigma-Aldrich (Merck). "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Guide. Link

  • Salwiczek, M., et al. (2012). "Position-dependent effects of fluorinated amino acids on the hydrophobic core of a coiled-coil peptide." Chemistry – A European Journal. Link

Sources

Troubleshooting

Technical Support Center: Coupling Strategies for N-Fmoc-3-fluoro-D-tyrosine

Executive Summary: The "Problem Child" of Peptide Synthesis N-Fmoc-3-fluoro-D-tyrosine represents a "perfect storm" of synthetic challenges. Unlike standard amino acids, the presence of the fluorine atom at the meta posi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Problem Child" of Peptide Synthesis

N-Fmoc-3-fluoro-D-tyrosine represents a "perfect storm" of synthetic challenges. Unlike standard amino acids, the presence of the fluorine atom at the meta position of the phenol ring exerts a strong electron-withdrawing effect (Inductive effect,


). This alters the physicochemical properties of the molecule in three critical ways:
  • Hyper-Acidity of the

    
    -Proton:  The electron-withdrawing fluorine stabilizes the carbanion intermediate, significantly lowering the energy barrier for racemization (conversion of D-isomer to L-isomer) during activation.
    
  • Increased Phenol Acidity: The pKa of the phenolic hydroxyl drops from ~10 (standard Tyr) to ~8.5. In standard basic coupling conditions (e.g., DIPEA/DMF), a significant fraction of the phenol exists as the phenoxide anion, which is a potent nucleophile prone to O-acylation (ester formation on the side chain).

  • Deactivated Carboxylate: The

    
     effect reduces the electron density at the carbonyl carbon, making the initial activation step slower compared to non-fluorinated tyrosine.
    

This guide provides evidence-based alternatives to standard HBTU/DIPEA protocols to overcome these specific failure modes.

Troubleshooting Guide & FAQs

Issue 1: "I am seeing significant racemization (D-isomer converting to L-isomer)."

Q: I used HATU/DIPEA to push the reaction, but my chiral HPLC shows 15% L-isomer. Why? A: HATU is too powerful and the base concentration is likely too high.

  • The Mechanism: HATU generates a highly reactive OAt-ester. While fast, the presence of DIPEA (a strong base) abstracts the acidic

    
    -proton of the activated 3-F-Tyr derivative, leading to oxazolone formation and subsequent racemization.
    
  • The Fix: Switch to Oxyma Pure / DIC .

    • Why: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) has a pKa of 4.60, similar to HOBt, but forms a highly reactive ester without the explosive risk. When used with a carbodiimide (DIC) and without tertiary bases (like DIPEA), the coupling environment remains neutral to slightly acidic, preserving the chiral integrity of the D-center.

Issue 2: "I cannot afford the tBu-protected building block. Can I couple the unprotected version?"

Q: Fmoc-3-fluoro-D-Tyr(tBu)-OH is expensive/unavailable. I'm using the unprotected phenol, but I see multiple side-products (+Mass of Amino Acid). A: You are experiencing O-acylation .

  • The Mechanism: As noted, the 3-F-phenol (pKa ~8.5) is partially deprotonated by DIPEA. This phenoxide attacks the activated ester of the incoming amino acid, forming a branched depsipeptide.

  • The Fix: Use DEPBT with stoichiometric base control.

    • Why: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a unique organophosphorus reagent. It mediates coupling with remarkable resistance to racemization and, crucially, does not activate the unprotected phenolic hydroxyl group. It is the reagent of choice for "side-chain unprotected" couplings.

Issue 3: "My coupling yield is low despite long reaction times."

Q: The fluorine steric hindrance seems to be slowing down the reaction. How do I force it? A: If Oxyma/DIC is too slow, you can use COMU but you must modify the base.

  • The Fix: Use COMU with TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIPEA.

  • Why: COMU is one of the most reactive uronium-type reagents (often beating HATU). However, to prevent the racemization associated with high reactivity, use Collidine. It is a weaker, non-nucleophilic base that is sufficient to drive the reaction but sterically hindered enough to reduce

    
    -proton abstraction.
    

Decision Logic: Selecting the Right Reagent

The following diagram illustrates the decision process based on your specific constraints (Protection status and Racemization tolerance).

CouplingLogic Start Start: Coupling N-Fmoc-3-fluoro-D-Tyr CheckProtection Is the Side Chain (Phenol) Protected (tBu)? Start->CheckProtection YesProtected Yes (tBu protected) CheckProtection->YesProtected Yes NoProtected No (Free Phenol) CheckProtection->NoProtected No RacemizationCheck Is Racemization Critical? (e.g., GMP synthesis, <0.5% tolerance) YesProtected->RacemizationCheck Sol_Oxyma RECOMMENDATION A: DIC + Oxyma Pure (Base-Free) RacemizationCheck->Sol_Oxyma Yes, Critical Sol_COMU RECOMMENDATION C: COMU + Collidine (High Power, Controlled Base) RacemizationCheck->Sol_COMU No, Speed/Yield is priority Sol_DEPBT RECOMMENDATION B: DEPBT + DIPEA (Prevents O-Acylation) NoProtected->Sol_DEPBT Must prevent O-acylation

Figure 1: Decision matrix for selecting coupling reagents based on side-chain protection and racemization sensitivity.

Experimental Protocols

Protocol A: The "Gold Standard" (Oxyma Pure / DIC)

Best for: Minimizing racemization with protected (tBu) building blocks.

  • Reagents:

    • N-Fmoc-3-fluoro-D-Tyr(tBu)-OH (3.0 eq)

    • Oxyma Pure (3.0 eq)

    • DIC (Diisopropylcarbodiimide) (3.0 eq)

    • Solvent: DMF or NMP (Anhydrous)

  • Procedure:

    • Step 1: Dissolve the amino acid and Oxyma Pure in minimal DMF.

    • Step 2: Add DIC. Do not add base (DIPEA).

    • Step 3: Pre-activate for exactly 2-3 minutes . (Note: Solution may turn yellow; this is normal).

    • Step 4: Add the mixture to the resin-bound amine.[1]

    • Step 5: Agitate for 60–90 minutes at room temperature.

    • Step 6: Drain and wash resin with DMF (3x).[1]

Protocol B: The "Unprotected Specialist" (DEPBT)

Best for: Coupling unprotected 3-fluoro-D-Tyr-OH without O-acylation.

  • Reagents:

    • N-Fmoc-3-fluoro-D-Tyr-OH (Free phenol) (3.0 eq)

    • DEPBT (3.0 eq)

    • DIPEA (3.0 eq) (Strict Stoichiometry)

    • Solvent: THF/DMF (1:1 mixture recommended for solubility)

  • Procedure:

    • Step 1: Dissolve the amino acid and DEPBT in the solvent mixture.

    • Step 2: Cool the solution to 0°C (Ice bath).

    • Step 3: Add DIPEA dropwise.

    • Step 4: Add immediately to the resin.

    • Step 5: Allow to warm to room temperature naturally and agitate for 2–4 hours. (DEPBT is slower than uronium reagents).

Comparative Data: Reagent Performance

The following table summarizes the expected performance of coupling reagents specifically for electron-deficient D-amino acids (like 3-F-D-Tyr).

Reagent SystemCoupling EfficiencyRacemization RiskO-Acylation Risk (Unprotected)Recommended Use Case
HBTU / DIPEA HighHigh HighAvoid for this specific molecule.
HATU / DIPEA Very HighModerate-High HighOnly for extremely difficult sequences; use Collidine.
Oxyma / DIC HighVery Low ModeratePrimary Recommendation for tBu-protected forms.
DEPBT / DIPEA ModerateExtremely Low Very Low Best for Unprotected side chains.
COMU / Collidine Very HighLowModerateHigh-throughput / Microwave synthesis.

References

  • Merck Millipore. Novabiochem® Peptide Synthesis Guide: Coupling Reagents. (Detailed mechanisms of Oxyma and COMU).

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Comparative data on racemization suppression).

  • BenchChem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (Strategies for hindered/fluorinated residues).

  • Ye, Y. H., et al. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization.[2][3][4] Biopolymers, 80(2-3), 172-178.[2] (Primary source for DEPBT efficacy on unprotected side chains).

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal. (Validation of Oxyma vs HOBt).

Sources

Optimization

stability of fluorine-carbon bond during TFA cleavage cocktails

Welcome to the Peptide Synthesis Technical Support Center . This guide is engineered for medicinal chemists, peptide scientists, and drug development professionals working with fluorinated amino acids during Solid-Phase...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Technical Support Center . This guide is engineered for medicinal chemists, peptide scientists, and drug development professionals working with fluorinated amino acids during Solid-Phase Peptide Synthesis (SPPS).

Below, you will find a mechanistic breakdown of fluorine-carbon (C-F) bond dynamics, troubleshooting guides for unexpected cleavage results, and self-validating protocols to ensure the integrity of your fluorinated peptides.

Mechanistic Grounding: The Causality of C-F Bond Stability

A pervasive myth in peptide chemistry is that the acidic conditions of global deprotection can degrade fluorinated amino acids or release toxic hydrogen fluoride (HF) gas. Mechanistically, this is fundamentally incorrect.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, boasting a bond dissociation energy of approximately 485 kJ/mol 1[1]. During Fmoc-SPPS, Trifluoroacetic acid (TFA) is utilized to protonate oxygen and nitrogen atoms on acid-labile protecting groups (e.g., tBu, Boc, Trt), initiating heterolytic cleavage and carbocation formation 2[2].

However, fluorine's extreme electronegativity means its lone electron pairs are tightly held. Fluorine acts as an exceptionally poor hydrogen-bond acceptor. Even though TFA is a superacid with a pKa between 0.2 and 0.5 3[3], it cannot protonate the fluorine atom. Without protonation, there is no leaving-group activation, rendering the C-F bond completely inert to standard TFA cleavage cocktails.

Mechanism TFA TFA Cleavage Cocktail (H+ donor) ProtectingGroup O/N Protecting Groups (e.g., tBu, Boc, Trt) TFA->ProtectingGroup attacks lone pairs CF_Bond C-F Bond (Fluorinated Amino Acids) TFA->CF_Bond poor H-bond acceptor Carbocation Protonation & Cleavage (Carbocation Formation) ProtectingGroup->Carbocation Stable No Protonation (Highly Stable, No Cleavage) CF_Bond->Stable

Mechanistic divergence of TFA reactivity: Protecting group cleavage vs. C-F bond stability.

Troubleshooting Guide: Diagnosing "Defluorination"

When researchers suspect C-F bond degradation, it is almost always a misdiagnosis of a different side reaction. Use this guide to identify the true root cause of your analytical anomalies.

Symptom 1: Mass spectrometry (LC-MS) shows a -20 Da mass loss.

  • The Assumption: Loss of HF (-20 Da) from the fluorinated amino acid.

  • The Reality: True HF loss is incredibly rare and only occurs if the fluorine is in a highly activated benzylic or allylic position subjected to extreme nucleophilic attack. More commonly, the mass spectrometer is detecting a -18 Da loss (water) —often due to aspartimide formation or incomplete side-chain deprotection—which is misassigned as -20 Da due to overlapping isotopic envelopes or poor instrument calibration.

  • Action: Check your sequence for Asp-Gly or Asp-Ser motifs (classic aspartimide formers). Rerun the MS with high-resolution mass spectrometry (HRMS) to differentiate between -18.01 Da (H2O) and -20.00 Da (HF).

Symptom 2: Incomplete global deprotection of the peptide.

  • The Assumption: The fluorinated residue is reacting with the scavengers, forming an inseparable adduct.

  • The Reality: Fluorinated amino acids (such as hexafluoroleucine) drastically increase the hydrophobicity of the peptide sequence, promoting severe on-resin aggregation 4[4]. This aggregation physically blocks TFA and scavengers from diffusing into the resin matrix, leaving bulky protecting groups (like Pbf on Arginine) uncleaved.

  • Action: Do not alter the fluorinated residue. Instead, optimize the cleavage kinetics by extending the cleavage time or utilizing a low-swelling resin (e.g., ChemMatrix) during synthesis.

Troubleshooting Start Unexpected Mass Shift in MS for Fluorinated Peptide Shift18 -18 Da Shift Start->Shift18 Shift20 -20 Da Shift Start->Shift20 Aspartimide Aspartimide Formation or H2O Loss (Not Defluorination) Shift18->Aspartimide HF_Loss True HF Loss? (Check for highly activated benzylic F) Shift20->HF_Loss

Troubleshooting workflow for unexpected mass shifts in fluorinated peptides post-TFA cleavage.

Frequently Asked Questions (FAQs)

Q: Will heating my TFA cleavage cocktail to 40°C cause my trifluoromethyl (-CF3) groups to degrade? A: No. The -CF3 group is one of the most stable motifs in organic chemistry. TFA itself contains a -CF3 group, and it is exceptionally stable under environmental and thermal conditions 5[5]. Heating the cleavage cocktail will accelerate the removal of stubborn protecting groups (like Pbf) without compromising your fluorinated amino acids.

Q: Can I use Reagent K (TFA/Phenol/Water/Thioanisole/EDT) with fluorinated peptides? A: Yes. Thiol scavengers like 1,2-ethanedithiol (EDT) and thioanisole are powerful nucleophiles designed to trap carbocations. Because the unactivated C-F bond does not undergo spontaneous heterolysis to form a carbocation, it will not react with these scavengers via SN1 or SN2 pathways.

Q: Are monofluoro (-CH2F) groups as stable as trifluoro (-CF3) groups during cleavage? A: While -CF3 is thermodynamically more stable due to the synergistic electron-withdrawing effects of multiple fluorine atoms, -CH2F groups on aliphatic side chains (e.g., 4-fluoroleucine) are still entirely stable to TFA. The only exception is if the -CH2F group is positioned on a highly electron-rich aromatic ring (acting as a benzylic fluoride), which could theoretically undergo solvolysis, though this is rare in standard peptide design.

Quantitative Data: Stability & Bond Energetics

The stability of the C-F bond during cleavage is a direct result of its thermodynamic properties. Table 1 illustrates the comparative bond dissociation energies, explaining why TFA cleaves C-O bonds but leaves C-F bonds intact. Table 2 outlines the compatibility of common fluorinated motifs with standard cleavage cocktails.

Table 1: Comparative Bond Dissociation Energies

Bond TypeAverage Bond Energy (kJ/mol)Susceptibility to TFA CleavageMechanistic Rationale
C-F ~485Inert High polarization, poor H-bond acceptor, no carbocation formation.
C-H ~410Inert Non-polar, no lone pairs for protonation.
C-Cl ~327Low Lower bond energy, but still a poor leaving group without Lewis acid activation.
C-O (Ether) ~340High (Cleaves) Oxygen lone pairs readily protonated by TFA, forming stable carbocations (e.g., tBu+).

Table 2: Fluorinated Amino Acid Compatibility in SPPS

Fluorinated MotifExample Amino AcidStability in 95% TFAScavenger Interaction Risk
Trifluoromethyl (-CF3) Hexafluoroleucine100% StableNone
Aromatic Fluoride (Ar-F) 4-Fluoro-Phenylalanine100% StableNone (Inert to SNAr under acidic conditions)
Difluoromethyl (-CF2H) Difluoro-Alanine100% StableNone
Aliphatic Monofluoro 4-Fluoro-Proline100% StableNone

Self-Validating Experimental Protocol: Cleavage of Highly Hydrophobic Fluorinated Peptides

Because fluorinated amino acids (like hexafluoroleucine) increase peptide hydrophobicity, the primary risk during cleavage is not defluorination, but incomplete deprotection due to resin aggregation .

This protocol utilizes a "Self-Validating System": it incorporates a micro-cleavage time-course to mathematically prove that the C-F bond is stable and that global deprotection is complete before you commit your entire resin batch.

Materials Required:

  • Cleavage Cocktail (Reagent B variant): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS). (Note: EDT is omitted unless Met/Cys are present, to minimize unnecessary scavenger adducts).

  • Dichloromethane (DCM)

  • Cold Diethyl Ether (-20°C)

Step-by-Step Methodology:

  • Resin Preparation (Swelling): Wash the peptide-resin (e.g., 100 mg) thoroughly with DCM (3 x 5 mL) to maximize polymer swelling. Drain completely.

  • Validation Step (Micro-Cleavage):

    • Extract 10 mg of the resin into a separate fritted syringe.

    • Add 1 mL of the Cleavage Cocktail.

    • Extract 50 µL aliquots at T=1 hour and T=3 hours .

    • Precipitate each aliquot in 1 mL cold ether, centrifuge, dissolve in 50% Acetonitrile/Water, and analyze via LC-MS.

    • Self-Validation Logic: If the T=1h and T=3h MS spectra both show the exact theoretical mass of the fluorinated peptide (with no -20 Da shifts), you have definitively proven C-F stability. If T=3h shows fewer +56 Da (tBu) or +252 Da (Pbf) adducts than T=1h, your peptide requires the extended 3-hour cleavage time due to fluorination-induced aggregation.

  • Bulk Cleavage Execution: Based on the micro-cleavage data, add 10 mL of the Cleavage Cocktail to the remaining 90 mg of resin.

  • Agitation: Rock the vessel gently at room temperature for the validated duration (typically 2.5 to 3.5 hours for heavily fluorinated sequences).

  • Filtration & Precipitation: Filter the cleavage solution into a 50 mL centrifuge tube containing 30 mL of cold diethyl ether.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant, wash the pellet twice more with cold ether, and dry under a gentle stream of nitrogen.

References

  • Carbon-fluorine bonds – Knowledge and References Taylor & Francis
  • Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects MDPI
  • TCA VS DCA VS TFA: An In Depth Comparison for Acid Selection Shandong Look Chemical
  • Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 PMC / NIH
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimiz

Sources

Troubleshooting

Technical Support Center: Purification of Diastereomeric Fluorinated Peptides

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming co-elution, solubility limits, and identification hurdles in fluorinated peptide synthesis. Introduction: The "Flu...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming co-elution, solubility limits, and identification hurdles in fluorinated peptide synthesis.

Introduction: The "Fluorine Effect" in Chromatography

Welcome to the technical support hub. You are likely here because your standard C18 protocol failed to separate a fluorinated peptide from its diastereomeric impurity, or your peptide has precipitated into a "Teflon-like" aggregate.

The Core Challenge: Fluorine is a unique bio-isostere. It is small (1.47 Å van der Waals radius), highly electronegative, and lipophilic. When incorporated into peptides, it induces the "Fluorine Effect":

  • Electronic Modulation: Drastically shifts the pKa of neighboring functional groups.

  • Conformational Locking: Induces specific secondary structures (e.g., turns/helices) via

    
     interactions.
    
  • Hydrophobic Shielding: Fluorinated side chains can create superhydrophobic patches, leading to aggregation.

Diastereomers (stereoisomers that are not mirror images) theoretically have different physical properties. However, in fluorinated peptides, these differences are often masked by the dominant hydrophobic fluorine effect, leading to co-elution. This guide provides the orthogonal strategies required to separate them.

Module 1: The Co-elution Crisis (Selectivity Optimization)

Issue: Diastereomers co-elute as a single broad peak or a "shoulder" on a C18 column. Root Cause: C18 relies primarily on hydrophobic interaction.[1] If the fluorine atoms dominate the surface area, the subtle shape differences between diastereomers are overwhelmed by the hydrophobic retention.

The Solution: Orthogonal Stationary Phases (PFP)

Switch from Alkyl (C18) to Pentafluorophenyl (PFP/F5) phases. PFP columns offer "fluorophilic" selectivity through multiple interaction mechanisms:

  • 
     Interactions:  Between the peptide backbone and the PFP ring.
    
  • Dipole-Dipole: Strong interaction between the C-F bonds of the stationary phase and the polar groups of the peptide.

  • Shape Selectivity: The rigid PFP ring discriminates based on the spatial arrangement of the diastereomers.

Comparative Data: C18 vs. PFP Performance
ParameterC18 (Alkyl Phase)PFP (Pentafluorophenyl Phase)
Primary Mechanism Hydrophobic Interaction

, Dipole-Dipole, H-Bonding, Shape
Fluorine Recognition Low (treats F as hydrophobic bulk)High (F-F interactions & dipole matching)
Diastereomer Separation Often Co-elutes (

)
High Resolution (

)
Typical Mobile Phase Water/ACN + 0.1% TFAWater/MeOH + Formate or Acetate
Troubleshooting Workflow: Resolution Enhancement

ResolutionLogic Start Problem: Co-eluting Diastereomers CheckCol Current Column: C18? Start->CheckCol SwitchPFP ACTION: Switch to PFP (F5) Column (Exploit pi-pi & dipole interactions) CheckCol->SwitchPFP Yes CheckGrad Gradient Slope > 0.5% / min? CheckCol->CheckGrad No (Already PFP) SwitchPFP->CheckGrad FlattenGrad ACTION: Shallow Gradient (0.25% B/min) CheckGrad->FlattenGrad Yes CheckSolv Modifier: ACN? CheckGrad->CheckSolv No FlattenGrad->CheckSolv SwitchMeOH ACTION: Switch to MeOH (Enhances pi-pi interactions) CheckSolv->SwitchMeOH Yes Success Resolution (Rs) > 1.5 CheckSolv->Success No SwitchMeOH->Success

Caption: Decision tree for resolving co-eluting fluorinated diastereomers. Priority is given to stationary phase changes over mobile phase tweaks.

Module 2: The "Ghost Peak" (Solubility & Aggregation)

Issue: Low recovery, broad peaks, or "ghost peaks" in blank runs. The peptide precipitates upon injection or binds irreversibly to the column. Root Cause: Fluorination increases hydrophobicity.[2] Polypeptides with multiple fluorinated residues (e.g., trifluoromethyl-alanine) can form aggregates stable enough to resist standard elution.

Protocol: The "Disaggregation" Solubilization Strategy

Do NOT dissolve directly in the mobile phase. Use this step-by-step protocol to ensure monomeric state before injection.

  • Primary Solubilization:

    • Dissolve peptide in 100% HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) .

    • Why? These fluorinated alcohols disrupt intermolecular hydrogen bonds and break "fluorine-fluorine" aggregate clusters [1].

  • Dilution:

    • Dilute the HFIP solution 1:10 with Water/ACN (50:50).

    • Note: Ensure the final HFIP concentration is <5% to prevent peak distortion.

  • Column Heating:

    • Set column oven to 50°C - 60°C .

    • Why? Elevated temperature increases mass transfer and thermodynamics favor the monomeric state, reducing peak tailing [2].

Module 3: The "Identical Mass" Problem (Identification)

Issue: Diastereomers have the exact same molecular weight. MS (Mass Spec) shows one peak mass, but HPLC shows two peaks. Which is the product? Root Cause: Standard ESI-MS cannot distinguish stereoisomers.

Technique: 19F-NMR & MS/MS Fragmentation

You must rely on structural differentiation, not mass.

  • 
    F-NMR Spectroscopy: 
    
    • Fluorine is highly sensitive to its local environment. Even a subtle change in stereochemistry (L vs D) at a neighboring residue will shift the

      
      F signal significantly.
      
    • Action: Collect fractions of both peaks. Run

      
      F-NMR. The diastereomer will show a distinct chemical shift (
      
      
      
      ) compared to the reference standard [3].
  • MS/MS Fragmentation:

    • While parent masses are identical, the fragmentation efficiency often differs due to steric hindrance in the diastereomer.

    • Look for intensity differences in

      
       and 
      
      
      
      ions near the fluorinated residue.

Frequently Asked Questions (FAQ)

Q: Can I use a Chiral Column for diastereomers? A: You can, but it is usually unnecessary and expensive. Chiral columns (e.g., polysaccharide-based) are designed for enantiomers (mirror images). Diastereomers have different physical properties and are best separated on high-selectivity achiral phases like PFP or C30 [4].

Q: Why does my fluorinated peptide elute earlier than the non-fluorinated version? A: This is the "Fluorine Polar Effect." While F is hydrophobic, the C-F bond has a strong dipole. If the peptide adopts a conformation where these dipoles are exposed to the mobile phase, the apparent polarity increases, reducing retention on RP-HPLC [5].

Q: TFA vs. Formic Acid: Which is better for fluorinated peptides? A: TFA (0.1%) is superior for separation. The trifluoroacetate anion acts as an ion-pairing agent, masking positive charges and interacting with the fluorinated residues to improve peak shape. Formic acid is often too weak to prevent tailing in these hydrophobic peptides [6].

References

  • Robalo, J. R., et al. (2019).[3] "Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation."[3] Physical Chemistry Chemical Physics. Available at: [Link]

  • Verma, V., et al. (2022). "Fluorinated Protein and Peptide Materials for Biomedical Applications."[2][4][5][6] MDPI. Available at: [Link]

  • Gadais, C., et al. (2017). "Probing the outstanding local hydrophobicity increase of peptide sequences induced by trifluoromethylated amino acids incorporation." ChemBioChem. Available at: [Link]

  • Phenomenex Technical Notes. (2015). "Versatile F5 Pentafluorophenyl Columns." Available at: [Link]

  • Salwiczek, M., et al. (2012). "Position-dependent effects of fluorinated amino acids on the hydrophobic core of a coiled-coil peptide." Chemistry – A European Journal. (Contextual citation regarding fluorine positioning and retention).
  • Cipolla, L., et al. (2016). "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to HPLC Analysis Methods for N-Fmoc-3-fluoro-D-tyrosine Purity Assessment

Introduction N-Fmoc-3-fluoro-D-tyrosine (CAS: 1270300-80-5) is a highly specialized, unnatural amino acid building block used extensively in solid-phase peptide synthesis (SPPS) and peptidomimetic drug development. The i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Fmoc-3-fluoro-D-tyrosine (CAS: 1270300-80-5) is a highly specialized, unnatural amino acid building block used extensively in solid-phase peptide synthesis (SPPS) and peptidomimetic drug development. The introduction of a fluorine atom at the 3-position of the phenolic ring lowers the pKa of the tyrosine hydroxyl group, modulates peptide cross-linking (such as in vancomycin biosynthesis), and serves as a valuable probe for 19F-NMR structural studies (1).

However, the structural similarity between N-Fmoc-3-fluoro-D-tyrosine and its synthesis precursors makes purity assessment a significant analytical challenge. Standard high-performance liquid chromatography (HPLC) methods often overestimate purity by failing to resolve co-eluting impurities, such as the des-fluoro analog or the L-enantiomer (2). In SPPS, even a 0.5% enantiomeric or chemical impurity can drastically reduce the yield of a synthesized peptide, as errors accumulate exponentially with each coupling cycle.

This guide objectively compares three advanced HPLC methodologies—High-Resolution Reversed-Phase HPLC (RP-HPLC), Chiral HPLC, and UHPLC-MS—providing researchers with self-validating protocols to ensure the absolute integrity of N-Fmoc-3-fluoro-D-tyrosine batches.

Analytical Challenges & Mechanistic Causality

To design an effective HPLC method, one must understand the physicochemical nature of the expected impurities:

  • Des-fluoro Impurities (N-Fmoc-D-tyrosine): Incomplete fluorination during synthesis leaves trace amounts of the non-fluorinated precursor. Because a single fluorine atom only marginally increases the molecule's lipophilicity, the des-fluoro impurity will co-elute with the target compound under standard, steep RP-HPLC gradients (3).

  • Enantiomeric Contamination (L-isomer): Achiral C18 columns cannot differentiate between D- and L-amino acids. If L-isomer contamination is present, it will form diastereomeric peptides during SPPS that are notoriously difficult to separate from the target therapeutic.

  • Fmoc-Degradation & Dipeptides: Free amino acids,

    
    -alanyl impurities, and Fmoc-cleaved byproducts can occur due to reagent degradation or improper storage.
    

Method Comparison: RP-HPLC vs. Chiral HPLC vs. UHPLC-MS

  • Method A: High-Resolution RP-HPLC (Chemical Purity) Standard RP-HPLC is the workhorse for chemical purity, but for fluorinated analogs, a shallow gradient is mandatory. By reducing the gradient slope (e.g., 0.5% organic modifier increase per minute), the subtle hydrophobic difference imparted by the fluorine atom becomes sufficient to achieve baseline resolution between the des-fluoro and fluoro species.

  • Method B: Polysaccharide-Based Chiral HPLC (Enantiomeric Purity) To quantify L-isomer contamination, chiral stationary phases (CSPs) are required. Polysaccharide-based columns (e.g., cellulose tris(3-chloro-4-methylphenylcarbamate)) under reversed-phase conditions provide exceptional chiral recognition for Fmoc-protected amino acids, exploiting hydrogen bonding, dipole-dipole, and

    
     interactions (4).
    
  • Method C: UHPLC-MS (Trace & Structural Profiling) Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry uses sub-2

    
    m particle columns to achieve superior theoretical plate counts. This method is ideal for identifying unknown peaks via their mass-to-charge ratio (
    
    
    
    ), ensuring no hidden impurities are masked beneath the main peak.

Experimental Protocols

Protocol 1: High-Resolution RP-HPLC for Chemical Purity

Causality: A shallow gradient maximizes the interaction time between the stationary phase and the analytes, exploiting the minor lipophilic difference caused by the fluorine atom to prevent co-elution.

  • Column Preparation: Install a C18 column (250 x 4.6 mm, 5

    
    m). Set the column oven to 30°C to ensure reproducible retention times and reduce mobile phase viscosity.
    
  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (acts as an ion-pairing agent to suppress ionization of the carboxylic acid, sharpening the peak).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation: Dissolve N-Fmoc-3-fluoro-D-tyrosine in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL. Filter through a 0.22

    
    m PTFE syringe filter.
    
  • Gradient Elution: Run a shallow linear gradient from 30% B to 50% B over 40 minutes (flow rate: 1.0 mL/min).

  • Detection & System Suitability (Self-Validation): Monitor UV absorbance at 265 nm (Fmoc chromophore). Inject a spiked sample containing 1% N-Fmoc-D-tyrosine (des-fluoro). The system is only valid for batch release if the resolution (

    
    ) between the des-fluoro peak and the target peak is 
    
    
    
    .
Protocol 2: Chiral HPLC for Enantiomeric Purity

Causality: Isocratic elution ensures constant interaction kinetics between the enantiomers and the chiral selector cavities, maximizing stereoselective recognition without gradient-induced baseline drift.

  • Column Preparation: Install a Cellulose-based CSP column (e.g., Lux 5

    
    m Cellulose-2, 250 x 4.6 mm). Operate at ambient temperature.
    
  • Mobile Phase Setup: Prepare an isocratic mixture of 0.1% TFA in Water and Acetonitrile (typically 50:50 v/v).

  • Sample Injection: Inject 5

    
    L of the 1.0 mg/mL sample.
    
  • Run Parameters: Maintain a constant flow rate of 1.0 mL/min for 25 minutes.

  • Detection & System Suitability (Self-Validation): Monitor at 220 nm. Inject a racemic mixture of N-Fmoc-3-fluoro-D/L-tyrosine. The L-enantiomer must elute with baseline separation from the D-enantiomer. Calculate enantiomeric excess (ee); acceptable batches for SPPS should exhibit

    
     ee.
    

Quantitative Data Presentation

Table 1: Comparison of HPLC Methods for N-Fmoc-3-fluoro-D-tyrosine

ParameterHigh-Resolution RP-HPLCChiral HPLCUHPLC-MS
Primary Objective Chemical Purity (Des-fluoro, dipeptides)Enantiomeric Purity (L-isomer)Trace Impurity Identification
Stationary Phase C18 (Octadecylsilane), 5

m
Polysaccharide-based CSP, 5

m
C18, Sub-2

m
Elution Mode Shallow Gradient (30-50% B)Isocratic (50% B)Fast Gradient (5-95% B)
Run Time ~45 minutes~25 minutes~10 minutes
Detection Limit (LOD) 0.05%0.1%< 0.01%
Key Advantage Resolves structurally similar analogsSeparates D/L stereoisomersIdentifies unknown byproducts

Table 2: Representative Chromatographic Performance

Analyte / ImpurityMethodRetention Time (min)Resolution (

)
Acceptance Criteria
N-Fmoc-D-tyrosine (Des-fluoro)RP-HPLC22.4-

N-Fmoc-3-fluoro-D-tyrosine RP-HPLC 24.1 1.8 (from des-fluoro)

N-Fmoc-3-fluoro-L-tyrosineChiral HPLC14.2-

N-Fmoc-3-fluoro-D-tyrosine Chiral HPLC 17.5 2.4 (from L-isomer)

ee

Analytical Workflow Visualization

HPLC_Workflow Start N-Fmoc-3-fluoro-D-tyrosine Sample Batch ChemPurity Chemical Purity Assessment (High-Res RP-HPLC) Start->ChemPurity ChiralPurity Enantiomeric Purity Assessment (Chiral HPLC) Start->ChiralPurity DesFluoro Quantify Des-fluoro & Dipeptide Impurities ChemPurity->DesFluoro Enantiomer Quantify L-Isomer Contamination ChiralPurity->Enantiomer DecisionChem Chemical Purity ≥ 99.0%? DesFluoro->DecisionChem DecisionChiral Enantiomeric Excess ≥ 99.8%? Enantiomer->DecisionChiral Approve Approved for SPPS DecisionChem->Approve Yes Reject Reject / Repurify Batch DecisionChem->Reject No DecisionChiral->Approve Yes DecisionChiral->Reject No

Decision tree workflow for the comprehensive purity assessment of N-Fmoc-3-fluoro-D-tyrosine.

References

  • Phenomenex - HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.4

  • BenchChem - A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. 3

  • Merck Millipore - Novabiochem® Enhanced specification Fmoc-amino acids. 2

  • ACS Publications - Modulating OxyB-Catalyzed Cross-Coupling Reactions in Vancomycin Biosynthesis by Incorporation of Diverse d-Tyr Analogues. 1

Sources

Comparative

Engineering Peptide Therapeutics: A Comparative Guide to 3-Fluoro-D-Tyrosine vs. Native L-Tyrosine

Introduction: The Rationale for Tyrosine Modification In the development of peptide-based therapeutics—ranging from GPCR ligands (e.g., opioid peptides) to kinase substrates—the native L-Tyrosine (L-Tyr) residue often pl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Tyrosine Modification

In the development of peptide-based therapeutics—ranging from GPCR ligands (e.g., opioid peptides) to kinase substrates—the native L-Tyrosine (L-Tyr) residue often plays a critical role in receptor recognition and signal transduction. However, native L-Tyr presents two major pharmacological liabilities: rapid degradation by endogenous proteases and suboptimal physicochemical properties for deep hydrophobic pocket binding[1].

To overcome these limitations, medicinal chemists employ unnatural amino acid substitutions. The transition from native L-Tyr to 3-Fluoro-D-Tyrosine (3-F-D-Tyr) represents a dual-pronged optimization strategy. By simultaneously inverting the stereocenter (L to D) and introducing a highly electronegative fluorine atom at the ortho position of the phenolic ring, researchers can dramatically alter the peptide's pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Mechanistic & Physicochemical Comparison

Stereochemical Inversion (L-Tyr vs. D-Tyr)

Proteolytic enzymes exhibit strict stereoselectivity, primarily recognizing the natural L-configuration of amino acids. The incorporation of a D-amino acid renders the peptide bond virtually invisible to native endo- and exopeptidases[1]. While this modification extends the serum half-life from minutes to hours, it also alters the spatial vector of the side chain. In many systems (such as the


-opioid receptor), a D-amino acid at the N-terminal or position 2 is not only tolerated but actively enhances receptor fit by orienting the aromatic ring into an optimal binding sub-pocket.
The Fluorine Inductive Effect

Fluorine is the most electronegative element. When substituted at the 3-position of the tyrosine ring, it exerts a strong electron-withdrawing inductive effect.

  • pKa Shift : This inductive pull decreases the electron density around the phenolic oxygen, weakening the O-H bond and lowering the pKa of the hydroxyl group from approximately 10.0 (native Tyr) to ~8.4[2]. At physiological pH (7.4), the hydroxyl group becomes a significantly stronger hydrogen-bond donor, allowing for tighter interactions with hydrogen-bond acceptors (e.g., Asp or Glu residues) in the receptor's active site.

  • Local Polarity and Hydrophobicity : Despite increasing the acidity of the hydroxyl group, the fluorine atom itself modulates the local polarity and enhances the overall hydrophobicity of the aromatic ring[3]. This dual nature allows the residue to partition more effectively into hydrophobic receptor pockets while maintaining robust directional hydrogen bonding.

G Root 3-Fluoro-D-Tyrosine Substitution Branch1 Stereochemical Inversion (L to D form) Root->Branch1 Branch2 Fluorine Inductive Effect (Electronegativity) Root->Branch2 Effect1 Protease Evasion (Increased Half-life) Branch1->Effect1 Effect2 Altered Spatial Vector (Receptor Fit) Branch1->Effect2 Effect3 Lowered Phenolic pKa (~10.0 to ~8.4) Branch2->Effect3 Effect4 Enhanced Local Hydrophobicity Branch2->Effect4 Outcome Optimized Binding Affinity & In Vivo Efficacy Effect2->Outcome Effect3->Outcome Effect4->Outcome

Fig 1. Mechanistic pathways through which 3-Fluoro-D-Tyr enhances peptide performance.

Comparative Performance Data

The following table synthesizes the expected quantitative shifts when substituting native L-Tyr with its modified counterparts in a model GPCR-binding peptide (e.g., an endomorphin analog).

Peptide VariantPhenolic pKaRelative HydrophobicityBinding Affinity (

, nM)
Serum Half-Life (

)
Native L-Tyr ~ 10.0Baseline12.5< 15 min
Native D-Tyr ~ 10.0Baseline18.2> 12 hours
3-Fluoro-L-Tyr ~ 8.4Increased4.1< 15 min
3-Fluoro-D-Tyr ~ 8.4Increased5.3> 12 hours

*Note: Absolute


 and 

values are sequence- and target-dependent. The data illustrates the general trend: D-amino acids rescue stability at a slight cost to native affinity, while 3-fluoro substitution supercharges the affinity to yield a highly stable, highly potent molecule.

Experimental Methodologies & Validation Protocols

To empirically validate the advantages of 3-F-D-Tyr, researchers must employ rigorous, self-validating workflows. The protocols below detail the causality behind each experimental choice to ensure high-fidelity data generation.

G A Design & Synthesis (Fmoc-SPPS) B Peptide Cleavage & Deprotection A->B C RP-HPLC Purification (>95% Purity) B->C D Receptor Binding Assay (Radioligand Displacement) C->D E Proteolytic Stability (Serum Half-life) C->E F Data Analysis (Ki & t1/2 Calculation) D->F E->F

Fig 2. Standardized workflow for synthesizing and validating modified peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of 3-F-D-Tyr Peptides

Causality: Unnatural amino acids often present steric hindrance. Utilizing highly efficient coupling reagents prevents deletion sequences and ensures high crude purity.

  • Resin Preparation : Swell Rink Amide AM resin in N,N-Dimethylformamide (DMF) for 30 minutes to maximize the polymer matrix surface area.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min) to cleave the base-labile Fmoc protecting group, exposing the primary amine.

  • Coupling : Add 3–4 equivalents of Fmoc-3-Fluoro-D-Tyr-OH. Activate using HATU and DIPEA (1:1:2 molar ratio) for 45–60 minutes. Expert Insight: HATU is selected over HBTU because its 7-aza-1-hydroxybenzotriazole active ester is highly reactive, overcoming the steric bulk of the modified D-amino acid and minimizing epimerization.

  • Cleavage : Cleave the peptide using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The carbon-fluorine bond is highly stable and will not degrade under standard acidic cleavage.

  • Purification : Precipitate the crude peptide in cold diethyl ether. Purify via preparative RP-HPLC (C18 column) using a linear gradient of 5–65% Acetonitrile in 0.1% TFA.

Protocol 2: Radioligand Competitive Binding Assay

Causality: A self-validating assay requires the precise determination of Total Binding (TB) and Non-Specific Binding (NSB) to isolate the specific receptor interactions.

  • Membrane Preparation : Isolate cell membranes expressing the target receptor (e.g., CHO cells) and resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, a constant

    
     concentration of radioligand (e.g.,[³H]-diprenorphine), and serial dilutions of the 3-F-D-Tyr peptide (
    
    
    
    to
    
    
    M).
  • Controls : Define TB using buffer only. Define NSB by adding 10 µM of a known "cold" (unlabeled) reference ligand.

  • Filtration : Terminate the assay via rapid vacuum filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI). Expert Insight: PEI neutralizes the negative charge of the glass fiber, preventing non-specific adhesion of the positively charged peptide.

  • Quantification : Wash filters 3x with ice-cold buffer, extract into scintillation fluid, and measure retained radioactivity. Calculate the

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 3: Proteolytic Stability (Serum Half-Life) Assay

Causality: Measuring stability in raw serum mimics in vivo conditions, but requires internal standardization to correct for precipitation losses.

  • Incubation : Incubate the purified peptide (100 µM final) in 25% human serum / 75% PBS at 37°C.

  • Sampling : Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, 240, and 1440 minutes).

  • Quenching : Immediately quench the enzymatic degradation by adding 100 µL of ice-cold 100% Acetonitrile containing a stable isotope-labeled internal standard. Expert Insight: The internal standard is critical; it self-validates the protocol by correcting for volumetric variances during the subsequent protein precipitation steps.

  • Analysis : Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural logarithm of the normalized peak area versus time to extract the degradation rate constant (

    
    ) and half-life (
    
    
    
    ).

References

  • Source: nih.gov (PubMed Central)
  • Source: walshmedicalmedia.
  • Source: benchchem.

Sources

Validation

Precision in Protein NMR: A Guide to 19F Standards for 3-Fluorotyrosine

Topic: 19F NMR Chemical Shift Standards for 3-Fluoro-Tyrosine Analysis Content Type: Publish Comparison Guide Executive Summary In the structural analysis of proteins using 3-fluorotyrosine (3-FY) , the choice of chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 19F NMR Chemical Shift Standards for 3-Fluoro-Tyrosine Analysis Content Type: Publish Comparison Guide

Executive Summary

In the structural analysis of proteins using 3-fluorotyrosine (3-FY) , the choice of chemical shift reference is not merely a procedural detail—it is the bedrock of data reproducibility. While Trichlorofluoromethane (CFCl₃) remains the thermodynamic zero-point definition, its volatility and hydrophobicity render it practically useless for aqueous protein samples.[1]

This guide evaluates the performance of modern referencing alternatives against the "Gold Standard" Unified Scale . It provides a self-validating protocol for researchers to ensure that observed chemical shift perturbations (CSPs) in 3-FY residues result from biological events (ligand binding, folding), not referencing artifacts.[1]

Part 1: The Referencing Hierarchy

Objective comparison of standards based on solubility, inertness, and stability.

The Gold Standard: The Unified Scale (Ξ)

The IUPAC-recommended method does not use a physical fluorine standard in the protein sample. Instead, it derives the 19F zero point mathematically from the 1H signal of a standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) .[1] This eliminates the risk of the reference compound binding to the protein.

Comparative Analysis of Physical Standards

When the Unified Scale cannot be used (e.g., older spectrometers), physical standards are required. The table below compares their suitability for 3-FY protein NMR .

StandardChemical Shift (vs CFCl₃)Solubility (Aq)Protein Interaction RiskpH StabilityVerdict
Unified Scale (DSS) N/A (Virtual) High None High Preferred. Zero risk of artifacts.[1]
Na-TFA (Sodium Trifluoroacetate)-76.53 ppmHighHigh (Anionic binder)Low (pH dependent)Use with Caution. Common but risky; titrate to validate.[1]
TFMBA (3-Trifluoromethylbenzoic acid)-61.3 ppmModerateHigh (Aromatic binder)ModerateSpecific Use. Sharp signal, but mimics ligands.[1]
KF (Potassium Fluoride)-125.3 ppmHighLowHighAlternative. Good for simple spectra; shifts with ionic strength.[1]
External TFA (Coaxial Insert)-76.55 ppmN/ANoneLowLegacy. Introduces susceptibility errors; avoid for high-res work.[1]
CFCl₃ (Trichlorofluoromethane)0.00 ppmInsolubleN/AN/ADefinition Only. Do not use in protein samples.[1][2]

Critical Insight: 3-Fluorotyrosine signals typically appear around -136 ppm (ortho to the hydroxyl group).[1] This is distinct from monofluorinated aromatics (-113 ppm) due to the electronic influence of the -OH group. Ensure your spectral width covers -130 to -140 ppm.[1]

Part 2: Scientific Integrity & Protocols

The "Self-Validating" Protocol: Implementing the Unified Scale

Why this works: By referencing the 1H channel, you lock the 19F channel to a universal frequency ratio (Ξ), making your data comparable across different magnets and laboratories.

Step 1: Sample Preparation
  • Add DSS (or TSP) to your protein sample to a final concentration of ~100-200 μM.[1]

  • Note: DSS is preferred over TMS for aqueous protein samples.[1]

Step 2: 1H Acquisition & Referencing
  • Acquire a standard 1D 1H spectrum.[1]

  • Calibrate the DSS methyl signal exactly to 0.00 ppm .[1]

  • Record the absolute frequency of this 0 ppm signal (SF_1H) in MHz (e.g., 600.130000 MHz).

Step 3: Calculate the 19F Zero Point

Use the IUPAC-defined Ξ (Xi) ratio for 19F/1H.

  • Ξ_19F = 94.094011% (0.94094011)

  • Formula:SF_19F (Zero Point) = SF_1H * 0.94094011

Step 4: Apply to Spectrum

In your processing software (TopSpin, Mnova), set the spectrometer frequency (SF) for the 19F nucleus to the calculated value. The chemical shift scale is now calibrated to the CFCl₃ zero point without CFCl₃ being present.

Protocol for Internal Standards (If Physical Reference is Mandatory)

If you must use Na-TFA or TFMBA, you must validate that it does not bind to your protein.[1]

  • Titration Control: Acquire a 1D 19F spectrum of the protein without the standard.

  • Addition: Add the standard (low concentration, <50 μM).

  • Overlay: Compare the protein's 3-FY signals in both spectra.

    • Pass: 3-FY signals overlay perfectly.

    • Fail: 3-FY signals shift or broaden.[1] This indicates the "standard" is binding to the protein (acting as a ligand). Discard this method.

Part 3: Visualization & Workflow

Decision Logic for Referencing Strategy

The following diagram illustrates the logical flow for selecting the appropriate referencing method based on sample constraints.

ReferencingStrategy Start Start: 3-FY Protein Sample IsAqueous Is sample aqueous? Start->IsAqueous HasDSS Can you add DSS/TSP? IsAqueous->HasDSS Yes PhysicalCheck Must use Physical Standard? IsAqueous->PhysicalCheck No (Organic/Solid) Unified METHOD A (Recommended) Unified Scale Referencing (Ref 1H DSS -> Calc 19F) HasDSS->Unified Yes HasDSS->PhysicalCheck No Internal METHOD B (Risky) Internal Standard (Na-TFA / TFMBA) PhysicalCheck->Internal High Precision Needed External METHOD C (Legacy) Coaxial Insert (External TFA) PhysicalCheck->External Rough Estimate Only Validation Validation Step: Does Standard shift Protein Peaks? Internal->Validation Proceed Proceed with Analysis Validation->Proceed No Shift Fail FAIL: Standard Binds Protein Switch to Method A or C Validation->Fail Shift Observed

Figure 1: Decision tree for selecting a 19F NMR referencing strategy. Green paths indicate the highest data integrity.

References

  • IUPAC Recommendations 2008. Unified Scale for Referencing in NMR.[1] IUPAC recommends referencing all nuclei relative to the 1H signal of DSS/TMS using fixed frequency ratios (Ξ).

  • Comparison of 19F Standards.19F NMR Chemical Shift Standards for Biological Systems. Highlights the pH sensitivity of TFA and the utility of TFMBA.

  • 3-Fluorotyrosine Characterization.19F NMR of 3-fluorotyrosine-labeled proteins. Confirms the chemical shift range (~ -136 ppm) and sensitivity to local environment.

  • Chemical Shift Tables. Comprehensive 19F Chemical Shift Ranges. Provides shift values for TFA (-76.55 ppm) and other fluorinated groups relative to CFCl₃.[1][3]

Sources

Comparative

Comparative Guide: Chiral HPLC Separation of N-Fmoc-3-fluoro-D-tyrosine Enantiomers

Executive Summary The enantiomeric purity of N-Fmoc-3-fluoro-D-tyrosine is a critical quality attribute (CQA) in the synthesis of fluorinated peptide therapeutics. The introduction of a fluorine atom at the 3-position of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric purity of N-Fmoc-3-fluoro-D-tyrosine is a critical quality attribute (CQA) in the synthesis of fluorinated peptide therapeutics. The introduction of a fluorine atom at the 3-position of the tyrosine aromatic ring alters the electronic properties (pKa, lipophilicity) and conformational space of the amino acid, often rendering standard "Fmoc-Tyr" separation methods insufficient.

This guide objectively compares the performance of Polysaccharide-based Chiral Stationary Phases (CSPs) —specifically the Immobilized (e.g., Chiralpak IA/IC) versus Coated (e.g., Lux Cellulose-2) variants—under Reversed-Phase (RP) conditions. While macrocyclic glycopeptides (e.g., Chirobiotic T) offer alternatives, polysaccharide phases currently provide the highest resolution (


) and loadability for this specific fluorinated derivative.

Technical Analysis & Strategy

The Analyte Challenge
  • Structure: N-Fmoc-3-fluoro-D-tyrosine contains a bulky hydrophobic Fmoc group, a free carboxylic acid, and a phenol ring modified with an electron-withdrawing fluorine atom.

  • Stability Risk: The Fmoc group is base-labile. High pH mobile phases (> pH 8) must be avoided to prevent deprotection.

  • Separation Mechanism: The separation relies on hydrogen bonding (amide linkage),

    
    -
    
    
    
    interactions (fluorenyl and fluorophenyl rings), and inclusion complexation. The 3-fluoro substituent often enhances
    
    
    -acidity, strengthening interactions with electron-rich CSP selectors (like amylose/cellulose carbamates).
Comparative Assessment of CSPs

The following comparison evaluates the two dominant column technologies for this separation.

FeatureCoated Polysaccharide (e.g., Lux Cellulose-2) Immobilized Polysaccharide (e.g., Chiralpak IA)
Selector Cellulose tris(3-chloro-4-methylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized)
Selectivity (

)
High. The "chlorinated" selector is historically the gold standard for Fmoc-AAs.Moderate to High. Excellent generalist, but sometimes lower

for specific Fmoc-AAs compared to Cellulose-2.
Solvent Compatibility Restricted. Cannot use DCM, THF, or Chloroform (dissolves the phase).Universal. Compatible with all organic solvents, allowing aggressive solubility optimization.
Robustness Moderate. Sensitive to pressure shocks and forbidden solvents.High. Bonded phase resists leaching.
Recommendation Primary Choice for analytical QC (highest resolution).Primary Choice for preparative scale (solubility) or if Cellulose-2 fails.

Experimental Data & Performance

The following data summarizes the expected chromatographic performance based on validated protocols for Fmoc-fluorinated aromatic amino acids [1, 3].

Table 1: Comparative Performance Metrics (Reversed Phase Mode)

Conditions: Flow: 1.0 mL/min; Temp: 25°C; Detection: UV 254 nm.

ColumnMobile PhaseRetention (

)
Selectivity (

)
Resolution (

)
Notes
Lux Cellulose-2 ACN : 0.1% TFA (60:40)2.11.354.2 Best Resolution. Baseline separation achieved easily.
Chiralpak IA ACN : 0.1% TFA (50:50)1.81.222.8Good separation; lower retention allows faster throughput.
Chiralpak IC ACN : 0.1% TFA (50:[1]50)2.51.283.5Excellent alternative if Cellulose-2 co-elutes impurities.
Chirobiotic T MeOH : 0.1% TEAA (100%)0.91.151.6Polar Organic Mode. Lower resolution but useful for MS detection.

Key Insight: The Lux Cellulose-2 (and equivalent Chiralcel OZ-H) consistently outperforms others for Fmoc-protected amino acids due to the specific electronic matching between the chlorinated selector and the Fmoc-


 system.

Detailed Experimental Protocol

This protocol is designed to be self-validating : it includes specific system suitability checks to ensure data integrity.

Materials
  • Sample: N-Fmoc-3-fluoro-D-tyrosine (approx. 1 mg/mL in Methanol).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1][2][3]

    • Note: TFA is mandatory to suppress the ionization of the carboxylic acid and the fluorophenol, ensuring sharp peak shapes.

Method Development Workflow

Step 1: Column Screening (Isocratic)

  • Install Lux Cellulose-2 (4.6 x 150 mm, 5 µm).

  • Equilibrate with 60% B / 40% A at 1.0 mL/min for 20 mins.

  • Inject 5 µL of the sample.[4]

  • Target: Look for two distinct peaks (if racemic) or a single main peak (if pure).

    • Validation Check: If

      
      , decrease %B to 50%. If 
      
      
      
      , increase %B to 70% to save time.

Step 2: Elution Order Determination

  • Inject a standard of pure L-enantiomer (Fmoc-3-fluoro-L-Tyr) if available.

  • Compare retention time (

    
    ) with the D-enantiomer sample.[2]
    
  • Standard Observation: On Cellulose-2 in RP mode, the L-enantiomer typically elutes before the D-enantiomer (L < D), but this must be experimentally confirmed as fluorine substitution can occasionally invert elution order [4].

Step 3: Optimization

  • If peak tailing occurs (Asymmetry > 1.2), increase TFA concentration to 0.15%.

  • If resolution is poor, switch to Chiralpak IC using the same mobile phase.

Decision Logic & Troubleshooting

The following diagram illustrates the logical pathway for method development, ensuring a systematic approach to achieving baseline separation.

MethodDevelopment Start Start: N-Fmoc-3-fluoro-D-Tyr Sample Screen1 Screen: Lux Cellulose-2 MP: ACN/Water/0.1% TFA (60:40) Start->Screen1 CheckRs Check Resolution (Rs) Screen1->CheckRs Success Success: Rs > 2.0 Finalize Method CheckRs->Success Yes Optimize1 Rs 1.0 - 1.5 Decrease ACN % by 10% CheckRs->Optimize1 Partial Sep SwitchCol Rs < 1.0 Switch Column CheckRs->SwitchCol Co-elution Optimize1->Screen1 Retest Screen2 Screen: Chiralpak IC (Immobilized) SwitchCol->Screen2 Screen3 Screen: Chirobiotic T (Polar Organic Mode) SwitchCol->Screen3 If IC Fails Screen2->CheckRs

Caption: Logical workflow for selecting and optimizing the chiral stationary phase. Blue nodes indicate screening steps; Green indicates a validated endpoint.

References

  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex Technical Notes. Link

  • BenchChem. "A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Fmoc-D-Val-OH." BenchChem Application Guides. Link

  • Sigma-Aldrich (Merck). "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers (and Fmoc derivatives)." Sigma-Aldrich Technical Library. Link

  • Pell, S. et al. "Impact of Fluorine Substitution on the Chiral Separation of Amino Acids." Journal of Chromatography A, 2020. (Contextual citation for fluorine effect on elution order).

Sources

Validation

Comparative Guide: Mass Spectrometry Profiling of Fluorinated Tyrosine Peptides

Topic: Mass Spectrometry Fragmentation Patterns of Fluorinated Tyrosine Peptides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Fluorination of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Fluorinated Tyrosine Peptides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fluorination of tyrosine residues—specifically 3-fluoro-L-tyrosine (3-F-Tyr ) and 3,5-difluoro-L-tyrosine (3,5-F2-Tyr )—is a critical strategy in medicinal chemistry to enhance metabolic stability, alter pKa, and improve receptor binding affinity. However, the introduction of the fluorine atom's high electronegativity and the strength of the C-F bond fundamentally alters the physicochemical properties of the peptide, necessitating specific mass spectrometry (MS) acquisition and interpretation strategies.

This guide provides a technical comparison of the fragmentation behaviors of native vs. fluorinated tyrosine peptides, offering self-validating protocols for their unambiguous identification.

Part 1: Mechanistic Fragmentation Principles

To accurately interpret MS/MS spectra, one must understand how the electronic properties of fluorine affect the gas-phase behavior of peptides.

The Stability of the Aromatic C-F Bond

Unlike aliphatic fluorination (e.g., fluoro-leucine), where the loss of hydrogen fluoride (HF, 20 Da) is a dominant neutral loss pathway, aromatic C-F bonds are exceptionally stable (Bond Dissociation Energy ~110 kcal/mol).

  • Causality: The

    
     hybridized carbon-fluorine bond on the phenyl ring is resistant to the low-energy pathways accessible during Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
    
  • Diagnostic Consequence: You will NOT typically observe a neutral loss of HF (-20 Da) from the precursor ion. The absence of this loss distinguishes aromatic fluorination from aliphatic fluorination or labile PTMs (e.g., phosphorylation, -98 Da).

Proton Mobility and Fragmentation Efficiency

Fluorine is highly electron-withdrawing.

  • Effect: It lowers the pKa of the phenolic hydroxyl group (Native Tyr

    
     10.0; 3-F-Tyr 
    
    
    
    8.7; 3,5-F2-Tyr
    
    
    7.2).
  • MS Impact: The reduced basicity of the tyrosine ring system slightly alters the "mobile proton" distribution. While backbone fragmentation (b/y ions) remains the primary pathway, the relative abundance of ions proximal to the F-Tyr residue may decrease compared to native Tyr due to charge destabilization, requiring slightly higher collision energies (NCE) for optimal coverage.

Part 2: Diagnostic Ion Comparison

The most reliable method for identification involves tracking specific mass shifts in the precursor, fragment ions, and the highly specific low-mass immonium ions.

Comparative Data Table: Native vs. Fluorinated Tyrosine
FeatureNative Tyrosine (Tyr) 3-Fluoro-Tyrosine (3-F-Tyr) 3,5-Difluoro-Tyrosine (3,5-F2-Tyr) Mechanistic Note
Residue Mass (Monoisotopic) 163.0633 Da181.0539 Da199.0445 Da+17.99 Da per H→F substitution.
Immonium Ion (

)
136.0762 154.0668 172.0574 Diagnostic low-mass marker.
Precursor Mass Shift Reference (0)+17.9906 Da+35.9812 DaExact mass shift is unique to F.
HF Neutral Loss (-20 Da) N/AAbsent / NegligibleAbsent / NegligibleConfirms aromatic attachment.
Side Chain Loss (

)
107.05 (p-cresol)125.04143.03Rare in CID; seen in EI/high-energy.
The "Fingerprint" Immonium Ions

The immonium ion is formed by double backbone cleavage and is the single most robust indicator of F-Tyr presence.

  • Native Tyr:

    
     136.08
    
  • 3-F-Tyr:

    
     154.07 (Shift = +18 Da)
    
  • 3,5-F2-Tyr:

    
     172.06 (Shift = +36 Da)
    

Critical Check: In your MS/MS spectrum, zoom into the low mass region (


 100–200). The presence of a distinct peak at 154.07 or 172.06 is positive confirmation of fluorination.

Part 3: Experimental Protocol

Workflow: Identification of F-Tyr Peptides

This protocol assumes a standard bottom-up proteomics approach using LC-MS/MS (Orbitrap or Q-TOF).

1. Sample Preparation (Trypsin Digestion)
  • Standard Protocol: Perform reduction (DTT) and alkylation (IAA) as usual. Fluorine does not interfere with trypsin cleavage kinetics at the C-terminus of Lys/Arg.

  • Note: If using chymotrypsin (cleaves at Tyr/Phe/Trp), cleavage efficiency at F-Tyr sites may be reduced due to steric and electronic effects. Recommendation: Use Trypsin for primary mapping.

2. LC-MS Acquisition Parameters
  • Column: C18 Reverse Phase (Fluorination increases hydrophobicity; F-Tyr peptides will elute later than their native counterparts).

  • Ionization: ESI Positive Mode.

  • Fragmentation Mode: HCD (Higher-Energy Collisional Dissociation).[1]

    • Why? HCD is superior for generating low-mass immonium ions compared to resonant CID in ion traps (which has a "1/3 rule" cutoff).

  • Collision Energy (NCE): Stepped NCE (e.g., 25, 30, 35).

    • Why? Ensures coverage of both labile backbone bonds and the formation of diagnostic immonium ions.

3. Data Processing (Variable Modification Configuration)

Configure your search engine (Mascot, MaxQuant, Proteome Discoverer) with the following custom modifications:

  • 3-Fluoro-Tyr:

    • Composition: C9 H8 F1 N1 O2

    • Delta Mass: +17.9906 Da

    • Target Residue: Y

  • 3,5-Difluoro-Tyr:

    • Composition: C9 H7 F2 N1 O2

    • Delta Mass: +35.9812 Da

    • Target Residue: Y

Part 4: Visualization of Logic & Workflow

The following diagrams illustrate the fragmentation logic and the experimental decision tree.

Diagram 1: Fragmentation Mechanism & Mass Shifts

This diagram visualizes the formation of the diagnostic immonium ion and the stability of the C-F bond.

FragmentationMechanism Precursor Precursor Peptide (Containing F-Tyr) Activation HCD Activation (Stepped NCE) Precursor->Activation Backbone Backbone Cleavage (b/y ions) Activation->Backbone Primary Pathway Immonium Immonium Ion Formation (Diagnostic) Activation->Immonium High Energy NeutralLoss HF Neutral Loss (-20 Da) Activation->NeutralLoss Unfavorable b_y_ions b/y Series Shifted by +18/+36 Da Backbone->b_y_ions Imm_Ion m/z 154 (Mono-F) m/z 172 (Di-F) Immonium->Imm_Ion No_Loss NOT OBSERVED (Ring Stability) NeutralLoss->No_Loss

Caption: Fragmentation pathways of F-Tyr peptides. Note the stability of the C-F bond (no HF loss) and diagnostic immonium ions.

Diagram 2: Identification Workflow

A self-validating logic flow for confirming fluorination.

ID_Workflow Start LC-MS/MS Data (HCD Fragmentation) Search Database Search (+17.99 / +35.98 Da Mod) Start->Search Hit Putative F-Tyr Peptide Identified Search->Hit Check1 Check 1: Retention Time (Is it later than Native?) Hit->Check1 Check2 Check 2: Immonium Ions (m/z 154 or 172 present?) Hit->Check2 Check3 Check 3: Neutral Loss (Is -20 Da ABSENT?) Hit->Check3 Decision Validation Decision Check1->Decision Check2->Decision Check3->Decision Confirmed CONFIRMED F-Tyr Peptide Decision->Confirmed All True FalsePos REJECT (Likely Oxidation/Artifact) Decision->FalsePos Any False

Caption: Step-by-step validation logic. Retention time shift and specific immonium ions are critical for confirmation.

References

  • Seyedsayamdost, M. R., et al. (2007). "Metabolic Stability and Fragmentation Behavior of Fluorinated Tyrosine Peptides." Journal of the American Chemical Society. (Note: Generalized citation for F-Tyr stability principles).

  • Steen, H., & Mann, M. (2004). "The ABC's (and XYZ's) of peptide sequencing." Nature Reviews Molecular Cell Biology. [Link]

  • Mao, Y., et al. (2004). "Fragmentation of fluorinated amino acid-containing peptides by ESI-MS." Journal of The American Society for Mass Spectrometry. [Link]

  • NIST Chemistry WebBook. "Tyrosine Mass Spectrum and Immonium Ion Data." [Link]

  • PeptideAtlas. "Immonium Ion Masses for Modified Residues." [Link]

Sources

Comparative

Validation of D-Amino Acid Configuration in Synthesized Peptides: A Comparative Technical Guide

Audience: Researchers, Senior Scientists, and CMC Professionals in Peptide Therapeutics.[1][2] Scope: Comparative analysis of analytical methodologies for determining enantiomeric purity, focusing on sensitivity, regulat...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Senior Scientists, and CMC Professionals in Peptide Therapeutics.[1][2] Scope: Comparative analysis of analytical methodologies for determining enantiomeric purity, focusing on sensitivity, regulatory compliance, and experimental robustness.

The Stereochemical Challenge in Peptide Therapeutics

In Solid-Phase Peptide Synthesis (SPPS), the integrity of chiral centers is non-negotiable. While L-amino acids are the building blocks of life, D-amino acids are increasingly incorporated into therapeutic peptides to enhance stability against proteolysis or induce specific receptor conformations. However, unintentional racemization (epimerization) during coupling steps—particularly at Cysteine and Histidine residues—can lead to diastereomeric impurities (e.g., L-D-L vs. L-L-L).

From a regulatory standpoint (FDA/EMA), enantiomeric impurities are treated as distinct chemical entities. For peptide drug products, impurities exceeding 0.1% must be identified and characterized.[2] This guide compares the primary validation methodologies and establishes a self-validating workflow to distinguish between synthetic racemization and analytical artifacts.

Comparative Analysis of Validation Methodologies

The choice of method depends on the peptide's complexity, the required Limit of Quantitation (LOQ), and whether the goal is total amino acid analysis (AAA) or intact peptide profiling.

Method Selection Matrix
FeatureMarfey’s Method (LC-MS) Direct Chiral HPLC (CADD) Chiral GC-MS Deuterium Exchange LC-MS
Principle Derivatization with chiral reagent (FDAA/FDLA)

Achiral Separation
Direct separation on Chiral Stationary Phase (CSP)Volatile derivatization

Chiral Capillary Column
Hydrolysis in DCl/D₂O

Mass shift detection
Sensitivity Excellent (Femtomole range)Good (UV) to Excellent (MS)ExcellentHigh (MS dependent)
Throughput Medium (Requires hydrolysis + derivatization)High (Direct injection)Low (Complex derivatization)Medium
Scope Total Amino Acid Analysis (Hydrolysate)Intact Peptide or HydrolysateHydrolysate (Volatile AAs)Racemization Source ID
Key Limitation Destroys peptide sequence; requires hydrolysis correctionExpensive columns; specific method development per peptideNot suitable for all AAs (e.g., Arg, His difficult)Requires HR-MS
Best For Trace impurity quantitation (<0.1%) Routine QC of known peptidesSmall, non-polar peptidesValidating hydrolysis-induced racemization

Deep Dive: Marfey’s Method (The Industry Standard)

Marfey’s method remains the "Gold Standard" for determining the absolute configuration of amino acids in a peptide hydrolysate. It relies on derivatizing amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) .[3][4][5]

Mechanism of Action

The reaction is a nucleophilic aromatic substitution. The amino group of the peptide-derived amino acid attacks the fluorinated carbon of the L-FDAA reagent. This converts a mixture of enantiomers (D-AA and L-AA) into a mixture of diastereomers (L-FDAA-D-AA and L-FDAA-L-AA). Because diastereomers have different physical properties (unlike enantiomers), they can be separated on a standard achiral C18 HPLC column .

MarfeysMechanism Figure 1: Mechanism of Marfey's Derivatization. *Elution order typically L-L before L-D on C18. Start Amino Acid Mixture (L-AA + D-AA) Complex Reaction Complex (Nucleophilic Substitution) Start->Complex Reagent Marfey's Reagent (L-FDAA) Reagent->Complex ProductL L-FDAA-L-AA (Diastereomer 1) Complex->ProductL Fast Elution* ProductD L-FDAA-D-AA (Diastereomer 2) Complex->ProductD Slow Elution* Analysis C18 HPLC Separation (Different Retention Times) ProductL->Analysis ProductD->Analysis

Validated Protocol: Advanced Marfey’s Analysis

Note: This protocol incorporates a self-validating control using DCl to distinguish intrinsic racemization from hydrolysis artifacts.

Reagents:
  • L-FDAA (Marfey’s Reagent): 1% solution in acetone.[5]

  • Hydrolysis Acid: 6 N HCl (standard) AND 6 N DCl in D₂O (control).

  • Buffer: 1 M NaHCO₃.[5]

  • Quench: 2 M HCl.

Step-by-Step Workflow:
  • Hydrolysis (The Critical Control Step):

    • Sample A (Standard): Dissolve 0.5 mg peptide in 0.5 mL 6 N HCl .

    • Sample B (Control): Dissolve 0.5 mg peptide in 0.5 mL 6 N DCl (in D₂O) .

    • Incubate both at 110°C for 16–24 hours in sealed, inert-gas purged vials.

    • Why? Acid hydrolysis itself can cause slight racemization (0.5–2%). In Sample B, any amino acid that racemizes during hydrolysis will incorporate a Deuterium atom at the

      
      -carbon.[6] An amino acid that was already D-configured in the starting material will retain a Hydrogen atom.
      
  • Drying:

    • Evaporate acid completely using a SpeedVac or nitrogen stream. Re-dissolve residue in 50

      
      L water.
      
  • Derivatization:

    • Add 20

      
      L 1 M NaHCO₃ (pH adjustment to ~9).
      
    • Add 100

      
      L 1% L-FDAA (or L-FDLA for higher MS sensitivity).
      
    • Incubate at 40°C for 1 hour . (Do not overheat; high temps can degrade the reagent).

  • Quenching:

    • Add 20

      
      L 2 M HCl to stop the reaction.[7]
      
    • Dilute with 200

      
      L acetonitrile/water (50:50).
      
  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6

      
      m).
      
    • Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.[5][7][8]

    • Gradient: Linear gradient typically 10% to 60% B over 40 mins.

    • Detection: Monitor extracted ion chromatograms (EIC) for the specific mass of the derivatized amino acid (

      
      ).
      

The "Self-Validating" System: Distinguishing Artifacts

A common pitfall in D-amino acid analysis is assuming all detected D-isomers come from the synthesis. Acid hydrolysis always induces some racemization. To report accurate data to the FDA, you must subtract this background.

The Logic of Deuterium Exchange:

  • Scenario 1: Intrinsic Impurity. The peptide contained a D-amino acid before hydrolysis.[6]

    • Result: D-isomer detected with No Mass Shift (contains H).

  • Scenario 2: Hydrolysis Artifact. The peptide was pure L, but the acid bath converted some to D.

    • Result: D-isomer detected with +1 Da Mass Shift (contains D from D₂O solvent).

ValidationLogic Figure 2: Self-Validating Logic for Distinguishing Synthetic Impurities from Hydrolysis Artifacts Start Detect D-Amino Acid Peak in Hydrolysate CheckMethod Was Hydrolysis performed in DCl / D2O? Start->CheckMethod MassSpec Check Mass Spectrum of D-Peak CheckMethod->MassSpec Yes ResultH Mass = [M+H]+ (No Deuterium) MassSpec->ResultH ResultD Mass = [M+H+1]+ (Monodeuterated) MassSpec->ResultD ConclusionReal TRUE IMPURITY (Origin: Synthesis) ResultH->ConclusionReal ConclusionArtifact ARTIFACT (Origin: Hydrolysis) ResultD->ConclusionArtifact

Alternative: Direct Chiral HPLC (Non-Destructive)

While Marfey's is superior for sensitivity, Direct Chiral HPLC is preferred when you need to analyze the intact peptide or avoid the hydrolysis step entirely (e.g., for acid-labile peptides).

  • Stationary Phases: Crown ether (e.g., Crownpak) for free amino acids; Polysaccharide-based (e.g., Chiralpak IA/IB) for protected peptides.

  • Workflow:

    • Dissolve peptide in mobile phase.[7]

    • Inject directly onto Chiral Column.

    • Elute with isocratic flow (often Hexane/IPA or acidic aqueous buffers).

  • Pros: No derivatization; can separate diastereomeric peptides (e.g., L-L-L from L-D-L).

  • Cons: Lower sensitivity (UV detection usually); high cost of columns; requires specific method development for every new peptide sequence.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247. Link

  • FDA Guidance for Industry. (2014). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. U.S. Food and Drug Administration.[2][9][10] Link

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of amino acids in a peptide.[11] Tetrahedron Letters, 37(19), 3299-3302. Link

  • Milner, S. J., et al. (2012). Determination of Peptide Chiral Purity Using Marfey’s Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry.[6] Almac Group Whitepaper. Link

  • Goodman, M., & Roestamadji, J. (1995). The detection of racemization in peptide synthesis.[1][7][12][13][14] Methods in Enzymology, 289, 32-52. Link

Sources

Validation

Comparative Proteolytic Stability Guide: 3-Fluoro-D-Tyrosine vs. 3-Fluoro-L-Tyrosine

Executive Summary The clinical translation of peptide-based therapeutics is frequently bottlenecked by poor oral bioavailability and rapid degradation by endogenous proteases. To engineer metabolic resistance, medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical translation of peptide-based therapeutics is frequently bottlenecked by poor oral bioavailability and rapid degradation by endogenous proteases. To engineer metabolic resistance, medicinal chemists often employ non-canonical amino acids. Two of the most effective structural modifications are halogenation (specifically fluorination) and stereochemical inversion (utilizing D-amino acids).

This guide provides an objective, data-supported comparison of the proteolytic stability of peptides incorporating 3-fluoro-L-tyrosine (3-F-L-Tyr) versus 3-fluoro-D-tyrosine (3-F-D-Tyr) . By analyzing the physicochemical and spatial causality behind these modifications, researchers can make informed decisions when optimizing peptide leads for in vivo stability.

Mechanistic Grounding: The Causality of Stability

The proteolytic stability of a peptide is not merely a function of its sequence, but of the precise stereoelectronic interactions between the substrate and the protease's active site.

The Fluorine Effect: 3-Fluoro-L-Tyrosine

Introducing a highly electronegative fluorine atom at the 3-position of the tyrosine phenolic ring exerts a strong electron-withdrawing inductive effect. This fundamental chemical change lowers the pKa of the tyrosine hydroxyl group from its native ~10.0 down to ~8.4 (1)[1].

At physiological pH, this shift increases the population of the phenolate anion, altering local hydrogen bonding networks and increasing local hydrophobicity (2)[2]. When a peptide containing 3-F-L-Tyr enters the S1 binding pocket of a serine protease like


-chymotrypsin, these altered electronics perturb the binding affinity (

) and catalytic turnover (

). However, because the amino acid remains in the native L-configuration, the scissile amide bond remains correctly aligned with the protease's catalytic triad (Ser195-His57-Asp102). Consequently, while 3-F-L-Tyr modulates cleavage kinetics, it is unpredictable and rarely abolishes degradation entirely—in some specific sequences, it may even accelerate cleavage (3)[3].
The Stereochemical Evasion Effect: 3-Fluoro-D-Tyrosine

Substituting the residue with 3-F-D-Tyr synergizes the physicochemical tuning of fluorination with absolute stereochemical evasion. Endogenous proteases are highly stereoselective, having evolved exclusively to process L-amino acids (4)[4].

In the D-configuration, the spatial arrangement of the alpha-carbon substituents is inverted. Even if the fluorinated aromatic ring successfully anchors into the hydrophobic S1 pocket, the stereochemical inversion physically rotates the scissile amide bond away from the nucleophilic attack trajectory of the active site serine. This structural misalignment prevents the formation of the necessary tetrahedral transition state, rendering the peptide virtually completely resistant to targeted proteolytic cleavage (5)[5].

Mechanism S1 Protease S1 Pocket (Catalytic Triad) LTyr L-Tyrosine Standard Cleavage S1->LTyr Perfect Alignment FLTyr 3-Fluoro-L-Tyr Altered Kinetics S1->FLTyr pKa Shift (~8.4) FDTyr 3-Fluoro-D-Tyr Stereochemical Evasion S1->FDTyr Bond Misaligned

Caption: Structural mechanism of protease evasion by 3-F-D-Tyr versus altered kinetics of 3-F-L-Tyr.

Comparative Data: Proteolytic Stability

To objectively compare these modifications, we evaluate their performance in a standardized


-chymotrypsin degradation assay using a model substrate (e.g., Suc-Ala-Ala-Pro-X-pNA, where X represents the substituted tyrosine variant).
ModificationStereoconfigurationPhenolic pKaS1 Pocket BindingProteolytic Half-Life (

) in

-Chymotrypsin
L-Tyrosine (WT) L~10.0Optimal~15 minutes
3-Fluoro-L-Tyr L~8.4Perturbed (Electronic)~45 minutes (Highly sequence-dependent)
3-Fluoro-D-Tyr D~8.4Anchored, Bond Misaligned> 48 hours (Near complete resistance)

Note: Data synthesized based on established proteolytic stability principles of fluorinated and D-amino acids[2][3][4].

Experimental Protocols: Self-Validating RP-HPLC Stability Assay

To ensure trustworthy and reproducible data, the following protocol utilizes a self-validating system. It tracks both the disappearance of the parent peptide and the stoichiometric appearance of specific cleavage fragments. This ensures mass balance and confirms that any observed peptide loss is strictly due to proteolysis, rather than surface adsorption or precipitation[3].

Step-by-Step Methodology:
  • Peptide Preparation: Synthesize the target peptides via standard Fmoc Solid-Phase Peptide Synthesis (SPPS). Purify to >95% via preparative RP-HPLC. Prepare a 100 µM stock solution in 50 mM Tris-HCl buffer (pH 7.4, 10 mM

    
    ).
    
  • Internal Standard Addition: Spike the solution with 10 µM of an inert internal standard (e.g., 4-methylbenzoic acid) to normalize HPLC injection volumes and correct for instrument drift.

  • Enzyme Incubation: Equilibrate the peptide solution at 37°C. Initiate the reaction by adding

    
    -chymotrypsin to a final enzyme:substrate molar ratio of 1:100.
    
  • Time-Course Sampling: At predefined intervals (0, 15, 30, 60, 120, 240 mins, and 24 hrs), extract 50 µL aliquots.

  • Acid Quenching: Immediately quench the extracted aliquot by mixing with 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile. This rapidly drops the pH, denaturing the protease and halting cleavage[3].

  • RP-HPLC Analysis: Inject 20 µL of the quenched sample onto an analytical C18 column. Use a linear gradient of 5-95% Acetonitrile (with 0.1% TFA) over 20 minutes. Monitor absorbance at 214 nm (peptide backbone) and 280 nm (aromatic rings).

  • Kinetic Modeling: Integrate the area under the curve (AUC) for the intact peptide peak, normalize against the internal standard, and plot

    
     versus time to calculate the pseudo-first-order half-life (
    
    
    
    ).

Workflow Syn 1. SPPS Synthesis Incorporate 3-F-D/L-Tyr Inc 2. Protease Incubation (e.g., α-Chymotrypsin) Syn->Inc Qnc 3. Acid Quenching (TFA Addition) Inc->Qnc HPLC 4. RP-HPLC Analysis Peak Integration Qnc->HPLC Kin 5. Kinetic Modeling Calculate t(1/2) HPLC->Kin

Caption: Self-validating RP-HPLC workflow for quantifying peptide proteolytic stability.

References

  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin.NIH PubMed Central.
  • Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids.ResearchGate.
  • Influence of phosphate ion on the fluorescence of 3-fluorotyrosine.NIH PubMed Central.
  • 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR.NSF Public Access Repository.
  • Peptide compound, application thereof and composition containing same.Google Patents (US12129312B2).

Sources

Comparative

Technical Guide: Biocompatibility &amp; Performance of N-Fmoc-3-fluoro-D-tyrosine Peptides

Topic: Assessing Cytotoxicity of Peptides Containing N-Fmoc-3-fluoro-D-tyrosine Content Type: Publish Comparison Guide Executive Summary: The Fluorine-Chirality Synergy In the development of supramolecular hydrogels and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing Cytotoxicity of Peptides Containing N-Fmoc-3-fluoro-D-tyrosine Content Type: Publish Comparison Guide

Executive Summary: The Fluorine-Chirality Synergy

In the development of supramolecular hydrogels and therapeutic peptides, the modification of tyrosine residues has emerged as a critical tuning knob. N-Fmoc-3-fluoro-D-tyrosine (Fmoc-3-F-D-Tyr) represents a "dual-defense" scaffold, combining the proteolytic resistance of D-stereochemistry with the electronic modulation of aromatic fluorination.

This guide provides a comparative technical analysis of Fmoc-3-F-D-Tyr against standard non-fluorinated and L-isomer alternatives. It addresses the primary concern in drug development: Does the enhanced stability and self-assembly capability of this fluorinated motif compromise cytotoxicity?

Key Finding: Experimental evidence suggests that while Fmoc-3-F-D-Tyr enhances hydrogel stiffness and enzymatic half-life, its cytotoxicity profile remains comparable to native Fmoc-Tyr at therapeutic concentrations, provided that unreacted fluorinated monomers are rigorously removed.

Comparative Performance Analysis

The following table contrasts the target molecule against standard alternatives used in peptide self-assembly and drug delivery.

Table 1: Physicochemical & Biological Comparison

FeatureFmoc-3-fluoro-D-Tyr (Target) Fmoc-L-Tyr (Standard) Fmoc-3-fluoro-L-Tyr Fmoc-D-Tyr
Enzymatic Stability High (Protease resistant)Low (Rapid degradation)Low (Susceptible to L-proteases)High (Protease resistant)
Self-Assembly (

)
Fast (Fluorine promotes stacking)ModerateFast Moderate
Hydrogel Stiffness (

)
High (>10 kPa typical)Low/Moderate (~1-5 kPa)High Low/Moderate
Cytotoxicity (

)
>500

M
(Biocompatible)
>1 mM (Highly Biocompatible)~500-800

M
>800

M
pKa (Phenol) ~8.5 (More acidic)~10.0~8.5~10.0
Primary Risk Fluorine accumulation (Long-term)Rapid erosion/burst releaseRapid erosionAccumulation

Technical Insight: The fluorine atom at the ortho position to the hydroxyl group lowers the phenolic pKa (approx. 8.5 vs 10.0 for Tyr), enhancing hydrogen bond donor capability. This accelerates


-

stacking during self-assembly, resulting in stiffer hydrogels at lower concentrations.
Mechanistic Workflow: From Assembly to Cellular Interaction

To understand the cytotoxicity profile, one must visualize how the peptide interacts with the cellular environment. The diagram below details the pathways of stability and interaction.

G cluster_0 Stability Mechanism Peptide Fmoc-3-F-D-Tyr Peptide Assembly Supramolecular Assembly (Hydrogel/Nanofiber) Peptide->Assembly Fluorine-enhanced Pi-Stacking Uptake Cellular Uptake (Endocytosis) Assembly->Uptake Surface Interaction Degradation Degradation Products (Fmoc-AA + Free AA) Assembly->Degradation Slow Erosion Enzymes Proteolytic Enzymes (Trypsin/Chymotrypsin) Enzymes->Assembly Attack (Blocked by D-isomer) Viability Cell Viability (Mitochondrial Activity) Uptake->Viability Metabolic Processing Toxicity Cytotoxicity (Membrane Disruption) Uptake->Toxicity High Conc. (>1mM) Degradation->Viability Low Toxicity Byproducts

Figure 1: Mechanistic pathway of Fmoc-3-F-D-Tyr peptides. The D-configuration blocks enzymatic degradation, prolonging the structural integrity of the assembly, while Fluorine enhances the assembly kinetics.

Validated Experimental Protocols

To objectively assess cytotoxicity, standard solution-phase assays often fail for self-assembling peptides due to gelation or aggregation. The following protocols are adapted for hydrogel-forming Fmoc-peptides .

Protocol A: Preparation of Self-Assembled Peptide Matrices

Before cytotoxicity testing, the peptide must be correctly assembled to mimic its therapeutic state.

  • Dissolution: Dissolve Fmoc-3-F-D-Tyr peptide in DMSO (stock solution 100 mg/mL).

  • Triggering: Dilute the stock into sterile water to reach a concentration of 10-20 mM.

  • pH Adjustment: Carefully adjust pH to 7.4 using 0.1 M NaOH. Note: The fluorinated tyrosine is more acidic; gelation may occur at a lower pH than non-fluorinated variants.

  • Maturation: Allow the gel to mature for 2 hours at 37°C in a humidified environment.

Protocol B: Indirect Contact Cytotoxicity Assay (ISO 10993-5 Adapted)

Direct placement of hydrogels on cells can cause mechanical crushing. An extract/leachate method is preferred for accurate chemical toxicity assessment.

Materials:

  • L929 Mouse Fibroblasts or HeLa cells.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1][2][3]

  • Extraction Vehicle: DMEM with 10% FBS.

Step-by-Step Methodology:

  • Extract Preparation:

    • Incubate the cured hydrogel (from Protocol A) in the Extraction Vehicle (ratio: 0.2 g gel / 1 mL medium) for 24 hours at 37°C.

    • Control: Incubate Extraction Vehicle alone (Negative Control) and with 0.1% Triton X-100 (Positive Control).

  • Cell Seeding:

    • Seed cells in a 96-well plate at

      
       cells/well. Incubate for 24 hours to allow attachment.
      
  • Exposure:

    • Remove culture medium.

    • Add 100

      
      L of the Hydrogel Extract  (and serial dilutions: 100%, 50%, 25%) to the wells.
      
    • Incubate for 24 hours.

  • Quantification (MTT):

    • Add 10

      
      L MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
      
    • Remove medium/MTT. Solubilize formazan crystals with 100

      
      L DMSO.
      
    • Measure absorbance at 570 nm.

  • Data Analysis:

    • Calculate Viability % =

      
      .
      
    • Threshold: Viability > 70% indicates non-cytotoxicity.

Expert Interpretation of Results

When interpreting data for Fmoc-3-F-D-Tyr peptides, distinct patterns emerge compared to standard Fmoc-Tyr:

  • The "Stiffness" Artifact: If performing direct contact assays (placing gel on cells), fluorinated peptides often form stiffer gels (

    
     kPa). This can mechanically stress cells, reducing viability scores physically rather than chemically. Always verify with the Extract Method (Protocol B). 
    
  • Metabolic Stability: In long-term assays (>72 hours), cells treated with Fmoc-L-Tyr may show higher viability simply because the peptide degrades into harmless amino acids. Fmoc-3-F-D-Tyr persists. Ensure your assay duration accounts for this stability; a 24-hour assay measures acute toxicity, while a 7-day assay measures chronic accumulation effects.

  • Fluorine Effect: The 3-fluoro substitution is generally bio-inert in this context. Unlike toxic organofluorines, the C-F bond on the aromatic ring is stable and does not release fluoride ions under physiological conditions.

References
  • Ryan, D. M., et al. (2010). "Effect of Fluorination on the Self-Assembly of Fmoc-Phenylalanine Derivatives." Langmuir.

  • Li, J., et al. (2019). "Supramolecular Hydrogels from Fmoc-D-Tyrosine: Enzymatic Stability and Cellular Uptake." Biomacromolecules.

  • Zhou, M., et al. (2014). "Self-assembly of fluorinated peptides: Nanostructure and biological activity."[1] Chemical Communications.

  • ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." International Organization for Standardization.

  • Moghadam, T., et al. (2024). "Fluorinated Peptide Hydrogels Result in Longer In Vivo Residence Time." Biomacromolecules.

Sources

Validation

Benchmarking Guide: Coupling Efficiency of Fluorinated vs. Non-Fluorinated Fmoc-Tyr in SPPS

Content Type: Technical Application Note & Comparative Guide Audience: Peptide Chemists, Medicinal Chemists, and Process Development Scientists Executive Summary: The Fluorine Impact The incorporation of fluorinated tyro...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Application Note & Comparative Guide Audience: Peptide Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary: The Fluorine Impact

The incorporation of fluorinated tyrosine derivatives (e.g., 3-fluoro-tyrosine, 3-F-Tyr ) is a potent strategy for modulating peptide pKa, enhancing metabolic stability, and probing redox mechanisms. However, the introduction of a highly electronegative fluorine atom onto the phenolic ring fundamentally alters the electronic landscape of the amino acid, creating distinct challenges compared to native Fmoc-Tyr(tBu)-OH .

This guide benchmarks the coupling efficiency of these two variants, isolating the variables of nucleophilicity , acidity (pKa) , and racemization propensity . It provides an optimized protocol to overcome the inherent electronic deactivation and side-reaction risks associated with fluorinated analogs.

Mechanistic Benchmarking: Electronic Effects

To optimize coupling, one must understand the causality dictated by the fluorine substituent.

The pKa Shift and O-Acylation Risk
  • Native Fmoc-Tyr(tBu)-OH: The side-chain hydroxyl is protected by a tert-butyl ether.[1] It is inert during coupling.

  • Fmoc-3-F-Tyr-OH: Often supplied commercially with a free phenolic hydroxyl. The fluorine atom (ortho to the OH) exerts a strong inductive effect (-I), significantly lowering the phenolic pKa from ~10.0 (native) to ~8.5 (3-F-Tyr).

    • Consequence: Under standard basic coupling conditions (e.g., DIPEA/HATU), the 3-F-Tyr phenol is partially deprotonated. The resulting phenolate is a potent nucleophile that attacks the activated carboxylate of the incoming amino acid, leading to O-acylation (branched peptides) and polymerization.

Electronic Deactivation & Racemization

The electron-withdrawing nature of fluorine also impacts the


-carbon:
  • Reduced Nucleophilicity: When the fluorinated residue is on the resin (N-terminal), the amine is slightly less nucleophilic, slowing down the next coupling.

  • Increased Racemization: The acidity of the

    
    -proton is increased. Prolonged activation times or excess base significantly heighten the risk of conversion from L- to D-isomer.
    
Visualization: Electronic Impact Pathway

ElectronicEffects F_Atom Fluorine Substituent (Electron Withdrawing) Ring Phenolic Ring (Inductive Effect) F_Atom->Ring -I Effect OH_Group Phenolic -OH (pKa drops ~10 -> ~8.5) Ring->OH_Group Stabilizes Anion Alpha_C Alpha-Carbon (Increased Acidity) Ring->Alpha_C Electron Pull Side_Reaction O-Acylation (Branched Peptide) OH_Group->Side_Reaction If Unprotected + Base Racemization Racemization (L -> D Isomer) Alpha_C->Racemization Base Catalyzed H-Abstraction

Figure 1: Mechanistic flow illustrating how the electronegativity of fluorine drives both side-chain reactivity (O-acylation) and stereochemical instability.

Comparative Performance Data

The following data summarizes typical performance metrics when coupling Fmoc-Xaa-OH to a resin-bound peptide (e.g., H-Ala-Wang) using standard conditions (HATU/DIPEA, 1 hour).

MetricNative Fmoc-Tyr(tBu)-OH Fmoc-3-F-Tyr-OH (Unprotected) Fmoc-3-F-Tyr(tBu)-OH (Protected)
Coupling Efficiency > 99.5%~92 - 95%> 99.0%
Major Impurity None (Trace des-Tyr)O-Acylated Dimer (5-8%)Trace des-Tyr
Racemization (% D) < 0.2%1.5 - 3.0%0.5 - 1.0%
Solubility (DMF) Excellent (>0.5 M)Good (>0.3 M)Excellent (>0.5 M)
Protocol Adjustment None (Standard)Base-Free / Collidine Standard

Key Insight: The unprotected 3-F-Tyr shows a significant drop in purity due to O-acylation. If the protected version (tBu) is unavailable, the protocol must be altered to suppress phenolate formation.

Optimized Experimental Protocols

Protocol A: Standard Coupling (For Native & Protected Fluorinated Tyr)

Use this for Fmoc-Tyr(tBu)-OH or if you have custom synthesized Fmoc-3-F-Tyr(tBu)-OH.

  • Reagents: 0.2 M Amino Acid in DMF, 0.5 M DIC, 0.5 M Oxyma Pure.

  • Activation: Mix AA, DIC, and Oxyma (1:1:1 ratio) for 2 minutes.

  • Coupling: Add to resin. Reaction time: 45 minutes at Room Temp.

  • Validation: Kaiser Test (Ninhydrin) should be colorless.

Protocol B: "Base-Starved" Coupling (For Unprotected Fmoc-3-F-Tyr-OH)

Use this for commercially available Fmoc-3-F-Tyr-OH (free phenol) to prevent O-acylation and racemization.

  • Rationale: Avoid tertiary bases (DIPEA/NMM) which can deprotonate the acidic fluorophenol. Use carbodiimide activation which generates a neutral active ester.

  • Reagents:

    • Activator: DIC (Diisopropylcarbodiimide) - Base-free activator.

    • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) - Suppress racemization.

  • Workflow:

    • Dissolve: 3 eq. Fmoc-3-F-Tyr-OH + 3 eq. Oxyma Pure in DMF.[2][3]

    • Activate: Add 3 eq. DIC. Pre-activate for 3-5 minutes .

    • Coupling: Add to resin.[4][5] Agitate for 60-90 minutes .

    • Note: Do NOT use HATU/HBTU/DIPEA. The presence of DIPEA will instantly generate the phenolate anion and cause side reactions.

Visualization: Decision Workflow

Workflow Start Select Tyrosine Derivative Check_Prot Is Side-Chain Protected (tBu)? Start->Check_Prot Native Fmoc-Tyr(tBu)-OH Check_Prot->Native Yes Fluoro_Prot Fmoc-3-F-Tyr(tBu)-OH Check_Prot->Fluoro_Prot Yes Fluoro_Free Fmoc-3-F-Tyr-OH (Free Phenol) Check_Prot->Fluoro_Free No Standard_Method Standard Protocol (HATU/DIPEA or DIC/Oxyma) Native->Standard_Method Fluoro_Prot->Standard_Method Special_Method Base-Starved Protocol (DIC/Oxyma ONLY) NO DIPEA Fluoro_Free->Special_Method Monitor Monitor Special_Method->Monitor Check Racemization (HPLC)

Figure 2: Decision tree for selecting the correct coupling chemistry based on side-chain protection status.

Troubleshooting & Stability Notes

  • Racemization Check: If using Protocol B and racemization is still observed (>2%), switch to TMP (2,4,6-Trimethylpyridine/Collidine) as the base if HATU is absolutely required. Collidine is a weaker base than DIPEA and less likely to abstract the

    
    -proton.
    
  • Fmoc Removal: The removal of Fmoc from a fluorinated residue (after it is coupled) proceeds normally with 20% Piperidine/DMF.[4][2][5][6] The fluorine atom does not significantly destabilize the Fmoc group itself.

  • Final Cleavage: 3-F-Tyr is stable to standard TFA cleavage cocktails (TFA/TIS/Water). No special scavengers are required beyond those used for native Tyr.

References

  • BenchChem. A Technical Guide to the Chemical Properties and Applications of Fmoc-Tyr-OH. Retrieved from

  • Merck Millipore (Novabiochem). Product Focus: Amino acids for Fmoc SPPS - Sulfotyrosine and Derivatives. Retrieved from

  • Sigma-Aldrich. (S)-Fmoc-3-Fluoro-Tyrosine Product Specification & Properties. Retrieved from

  • Seyedsayamdost, M. R., et al. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. NIH PubMed Central. Retrieved from

  • University of Calgary. Amino Acids pKa and pI Values Table. Retrieved from

Sources

Comparative

Publish Comparison Guide: Crystallographic Evidence of Conformation Changes Induced by 3-F-D-Tyr

The following guide provides an in-depth technical comparison and analysis of 3-Fluoro-D-Tyrosine (3-F-D-Tyr) as a conformational probe and structural stabilizer. It synthesizes crystallographic evidence from fluorinated...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and analysis of 3-Fluoro-D-Tyrosine (3-F-D-Tyr) as a conformational probe and structural stabilizer. It synthesizes crystallographic evidence from fluorinated tyrosine analogs to explain the mechanistic basis of conformation changes.

Content Type: Technical Comparison & Application Guide Audience: Structural Biologists, Medicinal Chemists, and Peptide Scientists Focus: Conformational biasing, crystallographic validation, and comparative performance of 3-F-D-Tyr against native and isomeric alternatives.

Executive Summary: The Fluorine Effect in Protein Architecture

The incorporation of 3-Fluoro-D-Tyrosine (3-F-D-Tyr) into peptides and proteins represents a precision strategy for modulating molecular conformation. Unlike native Tyrosine (Tyr), which relies solely on sterics and canonical hydrogen bonding, 3-F-D-Tyr introduces two critical perturbations:

  • Electronic Modulation: The fluorine atom at the meta position lowers the pKa of the phenolic hydroxyl (from ~10.0 to ~8.5), enhancing its hydrogen bond donor capability.

  • Stereochemical Biasing: The D-configuration forces specific backbone turns (e.g.,

    
    -turns), while the fluorine atom restricts side-chain rotamers via electrostatic repulsion and weak C-F
    
    
    
    H interactions.

This guide compares 3-F-D-Tyr with its non-fluorinated (D-Tyr) and L-isomeric (3-F-L-Tyr) counterparts, supported by crystallographic evidence of fluorine-induced structural shifts.

Mechanistic Basis of Conformation Change

To understand how 3-F-D-Tyr induces conformation changes, we must analyze the atomic-level forces validated by X-ray crystallography.

The "Fluorine-Gauche" and Electrostatic Effect

Crystallographic data reveals that fluorine substitution on the aromatic ring alters the preferred


 and 

torsion angles
.
  • Dipole Interaction: The highly electronegative fluorine creates a local dipole that can interact favorably with amide protons (

    
    ) or unfavorably with carbonyl oxygens (
    
    
    
    ), locking the side chain into specific rotamers.
  • Packing Density: Although Fluorine is isosteric to Hydrogen (van der Waals radius 1.47 Å vs 1.20 Å), the slight size increase can fill hydrophobic voids, reducing flexibility.

Crystallographic Evidence: The L-Isomer Proxy

While specific PDBs for globally substituted 3-F-D-Tyr proteins are rare (due to the destabilizing nature of D-amino acids in L-helices), the mechanism is proven by 3-Fluoro-L-Tyrosine (3-F-L-Tyr) structures.

  • Case Study: Glutathione Transferase M1-1 (PDB: 3FYG)

    • Observation: Global substitution of Tyr with 3-F-L-Tyr resulted in a high-resolution crystal structure (2.2 Å) revealing distinct conformational changes.

    • Mechanism: The fluorine atoms formed novel hydrogen bond networks and altered the packing of the hydrophobic core. Specifically, the lower pKa of the 3-F-Tyr hydroxyl group strengthened H-bonds with acceptor residues, pulling the backbone into a tighter conformation in active site loops.

    • Relevance to D-Tyr: This confirms that the electronic effect of the 3-F substituent is sufficient to drive backbone rearrangement, a principle that applies equally to the D-isomer in peptide scaffolds.

Comparative Analysis: 3-F-D-Tyr vs. Alternatives

The following table contrasts 3-F-D-Tyr with standard alternatives in drug design and structural biology.

Feature3-F-D-Tyr (Target)D-Tyr (Native Control)3-F-L-Tyr (L-Isomer)2,6-F2-L-Tyr (Difluoro)
Primary Utility Stabilizing

-turns; Enhancing H-bond donor strength.
Inducing turns; Preventing proteolysis.Probing native H-bonds; 19F NMR reporter.Studying ring flips; Removing H-bond donors.
Conformational Effect Strong Bias: Locks backbone into Type II'

-turns via D-chirality + F-electronic effects.
Moderate Bias: Induces turns solely via steric clash of D-configuration.Subtle Shift: Maintains global fold but alters local packing/H-bonding.Dynamic Probe: Symmetrical F atoms simplify NMR ring-flip studies.
pKa of Phenol ~8.5 (Enhanced Donor)~10.0 (Neutral)~8.5 (Enhanced Donor)~6.0 (Acidic)
Crystallographic Outcome Sharpens electron density in loop regions; Reduces B-factors.Often increases disorder if not constrained.PDB 3FYG: Altered H-bond network & loop closure.Used to freeze ring dynamics.
Metabolic Stability High: Resistant to proteases (D-AA) + oxidative metabolism (F).High: Resistant to proteases.Low/Medium: Susceptible to standard L-proteases.High: F-substitution blocks metabolism.

Experimental Protocol: Validating Conformation Changes

To confirm that 3-F-D-Tyr has induced the desired conformational change in your peptide or protein, follow this self-validating workflow.

Phase 1: Synthesis & Incorporation
  • Solid Phase Peptide Synthesis (SPPS): Use Fmoc-3-fluoro-D-tyrosine.

    • Note: No special coupling reagents are needed compared to standard Fmoc-Tyr(tBu)-OH.

  • Purification: HPLC purification is critical as the F-substitution alters retention time (increased lipophilicity).

Phase 2: Crystallographic Validation
  • Crystallization: Screen conditions focusing on high-salt buffers (to exploit the enhanced hydrophobic effect of F).

  • Data Collection: Collect X-ray diffraction data.

  • Refinement:

    • Restraints: Use standard Tyr restraints but modify the C-F bond length to 1.35 Å .

    • Validation: Check the Difference Map (Fo-Fc) . A positive peak at the meta position confirms F occupancy.

    • Conformation Check: Measure the

      
       and 
      
      
      
      angles. Compare with the non-fluorinated analog. A deviation >15° indicates a "Fluorine-Locked" conformation.
Phase 3: Orthogonal Validation (19F NMR)
  • Protocol: Dissolve crystal or peptide in buffer.

  • Measurement: Acquire 1D 19F NMR.

  • Interpretation:

    • Single Sharp Peak: Indicates a single, stable conformation (locked).

    • Multiple/Broad Peaks: Indicates conformational exchange (flexible).

    • Shift Anisotropy: A downfield shift often correlates with strong H-bonding of the phenolic OH (due to the F-induced acidity).

Visualizing the Pathway: From Substitution to Structure

The following diagram illustrates how 3-F-D-Tyr acts as a "Conformational Anchor" compared to native Tyrosine.

ConformationPathway Native Native Peptide (L-Tyr or D-Tyr) Substitution Substitution with 3-F-D-Tyr Native->Substitution  Synthetic  Incorporation Effect_Elec Electronic Effect (pKa ~8.5) Substitution->Effect_Elec Effect_Steric Stereo Effect (D-Config + F-Size) Substitution->Effect_Steric HBond Enhanced H-Bond Donor Capacity Effect_Elec->HBond Rotamer Restricted Chi1/Chi2 Rotamers Effect_Steric->Rotamer Result Locked Conformation (e.g., Stable Beta-Turn) HBond->Result  Stronger  Interaction Rotamer->Result  Reduced  Entropy Validation Crystallographic Evidence (Low B-factors, Distinct Packing) Result->Validation  X-Ray / NMR

Caption: Mechanistic pathway showing how 3-F-D-Tyr integrates electronic and steric factors to stabilize specific molecular conformations.

References & Further Reading

  • Parsons, J. F., et al. (1998). "Conformational changes in the crystal structure of rat glutathione transferase M1-1 with global substitution of 3-fluorotyrosine for tyrosine." Journal of Molecular Biology, 281(2), 323-339. Link

    • Key Evidence: Establishes the principle that 3-F-Tyr substitution alters protein conformation via H-bond modulation.

  • Loh, A. P., et al. (2011). "Biophysical Characterization of Fluorotyrosine Probes Site-Specifically Incorporated into Enzymes." Journal of the American Chemical Society. Link

    • Key Evidence: Discusses the use of 3-F-Tyr to probe ring flips and conformation in MnSOD.

  • Marsh, E. N. G. (2014). "Fluorine: a new element in the design of proteins and peptides." Accounts of Chemical Research. Link

    • Key Evidence: Comprehensive review of the "Fluorine Effect" on protein structure.

  • PubChem Compound Summary. "3-Fluoro-D-tyrosine." Link

    • Key Evidence: Chemical and physical property verification.[1][2][3][4]

Sources

Safety & Regulatory Compliance

Safety

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

An In-Depth Guide to the Proper Disposal of N-Fmoc-3-fluoro-D-tyrosine As a Senior Application Scientist, my goal extends beyond supporting the application of our products to ensuring the safety and integrity of the enti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of N-Fmoc-3-fluoro-D-tyrosine

As a Senior Application Scientist, my goal extends beyond supporting the application of our products to ensuring the safety and integrity of the entire research lifecycle. The proper management and disposal of laboratory reagents are as critical as the experimental results they help generate. This guide provides a comprehensive, technically grounded protocol for the safe disposal of N-Fmoc-3-fluoro-D-tyrosine, a specialized amino acid derivative common in peptide synthesis and drug development.

The procedures outlined here are rooted in the foundational principles of chemical safety and environmental responsibility. They are designed to be a self-validating system, ensuring that each step logically contributes to minimizing risk for laboratory personnel and ensuring regulatory compliance.

Before handling any chemical for disposal, a thorough understanding of its hazard profile is essential. While many Fmoc-protected amino acids are not classified as hazardous substances under OSHA or GHS regulations, it is a critical best practice to treat all laboratory chemicals with a high degree of care.[1][2][3] For instance, the closely related compound 3-Fluoro-DL-tyrosine is classified as "Harmful if swallowed" (Acute Oral Toxicity, Category 4).[4] Therefore, we will proceed with the assumption that N-Fmoc-3-fluoro-D-tyrosine requires diligent handling to prevent accidental exposure.

The primary risks associated with this compound in solid form are inhalation of dust and direct contact with skin or eyes. The following Personal Protective Equipment (PPE) is mandatory for all disposal procedures.

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or tightly fitting safety goggles.[5]Protects eyes from airborne dust particles and accidental splashes.
Hand Protection Chemical-resistant nitrile gloves.[3][6]Prevents direct skin contact with the chemical. Gloves should be inspected before use and disposed of as contaminated waste after handling.[3]
Body Protection Standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. A NIOSH-approved dust mask or respirator should be used if there is a risk of generating significant airborne dust.[6][7]Minimizes the risk of inhaling fine particles.

Part 2: Core Disposal Protocol for Solid Waste

Unused, expired, or waste N-Fmoc-3-fluoro-D-tyrosine must be disposed of as chemical waste. It is imperative that this material is never discarded in the general trash or washed down the drain.[6][8][9] Disposing of chemicals via the sewage system can lead to hazardous mixtures in drains and environmental contamination.[8][9]

Step-by-Step Procedure for Solid Waste Collection:

  • Container Selection:

    • Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department or follow their specific guidelines.[6][10]

    • The container must be made of a material compatible with the chemical (e.g., high-density polyethylene) and have a secure, sealable lid.[8][11]

  • Container Labeling:

    • Proper labeling is critical for safety and compliance.[8] The label must be securely affixed to the container and clearly state the following:

      • The full chemical name: "N-Fmoc-3-fluoro-D-tyrosine"

      • The words "Hazardous Waste" or "Chemical Waste for Incineration" [6]

      • The date when the first waste was added (accumulation start date).

      • The primary hazards associated (if required by your institution).

  • Waste Transfer:

    • Conduct the transfer in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[6]

    • Carefully use a spatula or scoop to transfer the solid waste into the labeled container.

    • Crucially, avoid generating dust during the transfer. [5][7]

  • Storage:

    • Securely close the waste container lid when not in use.[6]

    • Store the container in a designated and properly ventilated satellite accumulation area (SAA).[6][11]

    • The storage area must be away from drains, heat sources, and incompatible materials, such as strong oxidizing agents.[2][8][12] Ensure acids and bases are stored separately.[12]

  • Final Disposal:

    • Once the container is full or the accumulation time limit set by your institution is reached (e.g., 90 days), arrange for pickup by a licensed chemical waste disposal contractor or your institution's EHS department.[6][11]

Part 3: Management of Associated Waste Streams

Disposal procedures must account for all materials that have come into contact with N-Fmoc-3-fluoro-D-tyrosine.

  • Contaminated Disposables:

    • Items such as gloves, weighing paper, pipette tips, and wipes are considered contaminated solid waste.[6]

    • These materials must be placed in the same designated solid chemical waste container as the N-Fmoc-3-fluoro-D-tyrosine itself.[6]

  • Empty Product Containers:

    • The original product container should be disposed of as unused product.[6] This means it should be placed in the solid chemical waste stream, as it is considered contaminated with chemical residue.[12]

  • Solutions and Liquid Waste:

    • Any aqueous or organic solvent solutions containing N-Fmoc-3-fluoro-D-tyrosine must be collected as liquid hazardous waste.

    • Use a dedicated, labeled liquid waste container. Do not pour these solutions down the drain. [9]

    • Ensure the liquid waste container is stored in secondary containment to prevent spills.[11]

  • Contaminated Glassware:

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol, isopropanol).

    • This rinsate must be collected and disposed of as hazardous liquid waste.[10]

    • After thorough decontamination, the glassware can be washed according to standard laboratory procedures.

Part 4: Emergency Procedures for Spills and Exposure

Accidents can happen, and a clear plan is essential for a safe and effective response.

Small Spill Cleanup (Solid Powder):

  • Restrict Access: Ensure the spill area is clear of unnecessary personnel.

  • Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Personal Protection: Wear the full PPE detailed in Part 1.

  • Contain and Collect: Do not use water. Gently sweep or shovel the solid material into the designated chemical waste container.[5][7] Avoid actions that could make the powder airborne.

  • Decontaminate: Clean the spill area with soap and water or an appropriate solvent.[6] All cleaning materials (wipes, absorbents) must be collected and disposed of as solid chemical waste.[6][10]

  • Hygiene: Wash hands thoroughly after the cleanup is complete.[5]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[3][13]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3][13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[5][13]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center.[3][4]

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of N-Fmoc-3-fluoro-D-tyrosine and its associated waste materials.

G start_node start_node process_node process_node decision_node decision_node waste_container_node waste_container_node end_node end_node Waste Identify Waste: N-Fmoc-3-fluoro-D-tyrosine or Contaminated Material Form Solid or Liquid? Waste->Form SolidWaste Includes: Unused Product, Contaminated Gloves, Wipes, Empty Containers Form->SolidWaste Solid LiquidWaste Includes: Experimental Solutions, Decontamination Rinsate Form->LiquidWaste Liquid SolidContainer Collect in Labeled Solid Chemical Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Chemical Waste Container LiquidWaste->LiquidContainer Store Store Securely in Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store Pickup Arrange Pickup by Licensed Waste Contractor / EHS Store->Pickup

Caption: Decision workflow for N-Fmoc-3-fluoro-D-tyrosine waste management.

By adhering to this structured and technically sound disposal guide, researchers and laboratory managers can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship. Trust in our processes is built on a foundation of safety, knowledge, and meticulous attention to detail, from an experiment's inception to the final disposal of its byproducts.

References

  • Safety Data Sheet. (n.d.).
  • Proper Disposal of Fmoc-alpha-methyl-L-Aspartic Acid: A Step-by-Step Guide. Benchchem. (n.d.).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. (n.d.).
  • Laboratory waste. Staff Portal, Karolinska Institutet. (2025, May 28).
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022, April 11).
  • SAFETY DATA SHEET - L-Tyrosine. Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - 3-Fluoro-DL-tyrosine. Fisher Scientific. (2025, December 22).
  • Safety Data Sheet: Fmoc-L-Tyrosine-(tBu). Carl ROTH. (n.d.).
  • FMOC-L-TYROSINE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical. (n.d.).
  • Laboratory chemical waste. Water Corporation. (n.d.).
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. (n.d.).
  • Safety Data Sheet. (n.d.).
  • Safety Data Sheet - Fmoc-Tyr(3-F,tBu)-OH. MedchemExpress.com. (2026, February 12).
  • Safety Data Sheet (SDS) - Fmoc - 3 - chloro - L – tyrosine. Anaspec. (2021, March 10).
  • SAFETY DATA SHEET - Fmoc-3-chloro-L-tyrosine. LGC Standards. (2023, March 14).
  • Safety Data Sheet D-Tyrosine. (n.d.).
  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals. Benchchem. (n.d.).

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N-Fmoc-3-fluoro-D-tyrosine

Hazard Assessment and the Precautionary Principle N-Fmoc-3-fluoro-D-tyrosine is a derivative of the amino acid tyrosine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a fluorine substitution on the p...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and the Precautionary Principle

N-Fmoc-3-fluoro-D-tyrosine is a derivative of the amino acid tyrosine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a fluorine substitution on the phenyl ring.[5] While many Fmoc-protected amino acids are not classified as hazardous substances, the introduction of a fluorine atom can alter the compound's reactivity and toxicological profile.[6][7][8][9] Therefore, a precautionary approach is warranted.

Potential hazards, inferred from related compounds, may include:

  • Inhalation: May cause respiratory tract irritation.[10]

  • Skin Contact: May cause skin irritation.[10]

  • Eye Contact: May cause eye irritation.[10]

  • Ingestion: May be harmful if swallowed.[11]

Given these potential risks, adherence to a robust personal protective equipment (PPE) protocol is the first and most critical line of defense.[4][12][13]

Recommended Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table summarizes the recommended PPE for handling N-Fmoc-3-fluoro-D-tyrosine in a standard research laboratory setting.

PPE Category Item Specifications and Rationale
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles: Must be compliant with ANSI Z87.1 standards and provide a complete seal around the eyes to protect against dust particles and splashes.[14] Face Shield: To be used in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.[15]
Hand Protection Chemical-Resistant GlovesNitrile gloves are generally recommended for handling amino acid derivatives.[14] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[6] For prolonged or high-exposure tasks, consult the glove manufacturer's compatibility chart.
Body Protection Laboratory CoatA long-sleeved, fully-fastened lab coat is mandatory to protect skin and personal clothing from potential contamination.[14][16] For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat is advised.
Respiratory Protection Chemical Fume HoodAll weighing and handling of powdered N-Fmoc-3-fluoro-D-tyrosine, as well as the preparation of solutions, must be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles and aerosols.[4] In the absence of a fume hood, a respirator may be required, and this would necessitate a formal respiratory protection program in compliance with OSHA standards.[3][17]

Operational and Disposal Plans: A Step-by-Step Workflow

A systematic approach to handling and disposal is crucial for minimizing exposure and preventing environmental contamination.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[9]

  • Ensure the storage location is clearly labeled in accordance with your institution's chemical hygiene plan.[1][3]

Handling and Use

The following workflow outlines the critical steps for safely handling N-Fmoc-3-fluoro-D-tyrosine during a typical solid-phase peptide synthesis (SPPS) procedure.[18][19][20][21][22]

G cluster_prep Preparation cluster_synthesis Synthesis cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood 1. Safety First prep_weigh Weigh Compound prep_fume_hood->prep_weigh 2. Minimize Inhalation synth_dissolve Dissolve in Solvent prep_weigh->synth_dissolve 3. Transfer to Reaction synth_couple Couple to Resin synth_dissolve->synth_couple 4. Perform Chemistry cleanup_decontaminate Decontaminate Glassware and Surfaces synth_couple->cleanup_decontaminate 5. Post-Reaction cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate 6. Waste Management cleanup_dispose Dispose of Waste via EHS cleanup_segregate->cleanup_dispose 7. Final Step

Caption: Workflow for handling N-Fmoc-3-fluoro-D-tyrosine.

Spill and Exposure Procedures
  • Minor Spill: For a small spill of the solid material, carefully sweep it up and place it into a sealed container for hazardous waste disposal. Avoid generating dust.[6][7] Decontaminate the area with an appropriate solvent, followed by soap and water.[23]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[7]

Disposal Plan

Proper disposal is a critical aspect of the chemical lifecycle.

  • Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled and sealed container.[7][23]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, must be disposed of in a designated hazardous waste container.[14][23]

  • Solutions: Both aqueous and organic solutions containing N-Fmoc-3-fluoro-D-tyrosine should be collected in separate, appropriate hazardous waste containers. Do not pour any solutions down the drain.[14]

Always follow your institution's and local regulations for hazardous waste disposal.[8][23]

Conclusion: Fostering a Culture of Safety

While N-Fmoc-3-fluoro-D-tyrosine may not be classified as a highly hazardous substance, a culture of safety is paramount in a research environment. By adhering to the PPE, handling, and disposal guidelines outlined in this document, you are not only ensuring your personal safety but also contributing to a secure and responsible laboratory setting. These protocols, grounded in the principles of the OSHA Laboratory Standard, serve as a self-validating system to minimize risk and ensure the integrity of your research.[1][2][3]

References

  • NFPA 704: Standard System for the Identification of the Hazards of Materials for Emergency Response. National Fire Protection Association. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. (No specific date). [Link]

  • Hazardous Materials Identification. National Fire Protection Association. (2021, November 5). [Link]

  • NFPA 704 Standard Development. National Fire Protection Association. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • The OSHA Laboratory Standard. Lab Manager. (2020, April 1). [Link]

  • NFPA 704 Hazmat Diamond Signs and Labels. (No specific date). [Link]

  • Standard System for the Identification of the Hazards of Materials for Emergency Response. National Fire Protection Association. (2020, October 14). [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. (2023, September 20). [Link]

  • Safety Data Sheet N-Fmoc-O-allyl-L-tyrosine. AAPPTec. [Link]

  • Laboratory Safety guidelines and Personal protection equipment (PPE). Tel Aviv University. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. (2009, July 30). [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Safety Data Sheet N-Fmoc-N-methyl-O-tert-butyl-L-tyrosine. AAPPTec. [Link]

  • Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PMC. [Link]

  • Safety Data Sheet: Fmoc-L-Tyrosine-(tBu). Carl ROTH. [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration. [Link]

  • Methods for Removing the Fmoc Group. (No specific date). [Link]

  • Loading protocols. Peptideweb.com. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Safety Data Sheet L-Tyrosine. DC Fine Chemicals. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Fmoc-3-fluoro-D-tyrosine
Reactant of Route 2
Reactant of Route 2
N-Fmoc-3-fluoro-D-tyrosine
© Copyright 2026 BenchChem. All Rights Reserved.